Methyl 4-(3-aminopropoxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-aminopropoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-11(13)9-3-5-10(6-4-9)15-8-2-7-12/h3-6H,2,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJPWMHYKRKYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of Methyl 4-(3-aminopropoxy)benzoate
[label="AmideCoupling", fillcolor="#FBBC05", fontcolor="#202124RefiningProtocolDetails I'mnowrevisingthesyntheticprotocolsection, incorporatinganewapproach.I'vebrokendowntheproceduresintostepsforclarity.I'mfocusingonthefirststep:Williamsonetherification, withadetailedemphasisonthereactantsandproducts.I'veaddedanoteontheSN2reactionmechanismandaddedanaciddeprotectionstep, withareferencetotheuseofTFA.ElaboratingonReactants I'mcurrentlyrevisingthesectiononthereactantsusedinthefirstsyntheticstep.I'mcarefullydocumentingthephysicalpropertiesandrolesofeachreactant.Theemphasisisondetailedinsights, liketherolesofthebaseandsolvent.I'mfocusingontheSN2reactionmechanismduringtheetherificationprocess.ExpandingSynthesisDescriptions Myfocushasshiftedtoexpandingthedescriptionsofeachsyntheticstep.Specifically, I'melaboratingonthemechanismsandreactantsinvolvedintheWilliamsonethersynthesis.I'mfocusingonthebaseandsolventrolesandtheSN2reactionindetail.Further, I'mworkingtomaketheprotocolseasiertounderstand, step-by-step.DraftingKeySections I'mnowdraftingthecoresections:IntroductionandTable1withphysicochemicalproperties, structuralanalysis.I'mfocusingonprovidingcontextwithCASnumbersandemphasizingitsroleindrugdesign.I'malsopreparingthestructuralanalysistoshoworthogonalreactivity, includingthearomaticspacer'srigidityandthe3-aminopropoxy'sflexibility.DetailingReactantFunction I'mnowdescribingtherationaleoftheamine, whichallowselectrophilictrapping, unliketheesterwhichstaysprotected.Forthesyntheticmethodologysection, I'veoutlinedthetwo-stepsynthesiswithWilliamsonethersynthesisandacidicdeprotection.I'mfocusingonthefirstprotocol:WilliamsonEtherification, withtheSN2mechanism.ExpandingSynthesisProtocols I'mnowdetailingthesecondprotocol, Bocdeprotection.I'mfocusingontheacid-labilenatureoftheBocgroupandthesubsequentreleaseoftheamine, andI'mincludingspecificstep-by-stepinstructions.I'mnotingtheuseofHClindioxaneorTFAandemphasizingtherationalebehindthelow-temperatureconditions.I'malsoensuringfullclarityaboutthechemicaltransformation.FinalizingApplicationSummary I'mnowdetailingtheutilityofthismoleculewithinPROTACs, focusingonitsroleasaprecursorfortheideallinker.I'mnotingthatthealkylchainandetherpromotewatersolubilityandcellpermeability.I'vealsodetailedaspecificconjugationstrategyinvolvingamidecouplingwithaPOIligand, followedbyesterunmaskingwithlithiumhydroxide.CompletingSynthesisFlow I'mnowdetailingthefullPROTACassembly, includingthefinalesterhydrolysisandE3ligasecoupling.I'mnotingtheuseoflithiumhydroxideinaTHF/H2Omixturefortheesterhydrolysis.Finally, Iwillcompilereferencesforallusedinformation.VerifyingVisualElements I'mnowcross-referencingmyDOTdiagramsforsyntaxandensuringcolorcontrastandconstraintsaremet.I'mconfirmingsizeparameters, colorusage, andreadabilityagainstspecifications, includingedgeandnodecolorsandcaptionlengths.Iwillincluderelevantcitations.RefiningPROTACRationale I'vesignificantlyrefinedthePROTACapplicationrationale.I'vehighlightedthecrucialroleofthelinker'sdesigninefficientternarycomplexformation.Thebenzoatemoiety'srigidityminimizesentropicpenalties, whilethe3-aminopropoxychainprovidesflexibility.I'vealsoaddedAnalyticalCharacterizationprotocols.#Methyl4-(3-aminopropoxy)benzoate:AComprehensiveTechnicalGuideonChemicalProperties, Synthesis, andApplicationsinAdvancedDrugDesign##1.Introduction&CoreIdentityMethyl4-(3-aminopropoxy)benzoateisahighlyversatile, heterobifunctionalbuildingblockextensivelyutilizedinmedicinalchemistry, particularlyinthesynthesisofcomplexconjugatedsystemsandtargetedtherapeutics[1.1]. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a programmable linker. Its architecture provides orthogonal reactivity, allowing researchers to sequentially build complex molecular architectures without unwanted cross-reactivity.
To establish a baseline for experimental design, the core physicochemical and structural properties are summarized in Table 1.
Table 1: Physicochemical and Structural Properties
| Property | Value / Description |
| Chemical Name | Methyl 4-(3-aminopropoxy)benzoate |
| CAS Number (Free Base) | 85873-34-3[1] |
| CAS Number (HCl Salt) | 383677-87-0[2] |
| Molecular Formula | C₁₁H₁₅NO₃ |
| Molecular Weight | 209.24 g/mol (Free Base) / 245.70 g/mol (HCl Salt)[2] |
| SMILES String | O=C(OC)C1=CC=C(OCCCN)C=C1[2] |
| Key Functional Groups | Primary amine, methyl ester, aromatic ether |
Structural Analysis & Mechanistic Insights
The molecular design of Methyl 4-(3-aminopropoxy)benzoate is rooted in causality. Every structural feature serves a distinct purpose in synthetic workflows:
-
The Aromatic Spacer: The para-substituted benzoate ring provides a rigid, linear spatial projection. This restricts the conformational degrees of freedom, which is critical for reducing the entropic penalty when the final drug molecule binds to its target receptor.
-
The Aliphatic Chain: The 3-aminopropoxy moiety introduces controlled flexibility. The ether linkage is metabolically more stable in vivo compared to corresponding ester or amide linkages, preventing premature cleavage by plasma esterases.
-
Orthogonal Functional Groups: The primary amine acts as a potent nucleophile ready for immediate electrophilic trapping (e.g., amide coupling). Conversely, the methyl ester serves as a robustly protected carboxylic acid. This bifunctionality prevents unwanted self-polymerization during the initial functionalization of the amine.
Synthetic Methodologies
The preparation of Methyl 4-(3-aminopropoxy)benzoate relies on a self-validating, two-step sequence: a Williamson ether synthesis followed by acidic deprotection[3][4].
Protocol 1: Williamson Etherification
Causality: The Williamson ether synthesis proceeds via an Sₙ2 mechanism[5]. Potassium carbonate (K₂CO₃) is selected as a mild base to selectively deprotonate the phenol (pKa ~10) without hydrolyzing the methyl ester. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it solvates the potassium cation but leaves the phenoxide nucleophile unsolvated and highly reactive, accelerating the Sₙ2 attack on the alkyl halide[6].
-
Preparation: Charge a flame-dried reaction vessel with Methyl 4-hydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF.
-
Activation: Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
-
Alkylation: Add N-Boc-3-bromopropylamine (1.1 eq) dropwise to the activated mixture.
-
Heating: Elevate the reaction temperature to 80°C and stir for 12 hours under an inert nitrogen atmosphere.
-
Workup: Cool to room temperature, quench with distilled water, and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo to yield the Boc-protected intermediate.
Protocol 2: Acidic Boc Deprotection
Causality: The tert-butyloxycarbonyl (Boc) group is specifically chosen for its acid lability. Treatment with a strong acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and a carbamic acid intermediate. This intermediate rapidly decarboxylates (releasing CO₂ gas) to reveal the primary amine[7][8].
-
Solvation: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM).
-
Cleavage: Add 4M HCl in dioxane (10.0 eq) dropwise at 0°C. The low temperature minimizes potential Friedel-Crafts alkylation side reactions from the highly reactive tert-butyl cation[9].
-
Deprotection: Warm the mixture to room temperature and stir for 2-4 hours. Monitor CO₂ evolution and verify completion via LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate Methyl 4-(3-aminopropoxy)benzoate cleanly as its hydrochloride salt[2].
Figure 1: Two-step synthetic workflow for Methyl 4-(3-aminopropoxy)benzoate.
Applications in Advanced Drug Design (PROTACs)
In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) require precisely engineered linkers to connect a Protein of Interest (POI) ligand to an E3 ubiquitin ligase recruiting ligand[10][11]. Methyl 4-(3-aminopropoxy)benzoate is an optimal PROTAC linker precursor.
The length and composition of the linker are critical for efficient ternary complex (TC) formation between the POI, the PROTAC, and the E3 ligase[]. The combination of an alkyl chain and an ether oxygen mimics PEG-like character, which improves aqueous solubility and cell permeability[13].
Self-Validating Conjugation Workflow:
-
Amine Functionalization: The primary amine of the linker is coupled to the carboxylic acid of a POI ligand using standard amide coupling reagents (e.g., HATU, DIPEA). Because the methyl ester is inert to these conditions, unwanted oligomerization is entirely prevented.
-
Ester Unmasking: The resulting conjugate is treated with Lithium Hydroxide (LiOH) in a THF/H₂O mixture. This saponification selectively hydrolyzes the methyl ester to a free carboxylic acid without cleaving the newly formed amide bond.
-
E3 Ligase Coupling: The newly revealed carboxylic acid is then coupled to the amine of an E3 ligase ligand (e.g., a Cereblon or VHL derivative) to yield the fully assembled PROTAC[14].
Figure 2: Stepwise PROTAC assembly utilizing the bifunctional nature of the linker.
Analytical Characterization
To validate the integrity of the synthesized Methyl 4-(3-aminopropoxy)benzoate, the following analytical parameters serve as a self-validating checklist:
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals include a sharp singlet at ~3.8 ppm corresponding to the methyl ester (-OCH₃), a classic para-substituted aromatic AA'BB' splitting pattern between 7.0 and 8.0 ppm, a triplet at ~4.1 ppm for the ether methylene (-OCH₂-), a complex multiplet at ~2.0 ppm for the central aliphatic methylene (-CH₂-), and a broad signal at ~8.0 ppm confirming the primary amine hydrochloride (-NH₃⁺).
-
LC-MS (ESI+): The free base has a theoretical exact mass of 209.11 Da. The expected [M+H]⁺ peak in positive electrospray ionization is m/z 210.1[2].
References
-
Wikipedia: Williamson ether synthesis. wikipedia.org.[Link]
-
Master Organic Chemistry: The Williamson Ether Synthesis. masterorganicchemistry.com.[Link]
-
NIH: Current strategies for the design of PROTAC linkers: a critical review. nih.gov.[Link]
-
ACS GCIPR: BOC Deprotection. acsgcipr.org. [Link]
-
ChemTalk: Williamson Ether Synthesis. chemistrytalk.org.[Link]
-
Master Organic Chemistry: Amine Protection and Deprotection. masterorganicchemistry.com.[Link]
-
Wikipedia: tert-Butyloxycarbonyl protecting group. wikipedia.org.[Link]
-
Common Organic Chemistry: Boc Deprotection Mechanism - TFA. commonorganicchemistry.com. [Link]
Sources
- 1. methyl 4-(3-aminopropoxy)benzoate | 85873-34-3 [chemicalbook.com]
- 2. 383677-87-0|Methyl 4-(3-aminopropoxy)benzoate hydrochloride|BLD Pharm [bldpharm.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 14. chempep.com [chempep.com]
Methyl 4-(3-aminopropoxy)benzoate: Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary
Methyl 4-(3-aminopropoxy)benzoate is a highly versatile, bifunctional building block widely utilized in medicinal chemistry, targeted protein degradation (PROTACs), and advanced materials science. Featuring both a primary aliphatic amine and an aromatic methyl ester, it offers orthogonal reactivity that enables precise, sequential functionalization. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, self-validating experimental protocols, and applications in modern drug discovery.
Chemical Identity and Physicochemical Profiling
Understanding the exact physical parameters of Methyl 4-(3-aminopropoxy)benzoate is critical for reaction stoichiometry and analytical validation. The compound is frequently handled as a hydrochloride salt to prevent spontaneous polymerization or degradation of the free amine.
| Property | Free Base | Hydrochloride Salt |
| Chemical Name | Methyl 4-(3-aminopropoxy)benzoate | Methyl 4-(3-aminopropoxy)benzoate hydrochloride |
| CAS Number | 85873-34-3 | 383677-87-0[1] |
| Molecular Formula | C11H15NO3[2] | C11H16ClNO3 |
| Molecular Weight | 209.24 g/mol [3] | 245.71 g/mol |
| SMILES | O=C(OC)C1=CC=C(OCCCN)C=C1[3] | O=C(OC)C1=CC=C(OCCCN)C=C1.Cl |
| Physical State | Viscous oil / Low-melting solid | White to off-white crystalline powder |
Mechanistic Synthesis Workflows
The synthesis of Methyl 4-(3-aminopropoxy)benzoate typically proceeds via a highly efficient two-step sequence: a Williamson ether synthesis followed by catalytic hydrogenolysis[4].
Step 1: Williamson Ether Synthesis The reaction couples methyl 4-hydroxybenzoate with an N-Cbz-protected 3-aminopropyl bromide. Mechanistic Causality: Potassium carbonate (K₂CO₃) is selected as the base because its basicity is perfectly tuned to deprotonate the phenol (pKa ~10) without causing premature hydrolysis of the methyl ester, which would occur with stronger aqueous bases like NaOH. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it solvates the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, drastically accelerating the Sₙ2 substitution.
Step 2: Catalytic Hydrogenolysis The Cbz-protected intermediate is subjected to hydrogen gas over a Palladium on Carbon (Pd/C) catalyst in methanol[4]. Mechanistic Causality: Pd/C selectively coordinates the aromatic ring of the benzyl carbamate (Cbz) group, facilitating the insertion of palladium into the benzylic C-O bond. Subsequent hydrogenolysis releases toluene and carbon dioxide, unveiling the primary amine. Methanol is chosen as the solvent due to its high hydrogen solubility and its ability to stabilize the resulting polar amine.
Synthetic workflow for Methyl 4-(3-aminopropoxy)benzoate and its hydrochloride salt.
Detailed Experimental Protocols
Self-Validating Protocol for Methyl 4-(3-aminopropoxy)benzoate Hydrochloride
Phase A: Synthesis of Methyl 4-(3-(((benzyloxy)carbonyl)amino)propoxy)benzoate
-
Setup: In an oven-dried, nitrogen-flushed 250 mL round-bottom flask, dissolve methyl 4-hydroxybenzoate (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M).
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 eq, 20 mmol). Stir at room temperature for 30 minutes. Validation Check: The solution will transition to a slight yellow tint, indicating successful phenoxide formation.
-
Alkylation: Dropwise add N-Cbz-3-aminopropyl bromide (1.1 eq, 11 mmol). Heat the reaction mixture to 60°C for 12 hours.
-
Workup: Quench the reaction with ice water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Analytical Validation: Perform TLC (Hexanes:EtOAc 3:1). The product spot should be UV-active and ninhydrin-negative. LC-MS must confirm the intermediate mass [M+H]⁺ = 344.1.
Phase B: Catalytic Hydrogenolysis and Salt Formation
-
Setup: Dissolve the purified intermediate in anhydrous Methanol (50 mL, 0.2 M). Carefully add 10% Pd/C (0.1 eq by weight) under a strict argon atmosphere to prevent catalytic ignition[4].
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas via a balloon. Stir vigorously at room temperature for 4 hours.
-
In-Process Validation: Monitor CO₂ evolution. TLC will show the disappearance of the starting material and the appearance of a baseline, ninhydrin-positive spot corresponding to the primary amine.
-
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Critical Safety Step: Do not let the Celite pad dry out while under vacuum, as finely divided palladium can spontaneously ignite in air.
-
Salt Formation: Concentrate the filtrate, redissolve in anhydrous diethyl ether (20 mL), and add 4M HCl in dioxane (1.2 eq) dropwise at 0°C.
-
Isolation: Filter the resulting white precipitate, wash with cold ether, and dry under high vacuum to yield Methyl 4-(3-aminopropoxy)benzoate hydrochloride (CAS: 383677-87-0)[1].
Applications in Drug Discovery (PROTACs & Linker Chemistry)
In the rapidly expanding field of Targeted Protein Degradation (TPD), bifunctional molecules like Methyl 4-(3-aminopropoxy)benzoate are invaluable. The primary amine serves as an excellent nucleophile for amide coupling or reductive amination with a target-binding ligand (warhead). Conversely, the methyl ester acts as a protected carboxylic acid.
Once the amine is conjugated, the ester can be selectively saponified using LiOH in THF/H₂O to reveal the free acid. This newly exposed acid is then coupled to an E3 ligase recruiting ligand (e.g., a cereblon or VHL binder). The propoxybenzoate core provides a rigid, yet flexible spacer that optimizes the spatial distance between the target protein and the E3 ligase, a critical factor for successful ubiquitination.
Application of the propoxybenzoate core as a bifunctional linker in PROTAC synthesis.
References
-
MolAid - methyl 4-(3-aminopropoxy)benzoate - CAS号85873-34-3. Available at: [Link]
-
MolAid - p-(3-<(1-Benzyloxy)formamido>-propoxy)benzoesaeuremethylester Synthesis Pathways. Available at:[Link]
Sources
- 1. 383677-87-0|Methyl 4-(3-aminopropoxy)benzoate hydrochloride|BLD Pharm [bldpharm.com]
- 2. methyl 4-(3-aminopropoxy)benzoate - CAS号 85873-34-3 - 摩熵化学 [molaid.com]
- 3. 85873-34-3|Methyl 4-(3-aminopropoxy)benzoate|BLD Pharm [bldpharm.com]
- 4. p-(3-<(1-Benzyloxy)formamido>-propoxy)benzoesaeuremethylester - CAS号 85873-33-2 - 摩熵化学 [molaid.com]
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of Methyl 4-(3-aminopropoxy)benzoate
Executive Summary
Methyl 4-(3-aminopropoxy)benzoate is a highly versatile bifunctional building block utilized extensively in medicinal chemistry, advanced materials science, and the synthesis of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Featuring a reactive primary amine and a methyl ester-protected carboxylate, the molecule allows for orthogonal functionalization. Because the free primary amine can be prone to oxidative degradation or spontaneous side reactions over long-term storage, the compound is predominantly synthesized, stored, and commercially distributed as a stable hydrochloride salt.
Physicochemical Profiling
The fundamental molecular parameters of Methyl 4-(3-aminopropoxy)benzoate dictate its behavior in synthetic workflows, purification processes, and biological assays. The data below summarizes the core metrics for both the free base and the standard hydrochloride salt.
Table 1: Quantitative Physicochemical Data
| Property | Free Base | Hydrochloride Salt |
| CAS Registry Number | 85873-34-3[1] | 383677-87-0 |
| Chemical Formula | C₁₁H₁₅NO₃[1] | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 209.245 g/mol [1] | 245.71 g/mol |
| SMILES | COC(=O)C1=CC=C(C=C1)OCCCN | COC(=O)C1=CC=C(C=C1)OCCCN.Cl |
| Physical State | Viscous oil / Low-melting solid | Crystalline white solid |
Structural and Mechanistic Insights
The architecture of Methyl 4-(3-aminopropoxy)benzoate is defined by a central phenyl ring substituted at the para position, offering specific steric and electronic advantages:
-
Methyl Ester (C-1 Position): Acts as a masked carboxylic acid. It remains highly stable under mildly acidic and neutral conditions, allowing chemistry to be performed selectively on the amine. When necessary, it can be cleanly saponified (e.g., using LiOH in THF/H₂O) to yield the free acid for subsequent amide couplings.
-
3-Aminopropoxy Group (C-4 Position): The ether linkage provides rotational flexibility and enhanced metabolic stability compared to an ester linkage. The terminal primary amine is highly nucleophilic, making it an ideal anchor for reductive aminations, SNAr reactions, or peptide coupling protocols.
Standardized Synthetic Protocol: A Self-Validating Workflow
To ensure high fidelity and yield in the generation of Methyl 4-(3-aminopropoxy)benzoate hydrochloride, the following two-step protocol employs strict orthogonal protection strategies.
Step 1: Williamson Ether Alkylation
Objective: Attach the 3-carbon linker while masking the primary amine to prevent unwanted dimerization or side reactions.
-
Reagents: Methyl 4-hydroxybenzoate (1.0 eq), N-Boc-3-bromopropylamine (1.1 eq), K₂CO₃ (2.0 eq), Anhydrous DMF (0.5 M).
-
Causality & Rationale: Potassium carbonate (K₂CO₃) is specifically chosen as a mild base. Its basicity is sufficient to deprotonate the phenol (pKa ~10) to form a highly nucleophilic phenoxide, but it is not strong enough to induce unwanted hydrolysis of the methyl ester. Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it strongly solvates the potassium cation, leaving the phenoxide "naked" and highly reactive, thereby accelerating the Sₙ2 displacement of the primary bromide.
Procedure:
-
Charge a flame-dried round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous DMF under a nitrogen atmosphere.
-
Add K₂CO₃ and stir at room temperature for 15 minutes to pre-form the phenoxide.
-
Introduce N-Boc-3-bromopropylamine dropwise via syringe.
-
Elevate the reaction temperature to 80°C and stir for 12 hours.
-
Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The protocol validates itself when the starting phenol spot (which is UV active and stains heavily with KMnO₄) completely disappears, replaced by a new, higher Rf spot representing the Boc-protected intermediate.
-
Workup: Quench the mixture with distilled water and extract with Ethyl Acetate. Wash the combined organic layers with a 5% aqueous LiCl solution three times.
-
Causality of LiCl Wash: DMF is notoriously difficult to remove from organic layers due to its high boiling point. The 5% aqueous LiCl alters the partition coefficient, effectively stripping the DMF into the aqueous phase and preventing downstream contamination.
-
Step 2: Anhydrous Acidic Deprotection
Objective: Unmask the primary amine to yield the final hydrochloride salt.
-
Reagents: 4M HCl in Dioxane (5.0 eq), Dichloromethane (DCM) (0.2 M).
-
Causality & Rationale: Anhydrous HCl in dioxane is strictly preferred over aqueous acids (such as TFA/H₂O or aqueous HCl). The complete absence of water eliminates the thermodynamic risk of hydrolyzing the methyl ester. The reaction generates isobutylene gas and carbon dioxide as byproducts, which bubble out of solution, driving the reaction to absolute completion via Le Chatelier's principle.
Procedure:
-
Dissolve the purified intermediate from Step 1 in DCM.
-
Cool the vessel to 0°C and add 4M HCl in Dioxane dropwise to control the initial exothermic gas evolution.
-
Warm the solution to room temperature and stir for 2 hours.
-
Self-Validation Check: This step is visually self-validating. As the lipophilic Boc group is cleaved, the resulting polar hydrochloride salt becomes insoluble in the DCM/Dioxane matrix. The target compound will spontaneously crash out of solution as a dense white precipitate.
-
Isolation: Concentrate the suspension under reduced pressure, triturate the residue with cold diethyl ether to remove any trapped organic impurities, and filter to obtain Methyl 4-(3-aminopropoxy)benzoate hydrochloride as a highly pure crystalline solid.
Synthetic Workflow Visualization
Figure 1: Two-step synthetic workflow for Methyl 4-(3-aminopropoxy)benzoate hydrochloride.
Applications in Medicinal Chemistry
In modern drug discovery, Methyl 4-(3-aminopropoxy)benzoate is frequently deployed as a rigidified linker module. The 3-carbon alkyl chain combined with the phenyl ring provides a specific spatial geometry (a predictable distance of ~4–6 Å) between functional domains. In the design of PROTACs, the primary amine is often coupled to a carboxylic acid on an E3 ligase ligand (e.g., Thalidomide or VHL derivatives), while the methyl ester is subsequently saponified to allow coupling to a target-protein binding ligand. This sequential, orthogonal reactivity makes it an indispensable tool for synthesizing complex heterobifunctional molecules.
References
Sources
Solubility of Methyl 4-(3-aminopropoxy)benzoate in DMSO and water
Predictive and Empirical Solvation Profiling of Methyl 4-(3-aminopropoxy)benzoate in DMSO and Aqueous Media
Molecular Anatomy & Solvation Dynamics
Methyl 4-(3-aminopropoxy)benzoate (Free Base CAS: 85873-34-3; HCl Salt CAS: 383677-87-0)[1] presents a classic structural dichotomy frequently encountered in early-stage drug discovery. The molecule is defined by two competing solvation domains:
-
Hydrophobic Core: The methyl benzoate moiety drives lipophilicity, promoting favorable partitioning into lipid bilayers but restricting aqueous dissolution.
-
Hydrophilic Vector: The flexible 3-aminopropoxy chain terminates in a primary amine, acting as the primary driver for pH-dependent aqueous solubility.
Understanding how these functional groups interact with different solvent systems—specifically Dimethyl sulfoxide (DMSO) and aqueous buffers—is critical for designing robust in vitro assays and preventing false negatives in biological screening caused by compound precipitation[2][3].
Thermodynamic Solvation in Dimethyl Sulfoxide (DMSO)
In early drug discovery, compounds are universally stored as stock solutions in DMSO[2][4]. Methyl 4-(3-aminopropoxy)benzoate exhibits exceptionally high solubility in DMSO (>50 mM) due to the solvent's specific physicochemical properties.
As a polar aprotic solvent (dielectric constant
-
Hydrogen Bond Acceptance: The oxygen atom of DMSO's sulfoxide group acts as a potent hydrogen bond acceptor, strongly interacting with the protons of the primary amine (
). -
Dipole-Dipole Solvation: The strong dipole moment of DMSO solvates the polar ester and ether linkages, while its methyl groups provide a micro-hydrophobic environment that accommodates the aromatic ring.
Aqueous Solubility: The pH-Dependent Ionization Paradigm
Unlike DMSO, water requires the compound to overcome significant hydrophobic penalties. The aqueous solubility of Methyl 4-(3-aminopropoxy)benzoate is strictly governed by the ionization state of its primary amine, which can be modeled using the Henderson-Hasselbalch equation[5][6].
Based on structural analogs, the predicted
pH-dependent speciation and aqueous solvation pathway.
Self-Validating Experimental Workflows
To accurately profile this compound, researchers must distinguish between kinetic solubility (the point of precipitation from a solvated state) and thermodynamic solubility (the equilibrium established between a solid and a solvent)[2][8]. The following protocols are designed as self-validating systems to ensure data integrity.
Kinetic Solubility Profiling (Early Discovery)
Kinetic assays mimic the conditions of biological assays where a DMSO stock is spiked into an aqueous buffer[4][8].
-
Step 1: Stock Preparation. Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM.
-
Step 2: Aqueous Spiking. Aliquot 10 µL of the DMSO stock into 490 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a 200 µM theoretical concentration. Causality: Maintaining a final DMSO concentration of
2% is critical; higher concentrations act as co-solvents, artificially inflating apparent aqueous solubility and creating supersaturation artifacts[2][8]. -
Step 3: Incubation. Agitate the mixture at 250 rpm for 2 hours at 37°C.
-
Step 4: Phase Separation. Isolate the dissolved fraction using a 0.22 µm PTFE filter plate.
-
Step 5: Quantification. Analyze the filtrate via [8]. Self-Validation: Always quantify against a standard curve prepared in a matching matrix (PBS with 2% DMSO) to account for matrix-induced ion suppression in the mass spectrometer.
Thermodynamic Solubility Profiling (Late Preclinical)
Thermodynamic assays determine the true equilibrium solubility limit, utilizing the crystalline solid powder[3][8].
-
Step 1: Solid Addition. Add an excess of solid Methyl 4-(3-aminopropoxy)benzoate (e.g., 5 mg) to 1 mL of target aqueous buffer.
-
Step 2: Equilibration. Shake the suspension at 37°C for 24 to 72 hours. Causality: Extended incubation is required to overcome the crystal lattice energy and ensure true thermodynamic equilibrium is reached between the solid phase and solvated monomers[8].
-
Step 3: pH Verification (Critical Step). Measure the pH of the suspension post-incubation. Self-Validation: Because the compound contains a basic amine, high concentrations of the dissolved free base can elevate the buffer's pH, shifting the ionization equilibrium and altering the solubility limit. If the pH shifts by >0.1 units, the buffer capacity must be increased.
-
Step 4: Separation & Analysis. Filter through a 0.22 µm membrane and quantify via HPLC-UV.
Kinetic vs. thermodynamic solubility assay workflows.
Quantitative Data Synthesis
The table below synthesizes the expected solubility parameters based on the compound's physicochemical profile and the applied methodologies.
Table 1: Comparative Solubility Metrics & Mechanistic Drivers
| Solvent / Medium | Assay Type | Expected Solubility Limit | Primary Mechanistic Driver |
| 100% DMSO | Thermodynamic | > 50 mM | H-bond acceptance, dipole-dipole solvation of ester/ether. |
| PBS (pH 7.4, 2% DMSO) | Kinetic | > 200 µM | Complete protonation of primary amine ( |
| Water (pH > 10.5) | Thermodynamic | < 1 mM | Neutral free base dominance; high hydrophobic penalty. |
| 0.1 N HCl (pH 1.0) | Thermodynamic | > 10 mM | Forced ionization; rapid dissolution of the formed hydrochloride salt. |
References
-
BioDuro-Sundia. "ADME Solubility Assay." BioDuro Global CRDMO. Available at:[Link]
-
National Institutes of Health (PubMed). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences. Available at:[Link]
-
MDPI. "QSPR Studies on Aqueous Solubilities of Drug-Like Compounds." International Journal of Molecular Sciences. Available at:[Link]
-
LookChem. "1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis- Chemical Properties." LookChem Database. Available at:[Link]
Sources
- 1. methyl 4-(3-aminopropoxy)benzoate | 85873-34-3 [m.chemicalbook.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemiluminescent nitrogen detection (CLND) to measure kinetic aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. 1-Propanamine, 3,3'-[1,2-ethanediylbis(oxy)]bis-|lookchem [lookchem.com]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Comprehensive Safety & Handling Guide: Methyl 4-(3-aminopropoxy)benzoate in Advanced Organic Synthesis
Executive Summary
Methyl 4-(3-aminopropoxy)benzoate is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and active pharmaceutical ingredient (API) development. Featuring both a nucleophilic primary amine and an electrophilic methyl ester, this compound enables rapid molecular complexation, particularly in the synthesis of extended aromatic scaffolds and peptidomimetics.
As a Senior Application Scientist, I have designed this whitepaper to transcend standard Safety Data Sheet (SDS) boilerplates. This guide delineates the physicochemical causality behind its handling requirements, details self-validating synthetic protocols, and establishes rigorous safety frameworks for drug development professionals.
Physicochemical Profiling & Reactivity Dynamics
Understanding the intrinsic reactivity of Methyl 4-(3-aminopropoxy)benzoate is critical for both safety and synthetic efficacy. The molecule exists in two primary forms: the free base (CAS: 85873-34-3) and the hydrochloride salt (CAS: 383677-87-0).
The Causality of Salt Formation:
In its free base form, the primary amine is highly nucleophilic. Over time, particularly under ambient conditions, the free amine of one molecule can attack the methyl ester of an adjacent molecule, leading to intermolecular aminolysis (dimerization or oligomerization). To circumvent this degradation, the compound is predominantly supplied and stored as a hydrochloride salt . Protonation of the amine (
Table 1: Physicochemical & Hazard Profile
| Property / Parameter | Specification (Hydrochloride Salt) | Specification (Free Base) |
| CAS Number | 383677-87-0 | 85873-34-3 |
| Molecular Weight | 245.71 g/mol | 209.24 g/mol |
| Chemical Formula | ||
| Appearance | White to off-white crystalline powder | Colorless to pale yellow oil/solid |
| Solubility | DMSO, DMF, Methanol, Water | DCM, Ethyl Acetate, THF |
| Primary GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.) | H314 (Skin Burns), H318 (Eye Dam.) |
Toxicological Mechanisms & Occupational Exposure Limits (OELs)
The toxicological profile of primary amines is dictated by their basicity and their ability to interact with biological membranes. Primary amines can rapidly penetrate the lipid bilayer of the epidermis, causing saponification of dermal lipids and leading to severe irritation or chemical burns[1]. Furthermore, repeated exposure to primary amines carries a documented risk of dermal and respiratory sensitization.
To mitigate these risks, stringent Occupational Exposure Limits (OELs) and Personal Protective Equipment (PPE) standards must be enforced.
Table 2: Exposure Thresholds & PPE Requirements
| Control Measure | Specification & Rationale |
| Engineering Controls | Class II Biological Safety Cabinet or standard chemical fume hood with a minimum face velocity of 100 fpm. |
| Respiratory Protection | NIOSH-approved N95 or P100 particulate respirator when weighing the lyophilized HCl salt to prevent inhalation of highly irritating micro-dust. |
| Dermal Protection | Double-gloving with Nitrile (minimum 0.11 mm thickness). Amines can degrade latex; nitrile provides superior resistance to basic organic compounds. |
| Ocular Protection | Snug-fitting chemical splash goggles. The basic nature of the amine poses a severe risk of corneal opacity upon contact. |
Advanced Handling & Storage Protocols
Primary amines are highly susceptible to atmospheric degradation. When exposed to ambient air, the free amine rapidly absorbs carbon dioxide (
Step-by-Step Methodology: Inert Handling & Transfer
-
Thermal Equilibration: Remove the sealed vial of Methyl 4-(3-aminopropoxy)benzoate hydrochloride from cold storage (-20°C) and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining its anhydrous integrity.
-
Inert Atmosphere Transfer: Transfer the vial into a glovebox or a fume hood equipped with a positive-pressure Argon line.
-
Gravimetric Dispensing: Weigh the required mass using an anti-static spatulate tool. The HCl salt can generate static charge; neutralizing the weighing environment prevents loss of material.
-
Immediate Dissolution: Dissolve the salt directly into an anhydrous, polar aprotic solvent (e.g., DMF or DMSO) and seal the reaction vessel with a suba-seal septum.
Workflow for the inert handling and transfer of moisture-sensitive primary amines.
Synthetic Integration: HATU-Mediated Amide Coupling
Methyl 4-(3-aminopropoxy)benzoate is frequently utilized in amide coupling reactions to extend molecular scaffolds. For solution-phase conjugation, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier coupling reagent[2],[3].
Mechanistic Causality & Self-Validation: HATU generates an OAt-active ester from a carboxylic acid, which is highly reactive toward primary amines[2]. However, if the amine is introduced before the carboxylic acid is fully activated, highly nucleophilic aliphatic amines can attack the HATU reagent directly, leading to an unwanted guanylated amine byproduct[4]. Therefore, the protocol below is a self-validating system: the formation of the active ester is visually confirmed by a color change before the amine is introduced.
Step-by-Step Methodology: Amide Coupling
-
Activation (Pre-formation of Active Ester): Dissolve the target Carboxylic Acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[5].
-
Validation Check: Stir at room temperature for 5–10 minutes. The solution will transition from colorless to a distinct yellow/orange, confirming the formation of the OAt-active ester[5].
-
Amine Liberation & Addition: Add Methyl 4-(3-aminopropoxy)benzoate hydrochloride (1.0 eq) to the activated mixture. The excess DIPEA serves a dual purpose: it acts as a base for the coupling mechanism and neutralizes the HCl salt, liberating the nucleophilic free amine in situ[5].
-
Reaction Propagation: Stir at room temperature for 2 hours. Monitor conversion via LC-MS.
-
Aqueous Workup: Dilute the mixture with Ethyl Acetate and wash sequentially with saturated aqueous
(to remove acidic byproducts and tetramethylurea) and brine[5]. Dry over and concentrate under reduced pressure.
Mechanistic pathway for HATU-mediated amide coupling with primary amines.
Emergency Response & Spill Mitigation (Self-Validating Systems)
Standard chemical spill responses often dictate the use of strong acids to neutralize basic spills. However, applying a strong acid (like 1M HCl) directly to a concentrated primary amine spill can trigger a violent, highly exothermic neutralization reaction, potentially aerosolizing the toxic compound.
Advanced Spill Protocol:
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).
-
Controlled Neutralization: Apply a weak solid acid , such as citric acid or sodium bisulfate, over the absorbed spill. The weak acid slowly protonates the amine without generating dangerous thermal spikes.
-
Validation: The neutralization is complete when the pungent, fishy odor of the free amine dissipates, indicating complete conversion to the non-volatile, odorless citrate or sulfate salt.
-
Disposal: Sweep the neutralized solid into a chemically compatible, sealable hazardous waste container for incineration.
References
-
The Journal of Organic Chemistry (ACS Publications). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Retrieved from:[Link]
-
Wikipedia. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Reaction Mechanisms. Retrieved from:[Link]
-
Bioconjugate Chemistry (ACS Publications). Rapid HATU-Mediated Solution Phase siRNA Conjugation. Retrieved from:[Link]
-
The Royal Society of Chemistry (RSC). Chapter 3: Solvent-based Absorption (Amine Volatility and Handling). Retrieved from: [Link]
Sources
Structural Analysis and Synthetic Utility of Methyl 4-(3-aminopropoxy)benzoate: A Bifunctional Scaffold for Targeted Protein Degradation
Executive Summary & Core Rationale
In modern medicinal chemistry, the spatial orientation and physicochemical properties of linker molecules are as critical as the pharmacophores they connect. Methyl 4-(3-aminopropoxy)benzoate (MAPB) — available as a free base (CAS: 85873-34-3)[1] or a highly stable hydrochloride salt (CAS: 383677-87-0)[2] — has emerged as a highly versatile, heterobifunctional building block.
Unlike traditional all-PEG or purely aliphatic chains, MAPB incorporates a rigid para-substituted phenyl ring coupled with a flexible three-carbon propoxy spacer. This specific architectural causality is highly sought after in the design of Proteolysis Targeting Chimeras (PROTACs). The rigidity of the phenyl ring reduces the entropic penalty during ternary complex formation (Target Protein–PROTAC–E3 Ligase), while the propoxy chain provides just enough flexibility to prevent steric clashes[3]. Furthermore, its dual orthogonal termini—a primary amine and a methyl ester—allow for sequential, highly controlled bioconjugation without cross-reactivity.
Structural Elucidation & Spectroscopic Validation
To ensure the integrity of MAPB before its integration into complex synthetic pipelines, rigorous structural validation is required. The molecule features an electron-donating ether linkage that significantly alters the electronic environment of the adjacent aromatic protons, creating a distinct AA'BB' splitting pattern in Nuclear Magnetic Resonance (NMR) spectroscopy.
The following table summarizes the self-validating spectroscopic profile of the MAPB hydrochloride salt. The causality behind the chemical shifts—particularly the deshielding of the propoxy protons by the adjacent oxygen and the protonated amine—serves as a primary quality control checkpoint.
Table 1: Spectroscopic Profiling of MAPB Hydrochloride
| Analytical Technique | Key Signals / Values | Structural Assignment & Causality |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.15 (br s, 3H) | Primary amine hydrochloride (-NH₃⁺); broad due to rapid exchange. |
| δ 7.92 (d, J = 8.8 Hz, 2H) | Aromatic protons ortho to the electron-withdrawing ester. | |
| δ 7.05 (d, J = 8.8 Hz, 2H) | Aromatic protons ortho to the electron-donating ether. | |
| δ 4.12 (t, J = 6.2 Hz, 2H) | Propoxy -O-CH₂-; strongly deshielded by the ether oxygen. | |
| δ 3.81 (s, 3H) | Ester -OCH₃; sharp singlet confirming ester integrity. | |
| δ 2.95 (t, J = 7.0 Hz, 2H) | Propoxy -CH₂-NH₃⁺; deshielded by the protonated amine. | |
| δ 2.05 (m, 2H) | Propoxy central -CH₂-; multiplet due to adjacent CH₂ groups. | |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.9, 162.3, 131.2, 122.1, 114.5 | Carbonyl (165.9) and aromatic carbons; confirms para-substitution. |
| δ 65.4, 51.8, 36.7, 26.8 | Aliphatic carbons (O-CH₂, O-CH₃, CH₂-N, central CH₂). | |
| FT-IR (KBr pellet) | 3300–2900, 1715, 1605, 1250 cm⁻¹ | N-H stretch (broad), C=O ester (1715), C=C aromatic, C-O ether. |
| HRMS (ESI+) | m/z 210.1125 [M+H]⁺ | Calculated for C₁₁H₁₆NO₃⁺ (210.1125); confirms molecular mass. |
Self-Validating Synthetic Methodology
The synthesis of MAPB relies on a highly efficient, two-step protocol starting from the inexpensive precursor methyl 4-hydroxybenzoate. The methodology is designed to be self-validating, meaning each step provides clear visual or chromatographic feedback to confirm success.
Caption: Synthetic workflow for Methyl 4-(3-aminopropoxy)benzoate via Williamson ether synthesis.
Step 1: Williamson Ether Synthesis (Alkylation)
Rationale: The choice of potassium carbonate (K₂CO₃) over stronger bases like sodium hydride (NaH) is a critical causality in this design. K₂CO₃ is sufficiently basic to deprotonate the phenolic hydroxyl (pKa ~10) but weak enough to prevent the saponification of the methyl ester. Furthermore, utilizing N-Boc-3-bromopropylamine prevents unwanted self-alkylation or polymerization of the amine, ensuring a clean mono-alkylation on the phenol.
-
Setup: Dissolve methyl 4-hydroxybenzoate (1.0 eq) and N-Boc-3-bromopropylamine (1.1 eq) in anhydrous DMF (0.2 M).
-
Activation: Add anhydrous K₂CO₃ (2.0 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq) to accelerate the reaction via in situ Finkelstein halogen exchange.
-
Execution: Heat the suspension to 80 °C under an inert argon atmosphere for 12 hours.
-
Self-Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The highly UV-active phenol spot (R_f ~0.3) will be completely consumed, replaced by the less polar Boc-protected intermediate (R_f ~0.6).
-
Workup: Quench with water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Step 2: Boc Deprotection and Salt Formation
Rationale: Deprotection using 4M HCl in dioxane is deliberately chosen over trifluoroacetic acid (TFA). HCl directly yields the highly crystalline hydrochloride salt, which can be isolated via simple trituration, completely bypassing the need for aqueous basic workup or flash chromatography[2].
-
Setup: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM).
-
Execution: Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C. Stir and allow the reaction to warm to room temperature over 2 hours.
-
Self-Validation: The reaction is validated by the rapid evolution of CO₂ gas (isobutylene byproduct) and the gradual precipitation of the MAPB hydrochloride salt as a white solid.
-
Isolation: Dilute the suspension with diethyl ether, filter the precipitate, wash with cold ether, and dry under high vacuum to afford MAPB hydrochloride in >90% yield.
Advanced Applications: PROTAC Linker Engineering
In the realm of Targeted Protein Degradation (TPD), the linker is not merely a passive spacer; it actively dictates the physicochemical properties and degradation efficiency of the PROTAC[3][]. MAPB is uniquely suited for this role.
Caption: Integration of MAPB into a PROTAC molecule to drive targeted protein degradation.
Mechanistic Assembly Logic:
-
E3 Ligase Conjugation: The primary amine of MAPB acts as a highly nucleophilic anchor. It can be directly coupled to a carboxylic acid-bearing E3 ligase ligand (e.g., a Cereblon or VHL recruiter) using standard amide coupling reagents (HATU/DIPEA).
-
Warhead Conjugation: Following the amine coupling, the methyl ester of the MAPB moiety is selectively saponified using LiOH in THF/H₂O to reveal a free carboxylic acid. This acid is then coupled to an amine-bearing Target Protein Ligand (warhead).
-
Pharmacokinetic Advantage: The introduction of the phenyl ether motif from MAPB often improves the lipophilicity and cell permeability of the resulting PROTAC compared to highly hydrated, flexible PEG linkers, thereby enhancing oral bioavailability and cellular target engagement[5].
References
-
Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review". National Center for Biotechnology Information (PMC). URL: [Link]
-
Jamain, Z., et al. "Synthesis of novel liquid crystalline and fire retardant molecules based on six-armed cyclotriphosphazene core containing Schiff base and amide linking units". RSC Advances. URL: [Link]
Sources
An In-depth Technical Guide to the Functional Group Analysis of Methyl 4-(3-aminopropoxy)benzoate
This guide provides a comprehensive analysis of the functional groups present in Methyl 4-(3-aminopropoxy)benzoate, a molecule of interest in pharmaceutical and chemical synthesis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights for the structural elucidation of this and similar compounds.
Molecular Structure and Functional Group Overview
Methyl 4-(3-aminopropoxy)benzoate is a multi-functional molecule incorporating a para-substituted benzene ring, a methyl ester, an ether linkage, and a primary amine. Each of these groups imparts distinct chemical properties and can be identified through a combination of spectroscopic techniques. A thorough understanding of its structure is the first step in predicting its chemical behavior and potential applications.
Methodological & Application
Synthesis of Methyl 4-(3-aminopropoxy)benzoate from Methyl 4-hydroxybenzoate: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of methyl 4-(3-aminopropoxy)benzoate, a valuable intermediate in pharmaceutical and materials science research. The protocol details a robust two-step synthetic route commencing from the readily available starting material, methyl 4-hydroxybenzoate. The methodology hinges on an initial Williamson ether synthesis to couple methyl 4-hydroxybenzoate with a protected 3-aminopropanol derivative, followed by a straightforward deprotection step to yield the target primary amine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and thorough characterization and purification procedures.
Introduction
Methyl 4-(3-aminopropoxy)benzoate serves as a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and functionalized polymers. Its structure incorporates a flexible aminopropoxy linker attached to a rigid benzoate core, a motif that is frequently exploited to modulate physicochemical properties such as solubility, bioavailability, and binding affinity in drug candidates. The synthesis of this intermediate from methyl 4-hydroxybenzoate (also known as methylparaben) presents a common yet critical transformation in organic synthesis.
The chosen synthetic strategy involves a two-step process designed for efficiency and scalability. The initial step employs the well-established Williamson ether synthesis, a reliable method for forming ether linkages.[1][2] To circumvent undesired side reactions with the amine functionality, a protecting group strategy is employed. Specifically, the amine of 3-aminopropanol is masked with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic conditions of the ether synthesis and can be readily removed under acidic conditions.[3][4]
Reaction Scheme Overview
The overall synthetic transformation is depicted below:
Caption: Overall synthetic route for Methyl 4-(3-aminopropoxy)benzoate.
Part 1: Synthesis of Methyl 4-(3-(tert-butoxycarbonylamino)propoxy)benzoate
This initial stage focuses on the formation of the ether linkage via a Williamson ether synthesis. The phenolic hydroxyl group of methyl 4-hydroxybenzoate is deprotonated by a mild base, potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the bromide from N-Boc-3-bromopropanamine in an SN2 reaction.[1]
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| Methyl 4-hydroxybenzoate | ≥99% | Sigma-Aldrich |
| N-Boc-3-bromopropanamine | 97% | Combi-Blocks |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetone | Anhydrous, ≥99.5% | VWR |
| Round-bottom flask | 250 mL | Pyrex |
| Reflux condenser | - | Kimble |
| Magnetic stirrer with hotplate | - | IKA |
| Rotary evaporator | - | Heidolph |
| Separatory funnel | 500 mL | - |
| Ethyl acetate | ACS Grade | - |
| Brine (saturated NaCl solution) | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - |
Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol), N-Boc-3-bromopropanamine (18.9 g, 78.9 mmol, 1.2 equivalents), and anhydrous potassium carbonate (18.2 g, 131.4 mmol, 2.0 equivalents).
-
Solvent Addition: Add 150 mL of anhydrous acetone to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 16-24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the solid potassium salts and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.
-
Dissolve the residue in 150 mL of ethyl acetate.
-
Transfer the solution to a 500 mL separatory funnel and wash sequentially with 2 x 50 mL of water and 1 x 50 mL of brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product, methyl 4-(3-(tert-butoxycarbonylamino)propoxy)benzoate, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Part 2: Deprotection of the Boc Group
The final step involves the removal of the acid-labile Boc protecting group to unveil the primary amine.[6] This is typically achieved using a strong acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane.[4][7]
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| Methyl 4-(3-(Boc-amino)propoxy)benzoate | - | From Part 1 |
| Trifluoroacetic Acid (TFA) | Reagent Grade | - |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | - |
| 4M HCl in Dioxane | - | Acros Organics |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - |
| Diethyl ether | ACS Grade | - |
| Round-bottom flask | 100 mL | - |
| Magnetic stirrer | - | - |
Experimental Protocol (Using TFA/DCM)
-
Reaction Setup: Dissolve the purified methyl 4-(3-(tert-butoxycarbonylamino)propoxy)benzoate (e.g., 5.0 g, 15.5 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask.
-
Acid Addition: Cool the solution in an ice bath and slowly add trifluoroacetic acid (10 mL, 130 mmol, ~8.4 equivalents) dropwise.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC until the starting material is consumed.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The resulting crude methyl 4-(3-aminopropoxy)benzoate can be purified by column chromatography or recrystallization to afford the final product as a solid or oil.
Caption: Detailed experimental workflow for the two-step synthesis.
Characterization of the Final Product
The identity and purity of the synthesized methyl 4-(3-aminopropoxy)benzoate should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methyl ester protons, and the protons of the aminopropoxy chain.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for characteristic absorption bands for the N-H stretch of the primary amine, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
| Expected Spectroscopic Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.95 (d, 2H), ~6.90 (d, 2H), 4.10 (t, 2H), 3.85 (s, 3H), 3.00 (t, 2H), 2.00 (quint, 2H), 1.55 (br s, 2H, NH₂) |
| FT-IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretch), ~1710 (C=O stretch, ester), ~1280, ~1100 (C-O stretch) |
| MS (ESI+) m/z | [M+H]⁺ calculated for C₁₁H₁₆NO₃⁺: 210.11, found: 210.1 |
Note: Exact chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Williamson ether synthesis | Insufficient reaction time or temperature. Inactive base. | Extend the reflux time. Ensure K₂CO₃ is anhydrous and finely powdered. |
| Low yield in ether synthesis | Side reactions, such as elimination of the alkyl halide. | Ensure a primary alkyl halide is used.[8] |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the amount of acid or extend the reaction time. Monitor carefully by TLC. |
| Formation of t-butylated byproducts | The t-butyl cation generated during deprotection can alkylate the product. | Add a scavenger like anisole or thioanisole to the deprotection reaction.[4] |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of methyl 4-(3-aminopropoxy)benzoate from methyl 4-hydroxybenzoate. By following the outlined procedures for synthesis, purification, and characterization, researchers can confidently produce this valuable chemical intermediate for a wide range of applications in drug discovery and materials science. The two-step approach, utilizing a protective group strategy, ensures a high-yielding and clean conversion.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Wikipedia. (2024). Mitsunobu reaction. Wikipedia. [Link]
-
J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. J&K Scientific LLC. [Link]
-
Munawar, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]
-
Smith, A. B., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). General Mitsunobu reaction. Where, R1, R2, R3 = Alkyl/Aryl. ResearchGate. [Link]
-
University of Wisconsin-Stout. (n.d.). The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxybenzoate. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal. [Link]
-
Wikipedia. (2024). Williamson ether synthesis. Wikipedia. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. [Link]
-
Wikipedia. (2024). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
Edubirdie. (2021, July 28). Williamson Ether Synthesis. Edubirdie. [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
- Google Patents. (n.d.). US4613682A - Ether synthesis.
- Google Patents. (n.d.).
-
Wiley Online Library. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 4-amino-3-methylbenzoate. ResearchGate. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
-
PubChemLite. (n.d.). Methyl 3-bromo-4-hydroxybenzoate (C8H7BrO3). PubChemLite. [Link]
-
Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Ataman Kimya. [Link]
-
National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST WebBook. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)
-
Royal Society of Chemistry. (n.d.). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. [Link]
-
MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-bromo-3-hydroxybenzoate. PMC. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2010, October 16). (PDF) (Benzoylamino)methyl 4-Hydroxybenzoate. ResearchGate. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
Bioconjugation techniques involving Methyl 4-(3-aminopropoxy)benzoate
Application Note: Advanced Bioconjugation Strategies Utilizing Methyl 4-(3-aminopropoxy)benzoate as a Heterobifunctional Scaffold
Executive Summary & Mechanistic Rationale
In the development of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and fluorescent probes, the choice of linker dictates the stability, solubility, and efficacy of the final construct. Methyl 4-(3-aminopropoxy)benzoate (M4APB) (CAS No. 85873-34-3) serves as a highly versatile, heterobifunctional building block[1].
M4APB features two orthogonally reactive termini: a primary aliphatic amine and a protected aromatic carboxylic acid (methyl ester). This specific structural arrangement provides several mechanistic advantages:
-
Orthogonal Reactivity: The primary amine can be selectively coupled to a payload's carboxylic acid without risking self-polymerization, as the linker's own carboxylate is protected as a methyl ester.
-
Structural Rigidity: The benzoate moiety introduces a degree of steric rigidity and hydrophobicity, which can stabilize the linker in systemic circulation and prevent premature proteolytic cleavage.
-
Spacer Length: The 3-aminopropoxy chain provides sufficient distance between the payload and the antibody, minimizing steric hindrance during receptor binding.
This guide details a comprehensive, self-validating workflow for conjugating a carboxylate-containing payload to a monoclonal antibody (mAb) using the M4APB scaffold.
Workflow Visualization
Figure 1: Five-step heterobifunctional bioconjugation workflow utilizing the M4APB scaffold.
Protocol 1: Payload Derivatization (HATU-Mediated Amide Coupling)
Objective: Covalently attach a carboxylate-bearing payload (e.g., a cytotoxin or fluorophore) to the primary amine of M4APB.
Mechanistic Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rather than standard EDC/NHS for this organic-phase step. HATU provides exceptionally rapid reaction kinetics and high coupling efficiency for solution-phase amide conjugation, minimizing epimerization of complex payloads[2][3]. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate both the payload's carboxylic acid and the M4APB hydrochloride salt[1].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 molar equivalent (eq) of the carboxylate-payload in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA to the payload solution. Stir at room temperature (RT) for 15 minutes to form the active O-At ester intermediate.
-
Conjugation: Add 1.1 eq of Methyl 4-(3-aminopropoxy)benzoate hydrochloride[1]. Stir the reaction mixture continuously at RT for 2 hours.
-
Quenching & Extraction: Quench the reaction with saturated aqueous ammonium chloride. Extract the product into ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: Purify via flash chromatography. Confirm the formation of the Payload-M4APB (methyl ester) intermediate via LC-MS. Do not proceed until the mass of the unreacted payload is undetectable.
Protocol 2: Orthogonal Deprotection (Mild Ester Saponification)
Objective: Unmask the protected carboxylic acid on the M4APB linker for downstream protein conjugation.
Mechanistic Causality: The methyl ester must be converted to a free carboxylic acid. We employ mild saponification using Lithium Hydroxide (LiOH) in a mixed aqueous/organic solvent system. This specific condition is chosen because it is nucleophilic enough to cleave the methyl ester but mild enough to preserve the newly formed amide bond and the structural integrity of the payload.
Step-by-Step Methodology:
-
Solubilization: Dissolve the purified Payload-M4APB intermediate in a 3:1 (v/v) mixture of Tetrahydrofuran (THF) and LC-MS grade water.
-
Hydrolysis: Add 3.0 eq of LiOH monohydrate. Stir the mixture at RT for 4–6 hours.
-
Monitoring: Monitor the reaction via TLC or LC-MS. The reaction is complete when the methyl ester peak fully shifts to the more polar carboxylic acid peak.
-
Neutralization: Carefully acidify the mixture to pH 3.0 using 1 M HCl to protonate the newly formed carboxylic acid, driving it into the organic phase.
-
Recovery (Validation Checkpoint): Extract with ethyl acetate, dry, and concentrate. Verify the exact mass of the free-acid Payload-M4APB construct via High-Resolution Mass Spectrometry (HRMS).
Protocol 3: Monoclonal Antibody Conjugation (EDC/Sulfo-NHS)
Objective: Covalently attach the activated Payload-M4APB construct to primary amines (lysine residues) on a monoclonal antibody.
Mechanistic Causality: A two-step EDC/Sulfo-NHS activation strategy is mandatory here. One-pot reactions risk cross-linking the antibodies to themselves[4]. Activation is performed in MES buffer at pH 6.0 because EDC is highly stable and efficient in slightly acidic, carboxyl-free environments[5][6]. The activated ester is then transferred to PBS at pH 7.4, where the unprotonated primary amines of the antibody's lysine residues rapidly attack the Sulfo-NHS ester to form stable amide bonds[5][7].
Step-by-Step Methodology:
-
Activation: Dissolve the free-acid Payload-M4APB construct in DMSO (final DMSO concentration in the activation buffer should not exceed 10%). Add to 50 mM MES buffer (pH 6.0).
-
Esterification: Add 10 eq of EDC and 20 eq of Sulfo-NHS. Incubate at RT for 15–30 minutes with gentle rotation[4][7].
-
Conjugation: Add the activated payload solution to the monoclonal antibody (typically 1–5 mg/mL) suspended in 1X PBS (pH 7.4). Ensure the molar ratio of Payload to Antibody is optimized (typically 10:1 to 20:1 depending on desired DAR).
-
Incubation: React for 2 hours at RT or overnight at 4°C[5].
-
Purification & Validation Checkpoint: Remove excess reagents using a desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration (MWCO 30 kDa) equilibrated with PBS.
Quantitative Data Summary
The following table summarizes the expected efficiencies, reaction times, and Drug-to-Antibody Ratios (DAR) across the three-step workflow, assuming a standard IgG1 monoclonal antibody.
| Conjugation Step | Primary Reagents | Buffer / Solvent | Reaction Time | Expected Yield / Efficiency | Analytical Validation |
| 1. Payload Derivatization | HATU, DIPEA, M4APB | Anhydrous DMF | 2 Hours (RT) | > 85% (Purified) | LC-MS (Mass Shift) |
| 2. Ester Hydrolysis | LiOH | THF / H₂O (3:1) | 4–6 Hours (RT) | > 95% (Crude) | TLC / HRMS |
| 3. mAb Conjugation | EDC, Sulfo-NHS, mAb | MES (pH 6.0) → PBS (pH 7.4) | 2 Hours (RT) | DAR: 3.5 – 4.2 | UV-Vis / HIC-HPLC |
References
-
Sigma-Aldrich™ HATU 97%, for peptide synthesis Source: LabMart Limited URL:[Link]
-
Rapid HATU-Mediated Solution Phase siRNA Conjugation Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS Source: Echo Biosystems URL:[Link]
Sources
- 1. Methyl 4-aminomethyl benzoate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. Sigma-Aldrich™ HATU 97%, for peptide synthesis | LabMart Limited [labmartgh.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fortislife.com [fortislife.com]
Application Note: Chemoselective Reductive Amination of Methyl 4-(3-aminopropoxy)benzoate
Executive Summary
Methyl 4-(3-aminopropoxy)benzoate is a highly versatile building block in drug development, featuring an unhindered aliphatic primary amine and a para-substituted methyl ester. The synthesis of secondary or tertiary amine derivatives from this scaffold via reductive amination requires precise chemoselectivity. The primary challenge is reducing the transient iminium intermediate without inadvertently reducing the methyl ester or triggering uncontrolled dialkylation[1]. This application note outlines field-proven, self-validating protocols for both direct and indirect reductive aminations, ensuring high yields and structural integrity.
Mechanistic Rationale & Reagent Causality
Substrate Characteristics and Salt Neutralization
Methyl 4-(3-aminopropoxy)benzoate is commercially available and frequently handled as a hydrochloride salt (CAS: 383677-87-0) to prevent oxidative degradation[2]. Crucial Insight: Reductive amination cannot proceed if the amine is protonated. The protocol must include an in situ neutralization step using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free base, enabling the initial nucleophilic attack on the carbonyl carbon.
Reagent Selection: STAB vs. Cyanoborohydride
Historically, the Borch reaction utilizing Sodium cyanoborohydride (
Sodium triacetoxyborohydride (
The Dialkylation Challenge
Because the primary amine of Methyl 4-(3-aminopropoxy)benzoate is sterically unhindered, reacting it with small aliphatic aldehydes often leads to double alkylation. The resulting secondary amine is more nucleophilic than the starting material and can rapidly react with a second equivalent of aldehyde[1].
-
For ketones and bulky aldehydes: A direct reductive amination protocol is highly effective.
-
For unhindered aldehydes: A stepwise (indirect) protocol involving pre-formation of the imine in methanol, followed by reduction with
, is required to arrest the reaction at the secondary amine stage[7].
Reaction Pathway Visualization
Figure 1: Mechanistic pathway of the reductive amination of Methyl 4-(3-aminopropoxy)benzoate.
Quantitative Comparison of Reducing Agents
To validate the selection of STAB, the following table summarizes the operational parameters of common reducing agents used in this workflow:
| Reducing Agent | Chemoselectivity | Toxicity Profile | Optimal pH | Mechanistic Notes |
| Excellent (Esters intact) | Low | 5–7 | Reagent of choice; faster kinetics in DCE[7]. | |
| Good | High (HCN risk) | 3–4 | Requires strict pH monitoring; highly toxic[3]. | |
| Poor (Reduces carbonyls) | Low | 7–10 | Used only in stepwise indirect amination[6]. | |
| Moderate | Low | Neutral | Risk of benzyl ether/ester cleavage under pressure. |
Experimental Protocols
Figure 2: Step-by-step experimental workflow for direct reductive amination.
Protocol A: Direct Reductive Amination (For Ketones & Hindered Aldehydes)
This protocol utilizes 1,2-Dichloroethane (DCE) as the solvent, which consistently yields faster reaction rates and fewer side products than THF[6].
Reagents & Stoichiometry:
-
Methyl 4-(3-aminopropoxy)benzoate HCl: 1.0 eq
-
Ketone / Hindered Aldehyde: 1.05 eq
-
DIPEA: 1.1 eq (Omit if using the free base amine)
-
Glacial Acetic Acid (AcOH): 1.0 eq (Required for ketones only)
- : 1.5 eq
-
DCE: 0.2 M relative to the amine
Step-by-Step Procedure:
-
Neutralization: Suspend Methyl 4-(3-aminopropoxy)benzoate HCl in anhydrous DCE. Add DIPEA dropwise at room temperature and stir for 10 minutes until a clear solution forms.
-
Condensation: Add the carbonyl compound (1.05 eq). Causality Check: If the electrophile is a ketone, add 1.0 eq of AcOH. Ketones are less electrophilic than aldehydes; the acid protonates the carbonyl oxygen, lowering the activation energy for nucleophilic attack[6]. Stir for 30–60 minutes.
-
Reduction: Cool the reaction mixture to 0 °C. Add
(1.5 eq) portionwise over 15 minutes to control the exotherm. -
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours under an inert atmosphere (
or Argon). -
Validation Checkpoint: Sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting mass (m/z 210 for free base
) and the appearance of the product mass confirms completion. -
Quenching: Slowly add saturated aqueous
(equal volume to DCE) to neutralize the acetic acid and destroy unreacted hydride. Stir vigorously for 30 minutes until gas evolution ceases. -
Isolation: Separate the organic layer. Extract the aqueous layer twice with Dichloromethane (DCM). Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Stepwise Indirect Amination (For Unhindered Aldehydes)
To prevent dialkylation, imine formation is separated from the reduction step[7].
Step-by-Step Procedure:
-
Imine Formation: Dissolve the free base of Methyl 4-(3-aminopropoxy)benzoate (1.0 eq) and the unhindered aldehyde (1.0 eq) in anhydrous Methanol (0.2 M). Add anhydrous
(2.0 eq) as a desiccant to drive the equilibrium toward the imine. Stir at room temperature for 2 hours. -
Filtration: Filter the mixture through a Celite pad to remove
. Return the filtrate to a clean, dry flask. -
Reduction: Cool the methanolic solution to 0 °C. Carefully add
(1.2 eq) in small portions. Causality Check: is used here instead of STAB because STAB reacts poorly in methanol, whereas rapidly reduces the pre-formed imine before any dialkylation can occur[8]. -
Quenching & Isolation: After 30 minutes, quench with water. Concentrate the mixture to remove methanol, then partition between EtOAc and saturated
. Extract, dry, and concentrate the organic layer.
Analytical Validation & Troubleshooting
-
Over-alkylation Detected: If LC-MS indicates a mass corresponding to
, the aldehyde is too reactive. Switch from Protocol A to Protocol B, or strictly limit the aldehyde to 0.95 eq and add it via syringe pump over 2 hours. -
Incomplete Reaction (Ketones): If the starting amine persists, the iminium ion is not forming efficiently. Increase AcOH to 2.0 eq or add activated 4Å molecular sieves to sequester water and drive the condensation step.
-
Ester Hydrolysis: The methyl ester is highly stable under these conditions. If hydrolysis (loss of 14 Da,
) is observed, ensure the quench step uses (mildly basic) rather than (strongly basic).
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[Link]
-
Master Organic Chemistry. (2017). "Reductive Amination, and How It Works."[Link]
-
Chem-Station Int. Ed. (2014). "Borch Reductive Amination."[Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Methyl 4-aminomethyl benzoate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Solid-Phase Synthesis Applications of Methyl 4-(3-aminopropoxy)benzoate: A Bifunctional Aryl-Ether Linker for PROTACs and Peptidomimetics
Introduction & Mechanistic Rationale
In the rapidly evolving fields of targeted protein degradation (TPD) and peptidomimetic drug discovery, the spatial orientation and physicochemical properties of the linker region are as critical as the target-binding pharmacophores. Methyl 4-(3-aminopropoxy)benzoate (often supplied as the hydrochloride salt) has emerged as a highly versatile, bifunctional building block for Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS) [1].
Unlike purely aliphatic PEG linkers, which can suffer from excessive conformational entropy, or rigid alkyne linkers that may compromise solubility, this aryl-ether molecule provides a "Goldilocks" balance. The structural rationale for its use is fourfold:
-
Primary Amine: Acts as a highly nucleophilic handle for standard amide coupling to resin-bound carboxylic acids.
-
Propoxy Spacer: Provides a flexible ~4.5 Å alkyl chain to navigate solvent-exposed channels in ternary complexes.
-
Aryl Ring: Introduces structural rigidity, enhances proteolytic stability, and offers potential for
stacking interactions with target proteins. -
Methyl Ester: Serves as an orthogonal protecting group. It remains completely stable during standard Fmoc/tBu SPPS conditions but can be selectively saponified on-resin to yield a reactive benzoic acid for subsequent chain elongation.
Fig 1: Structural rationale of Methyl 4-(3-aminopropoxy)benzoate as a bifunctional linker.
Physicochemical Specifications
Before initiating solid-phase workflows, it is critical to account for the physical state of the building block. Because it is typically supplied as a hydrochloride salt, stoichiometric addition of a non-nucleophilic base (e.g., DIPEA) is strictly required during the coupling phase to liberate the free amine.
| Property | Specification |
| Chemical Name | Methyl 4-(3-aminopropoxy)benzoate hydrochloride |
| CAS Number | 383677-87-0 (HCl salt) / 85873-34-3 (Free base) |
| Molecular Weight | 245.71 g/mol (HCl salt) |
| Chemical Formula | C11H16ClNO3 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, and Methanol |
Application Workflow: Solid-Phase Synthesis of PROTACs
The modular nature of PROTACs (Protein of Interest Ligand — Linker — E3 Ligase Ligand) makes them ideal candidates for solid-phase parallel synthesis [1]. By immobilizing the POI ligand on a resin, the Methyl 4-(3-aminopropoxy)benzoate linker can be attached, deprotected, and subsequently coupled to an E3 ligase ligand (e.g., a Cereblon or VHL binder) in a highly controlled, step-by-step manner.
Fig 2: Solid-phase assembly workflow for PROTACs using the aryl-ether linker.
Step-by-Step Protocol: Linker Attachment and Elongation
Phase 1: Linker Coupling (Aliphatic Amine to Resin-Bound Acid) Causality Insight: We utilize DIC/OxymaPure for this step. OxymaPure is an explosive-free alternative to HOBt that, when combined with DIC, provides exceptional coupling efficiency for primary aliphatic amines while minimizing the risk of epimerization of the resin-bound amino acid or ligand [2].
-
Swell the resin-bound carboxylic acid (e.g., 0.1 mmol scale) in DMF for 30 minutes.
-
In a separate vial, dissolve Methyl 4-(3-aminopropoxy)benzoate hydrochloride (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq) to the vial to neutralize the HCl salt and activate the amine.
-
Add DIC (0.4 mmol, 4 eq) to the vial, vortex for 1 minute for pre-activation, and add the cocktail to the resin.
-
Agitate at room temperature for 2 hours.
-
Wash the resin thoroughly: DMF (3x), DCM (3x), and DMF (3x).
-
Self-Validation: Perform a Kaiser test. A negative result (yellow beads) confirms complete coupling.
Phase 2: On-Resin Saponification (Ester Deprotection) Causality Insight: Polystyrene-based resins shrink severely in pure water, shielding reactive sites. To perform aqueous chemistry on-resin, a ternary solvent system is required. THF swells the resin, Methanol acts as a phase-transfer catalyst, and Water solubilizes the Lithium Hydroxide.
-
Prepare a saponification cocktail: THF / MeOH / 1M aqueous LiOH in a 3:1:1 (v/v/v) ratio.
-
Add 3 mL of the cocktail to the resin and agitate gently at room temperature for 12 hours.
-
Drain the reactor and wash the resin sequentially to remove salts and re-condition the support: H2O (3x), MeOH (3x), DCM (3x), and DMF (3x).
-
Self-Validation: Perform a micro-cleavage (transfer ~1 mg of resin to a microtube, treat with 50 µL TFA cleavage cocktail for 30 mins, evaporate, and analyze via LC-MS). Do not proceed until the mass shift corresponding to the loss of the methyl group (-14 Da) is confirmed.
Phase 3: E3 Ligase Ligand Coupling (Amine to Resin-Bound Benzoic Acid) Causality Insight: The newly formed resin-bound benzoic acid is sterically hindered and electronically deactivated compared to aliphatic acids. Therefore, DIC/Oxyma is often insufficient. We switch to the highly reactive uronium salt HATU to drive the acylation of the incoming E3 ligase ligand to completion [3].
-
Dissolve the E3 Ligase Ligand containing a free primary amine (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL DMF.
-
Add DIPEA (0.6 mmol, 6 eq) to the mixture.
-
Immediately add the activated cocktail to the resin and agitate for 3–4 hours.
-
Wash the resin: DMF (3x), DCM (3x), MeOH (3x), and dry under vacuum.
-
Proceed to standard TFA-mediated global cleavage.
Quantitative Data: Coupling Reagent Optimization
To ensure maximum yield and purity, the choice of coupling reagent must be tailored to the specific electronic nature of the reacting partners. Table 1 summarizes the optimal coupling strategies when utilizing Methyl 4-(3-aminopropoxy)benzoate in solid-phase synthesis.
| Reaction Step | Reactants | Recommended Coupling Reagents | Equivalents | Reaction Time | Expected Conversion |
| Linker Attachment | Resin-COOH + Aryl-Ether Linker-NH2 | DIC / OxymaPure / DIPEA | 4 eq | 2 hours | >98% |
| Linker Attachment (Aggregating Seq.) | Resin-COOH + Aryl-Ether Linker-NH2 | DIC / OxymaPure (Double Coupling) | 4 eq (x2) | 1 hour (x2) | >95% |
| Chain Elongation | Resin-Benzoic Acid + Incoming Amine | HATU / DIPEA | 3 eq | 3-4 hours | >90% |
| Chain Elongation (Hindered) | Resin-Benzoic Acid + Secondary Amine | COMU / DIPEA | 3 eq | 12 hours | 75-85% |
Table 1: Empirical optimization of coupling conditions for aryl-ether linker assembly.
Troubleshooting and Best Practices
-
Incomplete Ester Hydrolysis: If LC-MS micro-cleavage indicates unreacted methyl ester, the resin swelling is likely inadequate. Switch from a standard Polystyrene (PS) resin to a ChemMatrix (PEG-based) or TentaGel resin, which exhibits superior swelling in aqueous-organic mixtures, allowing the LiOH to penetrate the bead core.
-
Premature Cleavage: Ensure that the POI ligand is attached to the solid support via an acid-labile linker (e.g., Rink Amide or Wang resin) that is strictly orthogonal to the highly basic conditions (LiOH) used during the saponification step.
-
Diketopiperazine (DKP) Formation: If the linker is attached directly to a dipeptide on the resin, the subsequent base treatment (LiOH) can trigger nucleophilic attack of the N-terminal amine onto the ester, cleaving the peptide from the resin as a DKP. To prevent this, ensure the sequence is at least a tripeptide before attaching the linker, or use a sterically hindered attachment point.
References
-
Sinatra, L., et al. (2022). Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity. Journal of Medicinal Chemistry, 65(24), 16860–16878. URL:[Link]
-
Subirós-Funosas, R., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent. Peptides, 103, 1-6. URL:[Link]
-
Li, G., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules, 27(4), 1318. URL:[Link]
Reaction conditions for acylating the amine in Methyl 4-(3-aminopropoxy)benzoate
Application Note: Chemoselective N-Acylation of Methyl 4-(3-aminopropoxy)benzoate
Executive Summary & Substrate Profiling
Methyl 4-(3-aminopropoxy)benzoate (frequently supplied as its hydrochloride salt, CAS: 383677-87-0 [4]) is a versatile bifunctional building block utilized extensively in drug discovery and materials science. Structurally, it possesses a highly nucleophilic primary aliphatic amine and a moderately electrophilic aromatic methyl ester. The primary synthetic challenge when functionalizing this molecule is achieving chemoselective N-acylation (amide bond formation) without triggering the hydrolysis, transamidation, or degradation of the methyl ester.
Mechanistic Causality & Reaction Design
The causality behind selecting specific acylation conditions relies on exploiting the vast difference in electrophilicity and reaction kinetics between the primary amine and the ester.
-
Nucleophilic Disparity: The primary aliphatic amine is a strong nucleophile. Under mildly basic conditions, it rapidly attacks activated carbonyls to form an amide bond [3].
-
Ester Preservation: Methyl esters are susceptible to saponification (hydrolysis) under strongly basic aqueous conditions (e.g., NaOH, KOH) or prolonged heating. Therefore, classic aqueous Schotten-Baumann conditions should be avoided. Instead, anhydrous conditions utilizing non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are mandated to preserve the ester.
-
Salt Neutralization: Because the substrate is often handled as a hydrochloride salt, the protocol must incorporate at least one additional equivalent of base to liberate the free amine before the acylation can proceed [4].
-
Coupling Reagent Selection: For complex, chiral, or sterically hindered carboxylic acids, specialized uronium-based coupling reagents like HATU are preferred over traditional carbodiimides (DCC/DIC). HATU drives the reaction to completion under mild, room-temperature conditions while preventing the accumulation of insoluble by-products [1, 2].
Quantitative Comparison of Acylation Strategies
To facilitate experimental design, the following table summarizes the quantitative parameters and expected outcomes of the three most reliable acylation strategies for this substrate.
| Acylation Strategy | Reagents & Equivalents | Solvent & Temp | Typical Time | Expected Yield | Primary Advantage |
| Acid Chloride | R-COCl (1.1 eq), DIPEA (2.5 eq) | DCM, 0 °C to RT | 1 - 2 h | >90% | Rapid, highly economical for simple acyl groups. |
| Uronium Coupling | R-COOH (1.05 eq), HATU (1.1 eq), DIPEA (3.0 eq) | DMF, RT | 2 - 4 h | 85 - 95% | Exceptionally mild; ideal for complex/chiral acids [1]. |
| Carbodiimide | R-COOH (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq) | DCM or DMF, RT | 12 - 16 h | 75 - 85% | Water-soluble by-products (EDCI urea) ease workup [3]. |
Note: Base equivalents assume the substrate is in its HCl salt form. If using the free base, reduce DIPEA by 1.0 equivalent.
Experimental Workflows & Methodologies
Protocol A: Anhydrous Acid Chloride Acylation
Causality: Conducting this reaction at 0 °C controls the highly exothermic nature of acid chloride reactivity, preventing non-specific side reactions and protecting the methyl ester from degradation.
-
Preparation: Dissolve Methyl 4-(3-aminopropoxy)benzoate hydrochloride (1.0 mmol, 245.7 mg) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.
-
Base Addition: Add DIPEA (2.5 mmol, 435 µL) dropwise. Stir for 10 minutes at room temperature to fully liberate the free amine.
-
Cooling & Acylation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the desired acid chloride (1.1 mmol) dropwise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.
-
Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with DCM (2 x 10 mL). Wash the combined organic layers with 0.1 M HCl (5 mL) to remove unreacted amine, then with brine (10 mL). Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: HATU-Mediated Peptide Coupling
Causality: HATU generates a highly reactive HOAt-ester intermediate that rapidly reacts with the primary amine at room temperature, completely bypassing the need for harsh conditions that could threaten the methyl ester [1].
-
Pre-activation: In a dry, round-bottom flask, dissolve the carboxylic acid (1.05 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous N,N-Dimethylformamide (DMF, 4.0 mL).
-
Base Addition: Add DIPEA (3.0 mmol, 522 µL) to the mixture. Stir for 15 minutes at room temperature to form the activated ester.
-
Substrate Addition: Add Methyl 4-(3-aminopropoxy)benzoate hydrochloride (1.0 mmol, 245.7 mg) in one portion.
-
Propagation: Stir the reaction at room temperature for 3 hours. Monitor completion via LC-MS.
-
Self-Validating Workup: Dilute the mixture with Ethyl Acetate (20 mL). Wash sequentially with 5% aqueous LiCl (3 x 10 mL) to extract the DMF, followed by saturated NaHCO3 (10 mL) and brine (10 mL). Dry over Na2SO4, filter, and concentrate.
Analytical Characterization & Validation System
To ensure the protocol is a self-validating system, researchers must confirm both the formation of the amide bond and the structural integrity of the methyl ester.
-
1H-NMR (CDCl3):
-
Amide Confirmation: Look for the downfield shift of the methylene protons adjacent to the nitrogen (
), moving from ~2.8 ppm (in the free amine) to ~3.3 - 3.5 ppm in the acylated product. The appearance of a broad singlet for the amide N-H (~6.0 - 6.5 ppm) is also diagnostic. -
Ester Confirmation: The sharp singlet corresponding to the methyl ester (
) must remain completely intact and integrate to exactly 3 protons at ~3.88 ppm.
-
-
LC-MS: Confirm the presence of the
molecular ion corresponding to the target amide. The absence of an or peak confirms that transamidation or ester hydrolysis did not occur.
Workflow Visualization
Fig 1: Chemoselective acylation workflow for Methyl 4-(3-aminopropoxy)benzoate.
References
-
Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
-
Selective N-Terminal Acylation of Peptides and Proteins with Tunable Phenol Esters Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
Amide Bond Formation | Greener Organic Transformations Source: Books Gateway (Royal Society of Chemistry) URL:[Link]
Application Notes and Protocols: Leveraging Methyl 4-(3-aminopropoxy)benzoate Derivatives for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Versatile Initiator Platform for Tailored Macromolecules
In the landscape of modern polymer chemistry, precision and functionality are paramount. The ability to dictate polymer architecture, molecular weight, and end-group functionality is critical for applications ranging from targeted drug delivery to advanced biomaterials. Methyl 4-(3-aminopropoxy)benzoate and its derivatives emerge as a compelling class of initiating molecules, offering strategic entry points into two of the most powerful controlled polymerization techniques: Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP).
The core utility of this initiator platform lies in its inherent bifunctionality. The primary amine of the aminopropoxy chain provides a nucleophilic site capable of initiating the ROP of cyclic esters, such as lactones and lactides, to produce biodegradable polyesters.[1][2][3][4] This direct initiation method embeds the benzoate moiety at the α-chain end, providing a handle for further functionalization or for tuning the physicochemical properties of the resulting polymer.
Furthermore, the primary amine can be readily derivatized into a potent initiator for ATRP. By converting the amine to an α-haloamide, a classic ATRP initiating group, a wide array of vinyl monomers, including acrylates and methacrylates, can be polymerized in a controlled fashion.[5][6] This two-step approach allows for the synthesis of well-defined polymers with the benzoate functionality at one terminus, opening avenues for the creation of block copolymers and other complex architectures.
This technical guide provides detailed application notes and protocols for the use of Methyl 4-(3-aminopropoxy)benzoate derivatives in both ROP and ATRP, empowering researchers to harness the full potential of this versatile initiator platform.
Part 1: Direct Initiation of Ring-Opening Polymerization (ROP) of ε-Caprolactone
The primary amine of Methyl 4-(3-aminopropoxy)benzoate can directly initiate the ring-opening polymerization of cyclic esters like ε-caprolactone, particularly at elevated temperatures or in the presence of a suitable catalyst. This approach offers a straightforward method for synthesizing functional polyesters.[2][3]
Causality of Experimental Choices
-
Initiator: The primary amine of Methyl 4-(3-aminopropoxy)benzoate acts as the nucleophile that attacks the carbonyl of the ε-caprolactone monomer, initiating polymerization. The concentration of the initiator relative to the monomer is a key determinant of the final polymer's molecular weight.
-
Monomer: ε-Caprolactone is a widely used monomer for ROP due to its biocompatibility and the biodegradability of the resulting poly(ε-caprolactone) (PCL). It must be rigorously dried before use, as water can act as a competing initiator, leading to poor control over the polymerization.
-
Catalyst (Optional but Recommended): While the amine can initiate the polymerization thermally, the reaction is often slow and may require high temperatures that can lead to side reactions. Tin(II) octoate (Sn(Oct)₂) is a commonly used and efficient catalyst for the ROP of lactones that allows for lower reaction temperatures and better control over the polymerization.[7]
-
Temperature: The chosen reaction temperature is a balance between achieving a reasonable polymerization rate and minimizing side reactions such as transesterification, which can broaden the molecular weight distribution.
Experimental Workflow for ROP
Caption: Workflow for the Ring-Opening Polymerization of ε-Caprolactone.
Detailed Protocol: ROP of ε-Caprolactone
Materials:
-
Methyl 4-(3-aminopropoxy)benzoate (Initiator)
-
ε-Caprolactone (Monomer), freshly distilled over CaH₂
-
Tin(II) octoate (Sn(Oct)₂), 95% (Catalyst)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Schlenk flask and rubber septa
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Preparation:
-
In a glovebox or under an inert atmosphere, add the desired amount of ε-caprolactone to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Prepare a stock solution of Methyl 4-(3-aminopropoxy)benzoate in anhydrous toluene (e.g., 10 mg/mL).
-
Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 20 mg/mL).
-
-
Reaction Setup:
-
To the Schlenk flask containing the monomer, add the desired volume of the initiator solution via syringe to achieve the target monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).
-
Add the catalyst solution via syringe. A typical monomer-to-catalyst ratio is between 500:1 and 1000:1.
-
-
Polymerization:
-
Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved gases.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymerization progresses.
-
-
Work-up and Isolation:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
Dissolve the viscous polymer solution in a minimal amount of THF.
-
Precipitate the polymer by slowly adding the THF solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and wash with fresh cold methanol.
-
Dry the polymer under vacuum at room temperature until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mₙ) and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC) using THF as the eluent and polystyrene standards for calibration.
-
Confirm the polymer structure and the incorporation of the initiator fragment by ¹H NMR spectroscopy.
-
| Parameter | Typical Range | Rationale |
| Monomer:Initiator Ratio | 50:1 to 500:1 | Controls the theoretical molecular weight of the polymer. |
| Monomer:Catalyst Ratio | 500:1 to 2000:1 | Affects the rate of polymerization; higher catalyst loading increases the rate. |
| Temperature | 100 °C to 140 °C | Balances polymerization rate with the risk of side reactions. |
| Time | 4 to 48 hours | Dependent on temperature, catalyst loading, and desired conversion. |
| Expected PDI | 1.2 to 1.8 | Higher values may indicate the occurrence of transesterification. |
Part 2: Synthesis and Application of an ATRP Initiator from Methyl 4-(3-aminopropoxy)benzoate
To utilize Methyl 4-(3-aminopropoxy)benzoate for Atom Transfer Radical Polymerization (ATRP), the primary amine must first be converted into an active initiating species, typically an α-haloamide.[6] This is readily achieved by reacting the amine with an α-haloacyl halide, such as 2-bromoisobutyryl bromide. The resulting initiator can then be used to polymerize a wide range of vinyl monomers in a controlled manner.[5]
Causality of Experimental Choices
-
Initiator Synthesis: The reaction between the primary amine and 2-bromoisobutyryl bromide is a standard nucleophilic acyl substitution. A base, such as triethylamine, is used to scavenge the HBr byproduct. The resulting α-bromoamide is an efficient initiator for ATRP.
-
ATRP System:
-
Monomer: Methyl methacrylate (MMA) is a common monomer for ATRP, producing poly(methyl methacrylate) (PMMA), a widely used polymer.
-
Catalyst/Ligand: A copper(I) halide (e.g., CuBr) complexed with a multidentate amine ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA) is a highly effective catalyst system for ATRP. The ligand solubilizes the copper salt and tunes its redox potential.
-
Solvent: A polar aprotic solvent like anisole or N,N-dimethylformamide (DMF) is typically used to dissolve all components of the ATRP system.
-
Temperature: The polymerization rate is temperature-dependent. A moderate temperature (e.g., 60-90 °C) is usually chosen to ensure a controlled polymerization.
-
Experimental Workflow for ATRP Initiator Synthesis and Polymerization
Caption: Workflow for ATRP Initiator Synthesis and Subsequent Polymerization.
Detailed Protocol: Synthesis of ATRP Initiator
Materials:
-
Methyl 4-(3-aminopropoxy)benzoate
-
2-Bromoisobutyryl bromide
-
Triethylamine (TEA), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
Dissolve Methyl 4-(3-aminopropoxy)benzoate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Slowly add 2-bromoisobutyryl bromide (1.1 eq) dropwise to the stirred solution. A white precipitate of triethylammonium bromide will form.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure ATRP initiator.
-
Characterize the initiator by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Detailed Protocol: ATRP of Methyl Methacrylate (MMA)
Materials:
-
Synthesized ATRP initiator
-
Methyl methacrylate (MMA), inhibitor removed by passing through a column of basic alumina
-
Copper(I) bromide (CuBr), 99.999%
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), 99%
-
Anisole, anhydrous
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol, HPLC grade
-
Neutral alumina
-
Schlenk flask and rubber septa
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the synthesized ATRP initiator (1.0 eq), CuBr (1.0 eq), and a magnetic stir bar under an inert atmosphere.
-
Add anhydrous anisole and MMA (e.g., 100 eq) via syringe.
-
Add PMDETA (1.0 eq) via syringe.
-
-
Polymerization:
-
Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
-
Work-up and Isolation:
-
Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the THF solution to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
-
Characterization:
-
Determine the Mₙ and PDI by GPC.
-
Confirm the polymer structure by ¹H NMR.
-
| Parameter | Typical Range | Rationale |
| Monomer:Initiator Ratio | 50:1 to 500:1 | Controls the theoretical molecular weight of the polymer. |
| Initiator:CuBr:Ligand Ratio | 1:1:1 | Stoichiometry for a typical ATRP catalytic system. |
| Monomer Concentration | 30-50% (v/v) in solvent | Affects polymerization kinetics and viscosity. |
| Temperature | 60 °C to 90 °C | Influences the rate of polymerization and control. |
| Time | 1 to 24 hours | Dependent on reaction conditions and desired conversion. |
| Expected PDI | 1.1 to 1.4 | Low PDI is indicative of a controlled polymerization. |
Conclusion
Methyl 4-(3-aminopropoxy)benzoate and its derivatives represent a highly adaptable platform for the synthesis of well-defined polymers. By leveraging the inherent reactivity of the primary amine, researchers can directly initiate the ring-opening polymerization of cyclic esters or, with a straightforward modification, create a robust initiator for atom transfer radical polymerization. The protocols outlined in this guide provide a solid foundation for exploring the potential of this initiator class in the development of novel polymers for a wide range of applications in materials science and drug delivery. The ability to introduce a functional benzoate moiety at the polymer chain end further enhances the utility of this system, enabling the design of complex macromolecular architectures with tailored properties.
References
- Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living ring-opening polymerizations of heterocyclic monomers. Progress in Polymer Science, 32(2), 247-282.
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
- Coutelier, C., et al. (2015). Amine-initiated ROP of lactide: a route to amide end-capped PLA. Polymer Chemistry, 6(43), 7549-7557.
- Vo, C. D., et al. (2006). ATRP from an amino acid-based initiator: a facile approach for α-functionalized polymers. Journal of Polymer Science Part A: Polymer Chemistry, 44(24), 7019-7027.
- Li, S., & McCarthy, S. (2004). Ring-Opening Polymerization of ε-Caprolactone Initiated by Natural Amino Acids. Macromolecules, 37(8), 2745–2747.
- Bednarek, M. (2006). Amines as (co)
- Driscoll, M. E., Nicholls, B. T., & Fors, B. P. (2015). Radical Deamination of Primary Amines for Initiation of Controlled Polymerization. Journal of the American Chemical Society, 137(19), 6390-6395.
- Kricheldorf, H. R., Kreiser-Saunders, I., & Boettcher, C. (1995). Polylactones: 30. Polymerization of ε-caprolactone by means of tin(II)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ichp.vot.pl [ichp.vot.pl]
- 4. researchgate.net [researchgate.net]
- 5. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-Opening Polymerization of ε-Caprolactone Initiated by Ganciclovir (GCV) for the Preparation of GCV-Tagged Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing linker length with Methyl 4-(3-aminopropoxy)benzoate scaffolds
Topic: A Strategic Approach to PROTAC Linker Optimization Using Methyl 4-(3-aminopropoxy)benzoate Scaffolds
Abstract: The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy, influencing ternary complex formation, degradation efficiency, and pharmacokinetic properties.[1][2][3] Simple flexible linkers, such as polyethylene glycol (PEG) or alkyl chains, often require extensive empirical screening.[1] This guide details a rational approach to linker design by incorporating the semi-rigid Methyl 4-(3-aminopropoxy)benzoate scaffold. This strategy introduces a degree of conformational constraint, providing defined exit vectors for linker elongation, which can streamline the optimization process and lead to more potent and selective degraders. We provide detailed protocols for the synthesis of a linker library based on this scaffold, its conjugation to protein of interest (POI) and E3 ligase ligands, and the subsequent biophysical and cellular assays required to identify the optimal PROTAC candidate.
The Centrality of the Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in pharmacology from an occupancy-driven to an event-driven model.[4][5] They function by recruiting a specific E3 ubiquitin ligase to a target protein of interest (POI), inducing the formation of a ternary complex (POI-PROTAC-E3 ligase).[6][7][] This proximity leads to the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][7] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[4][5]
A PROTAC is composed of three elements: a "warhead" that binds the POI, an "anchor" that recruits an E3 ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker connecting them.[9][10][11] While the warhead and anchor determine the targets, the linker is not a passive spacer; it is a crucial element that dictates the geometry and stability of the ternary complex.[2][3] The linker's length, composition, and attachment points must be meticulously optimized for each POI-E3 ligase pair to achieve productive ubiquitination.[1][2][12]
Rationale for a Semi-Rigid Scaffold Approach
The optimization of purely flexible linkers (e.g., PEG, alkyl chains) can be a resource-intensive "trial and error" process.[13] Introducing rigid or semi-rigid elements can pre-organize the PROTAC into a conformation more amenable to ternary complex formation, potentially improving cooperativity and cell permeability.[3][13] Aromatic rings, such as the one in Methyl 4-(3-aminopropoxy)benzoate, provide planarity and rigidity that can enhance non-covalent interactions, like π-π stacking, helping to stabilize the ternary complex.[3]
The Methyl 4-(3-aminopropoxy)benzoate scaffold offers several advantages:
-
Defined Exit Vector: The para-substituted benzene ring provides a linear, predictable extension point for the linker.
-
Tunable Length: The core scaffold can be readily synthesized and then elongated with flexible PEG or alkyl chains of varying lengths.
-
Modulated Physicochemical Properties: The combination of a rigid aromatic core and a flexible chain allows for fine-tuning of properties like solubility and permeability.[2][12]
Experimental Protocols
This section provides a comprehensive workflow for synthesizing and evaluating a library of PROTACs with varying linker lengths based on the Methyl 4-(3-aminopropoxy)benzoate scaffold.
Protocol 1: Synthesis of Amine-Terminated Linker Library
This protocol describes the synthesis of a set of linkers of varying lengths, starting from the core scaffold and elongating with PEG units.
Materials:
-
Methyl 4-(3-aminopropoxy)benzoate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Lithium hydroxide (LiOH)
-
Amine-PEG(n)-acid (where n = 2, 4, 6 ethylene glycol units)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Water
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
Boc Protection of Scaffold Amine:
-
Dissolve Methyl 4-(3-aminopropoxy)benzoate (1.0 eq) in DCM.
-
Add Boc₂O (1.1 eq) and stir at room temperature for 4 hours.
-
Monitor reaction by TLC. Upon completion, concentrate under reduced pressure.
-
Purify the resulting Boc-protected ester by column chromatography to yield Intermediate 1 .
-
Causality: Boc protection is essential to prevent the primary amine from interfering with the subsequent amide coupling reaction.
-
-
Saponification of the Ester:
-
Dissolve Intermediate 1 (1.0 eq) in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 2 hours until the ester is fully hydrolyzed.
-
Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the carboxylic acid, Intermediate 2 .
-
Causality: The methyl ester is converted to a carboxylic acid to enable amide bond formation with the amine-terminated PEG chains.
-
-
Amide Coupling to PEG Chains:
-
In separate reaction vessels for each desired linker length, dissolve Amine-PEG(n)-acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Add Intermediate 2 (1.1 eq) to each vessel.
-
Stir the reactions at room temperature for 16 hours.
-
Purify each reaction mixture by reverse-phase HPLC to obtain the Boc-protected linker series.
-
Causality: HATU is a highly efficient coupling agent that minimizes side reactions and promotes high yields for the amide bond formation, which is the core of the linker elongation step.
-
-
Boc Deprotection:
-
Dissolve each purified Boc-protected linker in DCM.
-
Add an equal volume of TFA and stir at room temperature for 1 hour.
-
Concentrate the solution under reduced pressure to remove TFA and DCM.
-
Co-evaporate with DCM several times to ensure complete removal of residual acid.
-
The resulting TFA salts are the final Amine-Terminated Linkers (L1, L2, L3...) ready for conjugation.
-
Protocol 2: PROTAC Assembly
This protocol details the final conjugation of the linker library to a POI warhead (with a carboxylic acid handle) and an E3 ligase ligand (e.g., a hydroxy-proline derivative for VHL).
Procedure:
-
Conjugation to Warhead:
-
Dissolve the POI warhead-acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in DMF.
-
Add one of the synthesized Amine-Terminated Linkers (e.g., L1 ) (1.1 eq).
-
Stir at room temperature for 16 hours.
-
Purify by reverse-phase HPLC to obtain the Warhead-Linker conjugate. Repeat for each linker in the library.
-
-
Conjugation to E3 Ligase Ligand:
-
The final step depends on the E3 ligase ligand's available functional group. For a typical VHL ligand with a free hydroxyl group, a Mitsunobu reaction or conversion to an alkyl halide for Sₙ2 reaction with the deprotonated phenolic hydroxyl of the linker (after saponification of the methyl ester) would be appropriate. A more common and modular approach is to use E3 ligands already functionalized with a carboxylic acid or amine.
-
Assuming a VHL ligand with a carboxylic acid handle: Repeat the HATU coupling procedure from Step 1, using the Warhead-Linker conjugate (which must first have its methyl ester saponified as in Protocol 1, Step 2) and the VHL-acid ligand.
-
Purify the final PROTAC molecules by reverse-phase HPLC. Characterize by LC-MS and NMR.
-
Protocol 3: Biophysical and Cellular Characterization
This protocol outlines the key assays to determine the optimal PROTAC from the synthesized library.
A. Biophysical Assays: Assessing Ternary Complex Formation
-
Objective: To quantify the binding affinities (binary and ternary) and cooperativity of the PROTACs. High cooperativity is often a hallmark of an effective PROTAC.[2][14]
-
Methods:
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These techniques measure real-time binding kinetics.[15][16]
-
Immobilize the biotinylated POI on a streptavidin-coated sensor chip.
-
Measure the binary binding affinity (Kᴅ) of each PROTAC to the POI.
-
Measure the binary Kᴅ of each PROTAC to the E3 ligase complex (e.g., VCB for VHL).
-
To measure ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the E3 ligase complex and flow this mixture over the POI-immobilized chip. An increase in binding signal compared to the PROTAC alone indicates ternary complex formation.
-
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing Kᴅ, stoichiometry (n), and enthalpy (ΔH).[15][16]
-
-
Data Interpretation: Calculate the cooperativity factor (α). An α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the second protein.
B. Cellular Assays: Measuring Protein Degradation and Viability
-
Objective: To determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of protein degradation in a cellular context.
-
Methods:
-
Western Blot: The gold standard for observing protein level reduction.
-
Seed cells (e.g., a cancer cell line expressing the POI) in 6-well plates.
-
Treat cells with a dose-response curve of each PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours).
-
Lyse the cells, quantify total protein, and run samples on an SDS-PAGE gel.
-
Transfer to a membrane and probe with antibodies against the POI and a loading control (e.g., GAPDH, β-actin).
-
Quantify band density to determine the percentage of remaining protein relative to a vehicle control (e.g., DMSO).
-
-
NanoBRET™ Assay: A live-cell assay for monitoring ternary complex formation and protein degradation in real-time.[17][18] This requires engineering the cells to express the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Viability Assay (e.g., MTS/MTT): To ensure that the observed protein degradation is not a result of general cytotoxicity.[19] Run this assay in parallel with the degradation experiments using the same concentrations and time points.
-
Data Presentation and Interpretation
Summarize the quantitative data from your assays in a clear, comparative table. This allows for direct correlation between linker length, biophysical parameters, and cellular activity.
Table 1: Sample Data for Linker Optimization
| PROTAC ID | Linker Composition | Binary Kᴅ (POI, nM) | Binary Kᴅ (E3, nM) | Cooperativity (α) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Viability (at 1µM, %) |
| PRO-1 | Scaffold + 2xPEG | 50 | 150 | 2.5 | 75 | 92 | >95 |
| PRO-2 | Scaffold + 4xPEG | 52 | 145 | 15.8 | 8 | 98 | >95 |
| PRO-3 | Scaffold + 6xPEG | 48 | 160 | 4.1 | 120 | 85 | >95 |
| Control | Warhead Only | 45 | N/A | N/A | >10,000 | <10 | >95 |
In this hypothetical example, PRO-2 with a 4-unit PEG extension exhibits the highest cooperativity, translating directly to the most potent cellular degradation (lowest DC₅₀) and highest efficacy (Dₘₐₓ). This identifies it as the optimal candidate from this series.
Conclusion
The rational design of PROTAC linkers is paramount to accelerating the development of potent and selective protein degraders. The use of semi-rigid scaffolds, such as Methyl 4-(3-aminopropoxy)benzoate, offers a strategic advantage over purely flexible linkers by providing defined structural constraints that can facilitate productive ternary complex formation. The integrated workflow of synthesis, biophysical characterization, and cellular evaluation presented here provides a robust framework for researchers to efficiently navigate the complex structure-activity relationships of PROTACs and identify optimal candidates for therapeutic development.
References
- Vertex AI Search. (2025, December 15). What are PROTACs? Mechanisms, advantages, and challenges. Drug Discovery News.
- BenchChem. (2025).
- Gabizon, R., et al. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology.
- Gabizon, R., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC.
- ChemPep. (2026). Overview of PROTAC Linkers.
- Precise PEG LLC. Linkers in PROTACs.
- ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins.
- Open Exploration Publishing. (2020, October 30).
- Promega Connections. (2022, March 23). PROTACs: Just the FAQs.
- Wikipedia. Proteolysis targeting chimera.
- Hughes, S. J., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PMC.
- Frontiers.
- MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
- ACS Publications.
- Precise PEG. E3 Ligase Ligands in PROTAC.
- BOC Sciences.
- AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
- Blog. (2025, August 18).
- PubMed. (2024, January 12). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS).
- BenchChem. (2025).
- Taylor & Francis Online. (2020, May 20). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- Oxford Global. (2023, October 19). Biophysical Tools for the Design and Development of PROTACs.
- Diva-Portal.org. (2022, June 07). Development of biophysical assays for studies of PROTACs.
- Novalix. (2026, March 02). New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling.
- Selvita. (2025, April 18).
- ResearchGate. Chemical structures of PROTACs warheads used in this work.
- Zengerle, M., Chan, K. H., & Ciulli, A. (2017).
- Portland Press. (2025, June 25). Methods to accelerate PROTAC drug discovery. Biochemical Journal.
- RSC Publishing.
- Pelago Bioscience. CETSA PROTAC Profiling | Enhancing Degrader Research.
- Oxford Academic. (2024, March 05). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
- BenchChem. Methyl 4-(((tert-butoxycarbonyl)amino)methyl)
- Frontiers. (2021, July 05).
-
Enamine. Building Blocks and Linkers for PROTAC Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDp7Dkm1svj5ofZ0_Ez-zfcdanbAW0ggNEOc5ZgxPYST4apAwQ7VLHln9w3kzlO8x9OLsX_f70pevmqU7G2f-8Jus2iNvRU0Q8MBp-sS7iu6SlBU0BzGi_SCxCXkCbljjhYfoWaPipEqAayTjdLy2kbxWu2yZ47KAsSPAZRX40KHa7oH4BH044YH0Qsk9Y5H_Y801FP-yK]([Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 10. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. selvita.com [selvita.com]
- 18. academic.oup.com [academic.oup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Process Chemistry & Purification Workflows
Process Overview & Mechanistic Grounding
Methyl 4-(3-aminopropoxy)benzoate is a highly versatile bifunctional building block utilized in the synthesis of active pharmaceutical ingredients (APIs). Because the free base features a flexible propoxy linker and an ether/ester combination, it is prone to remaining a viscous oil or a low-melting solid. To achieve high-purity isolation, the compound is almost universally converted to and purified as its hydrochloride salt (Methyl 4-(3-aminopropoxy)benzoate hydrochloride) [1].
The formation of the HCl salt drastically increases the lattice energy of the molecule, enabling efficient purification via cooling crystallization [3]. However, recrystallizing amine hydrochlorides presents unique thermodynamic and chemical stability challenges. The selection of the solvent system is not merely a matter of solubility; it is a critical safety and regulatory control point. Heating amine hydrochlorides in short-chain primary alcohols (like methanol or ethanol) can trigger a nucleophilic substitution (
To ensure a self-validating, scalable, and safe protocol, this guide utilizes Isopropanol (IPA) . The steric hindrance of the secondary alcohol in IPA suppresses the
Standard Operating Procedure: Recrystallization Workflow
The following workflow relies on thermodynamic control to prevent liquid-liquid phase separation (oiling out) and ensure high crystalline purity.
Workflow for the controlled recrystallization of Methyl 4-(3-aminopropoxy)benzoate HCl.
Step-by-Step Methodology
-
Solvent Charging: Suspend crude Methyl 4-(3-aminopropoxy)benzoate hydrochloride in 10 volumes (10 mL/g) of analytical-grade Isopropanol (IPA) in a jacketed reactor equipped with an overhead stirrer.
-
Dissolution: Heat the suspension to 70–75 °C under moderate agitation (200-300 rpm) until complete dissolution is achieved. Do not exceed 80 °C to prevent transesterification of the methyl ester.
-
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble mechanical impurities and dust, which can act as uncontrolled nucleation sites.
-
Controlled Cooling: Program the reactor's temperature control unit (TCU) to cool the solution at a linear ramp of 0.5 °C/min down to 50 °C.
-
Seeding (Critical Step): At 50 °C (within the MSZW), introduce 1-2 wt% of pure Methyl 4-(3-aminopropoxy)benzoate HCl seed crystals. Hold the temperature for 30 minutes to allow the seed bed to establish.
-
Crystallization & Aging: Continue cooling at 0.2 °C/min down to 0–5 °C. Hold the slurry at this temperature for 2 to 4 hours to maximize yield via Ostwald ripening.
-
Isolation: Filter the slurry using a Büchner funnel or agitated nutsche filter dryer (ANFD). Wash the filter cake with 2 volumes of pre-chilled (0 °C) IPA.
-
Drying: Transfer the solid to a vacuum oven. Dry at 40–45 °C under deep vacuum (<50 mbar) for 12 hours or until the loss on drying (LOD) is <0.5%.
Solvent System Performance Data
To assist in process optimization, the following table summarizes the quantitative performance of various solvent systems evaluated during the development of this protocol.
| Solvent System | Ratio (v/w) | Typical Recovery (%) | HPLC Purity (Area %) | Mechanistic Notes & Risk Assessment |
| Isopropanol (IPA) | 10 V | 82 - 85% | > 99.5% | Recommended. Excellent balance of yield and purity. Steric bulk prevents GTI formation. |
| Methanol (MeOH) | 8 V | 70 - 75% | > 99.8% | Not Recommended. High risk of generating highly regulated Methyl Chloride (MeCl) genotoxins upon heating [2]. |
| Ethanol / EtOAc | 5 V / 5 V | 88 - 90% | 99.1% | Good yield due to anti-solvent effect. Moderate risk of Ethyl Chloride (EtCl) formation if excess HCl is present. |
| IPA / Heptane | 6 V / 4 V | 92 - 95% | 98.5% | Highest yield, but rapid anti-solvent addition often causes oiling out (LLPS) and traps impurities. |
Troubleshooting & FAQs
Q: Why did my product "oil out" instead of forming crystals during the cooling phase? A: You have encountered Liquid-Liquid Phase Separation (LLPS). The flexible propoxy chain in Methyl 4-(3-aminopropoxy)benzoate lowers the lattice energy. If you cool the solution too rapidly, or if you add an anti-solvent (like heptane) too quickly, the supersaturation spikes. The system crosses the "cloud point" (binodal curve) before it can cross the metastable limit for crystallization, resulting in a heavy oil phase that traps impurities. Resolution: Re-heat the mixture until the oil dissolves into a homogenous solution. Implement a slower cooling ramp (0.1–0.2 °C/min) and introduce seed crystals just above the temperature where the oiling out previously occurred. Seeding forces the system to bypass the LLPS boundary by providing immediate surface area for crystal growth.
Q: How do I prevent the formation of genotoxic impurities (GTIs) during this recrystallization? A: When amine hydrochlorides are heated in primary alcohols (Methanol, Ethanol), the chloride counter-ion can act as a nucleophile, attacking the protonated alcohol to form alkyl chlorides (e.g., Methyl Chloride) [2]. Resolution:
-
Switch to a bulkier, secondary alcohol like Isopropanol (IPA), which drastically slows the
reaction kinetics. -
Ensure strict stoichiometric control during the upstream salt-formation step; excess free HCl in the recrystallization mixture acts as a catalyst for GTI formation.
-
Minimize the residence time at elevated temperatures (do not reflux longer than necessary for dissolution).
Q: The filtration step is extremely slow, and the isolated crystals are fine and powdery. How can I improve the crystal habit? A: Powdery or needle-like crystals are a symptom of a high primary nucleation rate, usually caused by "crash cooling" the reactor. These fine crystals blind the filter cloth and retain high amounts of mother liquor, leading to poor purity and long drying times [3]. Resolution: Implement an Ostwald ripening hold. After cooling to 0 °C, heat the slurry back up to 25 °C for 1 hour, then slowly cool back to 0 °C. This thermodynamic cycling dissolves the smallest, thermodynamically unstable fines and redeposits the mass onto the larger crystals, improving filterability and bulk density.
Q: I am observing partial hydrolysis of the ester group. What is causing this? A: The methyl ester moiety on the benzoate ring is susceptible to hydrolysis or transesterification if the solvent system contains trace water and is heated for prolonged periods, especially because the amine hydrochloride makes the solution slightly acidic. Resolution: Ensure your Isopropanol is anhydrous (Karl Fischer < 0.1%). Keep the dissolution temperature strictly below 80 °C, and avoid holding the solution at high temperatures for more than 30 minutes prior to the cooling ramp.
References
-
ResearchGate. "Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol." Organic Process Research & Development. URL:[Link]
Technical Support Center: Removal of Unreacted Methyl 4-Hydroxybenzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who need to isolate target compounds from reaction mixtures containing unreacted methyl 4-hydroxybenzoate (commonly known as methylparaben).
Whether utilized as a starting material in Williamson ether syntheses, transesterification reactions, or present as a preservative, removing this phenolic ester requires a precise understanding of its physicochemical properties.
The Causality of Separation: Physicochemical Fundamentals
To effectively remove methyl 4-hydroxybenzoate, we must exploit its specific molecular features. As a phenolic ester, it possesses a mildly acidic hydroxyl group and a lipophilic aromatic ester moiety. Standard neutral aqueous workups will fail to remove it due to its high solubility in organic solvents.
Table 1: Quantitative Data for Separation Logic
| Property | Value | Implication for Purification |
| pKa (Phenolic -OH) | 8.5 | Requires an aqueous wash with a pH > 10.5 to achieve >99% deprotonation for aqueous partitioning. |
| LogP (Octanol/Water) | 1.98 | Highly soluble in organic solvents; will remain in the organic phase during neutral water washes. |
| Water Solubility | ~3.69 g/L (at 20°C) | Poorly soluble in neutral water; standard aqueous workup is insufficient. |
| UV Absorbance ( | 254 nm, 282 nm | Highly UV-active; easily monitored via TLC or inline UV detection during chromatography. |
Troubleshooting & FAQs
Q1: I washed my reaction mixture with saturated sodium bicarbonate (
Q2: My target product is an ester and is prone to hydrolysis. Can I still use a base wash?
A2 (Causality): Prolonged exposure to 0.1 M NaOH can cause saponification of base-sensitive target esters. In this scenario, you must use a self-validating system to balance deprotonation and stability. Use cold (0–5°C) 5%
Q3: How do I track the removal of methyl 4-hydroxybenzoate during chromatography?
A3 (Causality): Methyl 4-hydroxybenzoate is highly UV-active due to its conjugated aromatic system. You can monitor its elution using Thin Layer Chromatography (TLC) with a 254 nm UV lamp. Its free phenolic -OH acts as a strong hydrogen bond donor, causing it to stick to the silica gel and elute slower (lower
Step-by-Step Methodologies
Protocol A: pH-Controlled Liquid-Liquid Extraction (Base Wash)
Use when the target product is stable to mild or strong aqueous base.
-
Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Addition: Add an equal volume of cold 0.1 M NaOH (or 5%
if the product is mildly base-sensitive). -
Extraction: Vigorously shake the funnel, venting frequently to release any pressure.
-
Self-Validation Step: Check the aqueous layer with pH paper to ensure the pH remains > 10.5. If the pH drops, the base was neutralized by other acidic byproducts; add more base.
-
-
Partitioning: Allow the phases to separate completely. The unreacted methyl 4-hydroxybenzoate is now partitioned into the aqueous layer as a highly polar sodium phenolate salt.
-
Separation: Drain and discard the aqueous layer (or acidify to recover the starting material if desired).
-
Repetition: Repeat the base wash 1–2 more times to ensure complete removal.
-
Self-Validation Step: Spot the organic layer on a TLC plate and check under a 254 nm UV lamp to confirm the disappearance of the methylparaben spot.
-
-
Neutralization: Wash the organic layer once with brine (saturated NaCl) to remove residual water and base.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Silica Gel Column Chromatography
Use when the target product is highly base-sensitive or water-soluble.
-
Column Preparation: Prepare a silica gel column using a non-polar solvent system (e.g., 100% Hexanes).
-
Loading: Dry-load the crude mixture onto a small amount of silica gel to prevent band broadening, or load it directly using a minimal amount of dichloromethane (DCM).
-
Elution: Elute using a step gradient of Hexanes/Ethyl Acetate (e.g., 0% to 30% EtOAc).
-
Mechanistic Note: The free phenolic -OH of methyl 4-hydroxybenzoate acts as a strong hydrogen bond donor to the silica gel stationary phase, causing it to elute significantly slower than non-polar target products.
-
-
Monitoring: Collect fractions and monitor via TLC (UV 254 nm).
-
Self-Validation Step: Co-spot fractions against a pure standard of methyl 4-hydroxybenzoate to definitively identify and discard the fractions containing the unreacted starting material.
-
Workflow Visualizations
Decision matrix for selecting a methylparaben removal strategy based on product stability.
Workflow and chemical partitioning during the pH-controlled liquid-liquid extraction.
References
-
Title: Methylparaben | C8H8O3 | CID 7456 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Showing Compound Methylparaben (FDB010509) Source: FooDB URL: [Link]
Sources
Technical Support Center: Stabilizing Methyl 4-(3-aminopropoxy)benzoate
Welcome to the technical support center for Methyl 4-(3-aminopropoxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address a critical aspect of working with this compound: preventing oxidative degradation during storage and handling. The primary amino group attached to the propoxy chain, influenced by the aromatic ring, makes this molecule susceptible to oxidation, which can compromise experimental integrity. This resource provides in-depth, experience-based answers to common questions, troubleshooting guides for prevalent issues, and detailed protocols to ensure the stability and purity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the first visual signs of degradation for Methyl 4-(3-aminopropoxy)benzoate?
A1: The most immediate indicator of oxidation is a color change. Pure Methyl 4-(3-aminopropoxy)benzoate should be a colorless to light-yellow liquid or a white to off-white solid. Upon exposure to oxygen, it can progressively turn yellow, brown, or even reddish-brown.[1] This discoloration is a direct result of the formation of oxidized species and other degradation byproducts. Any deviation from its expected appearance should be treated as a sign of potential impurity.
Q2: What is the primary mechanism of oxidation for this compound?
A2: The primary aliphatic amine is the most susceptible functional group to oxidation. The process is often initiated by atmospheric oxygen, which can lead to the formation of various N-oxygenated products, including hydroxylamines and nitroso derivatives.[2] These intermediates can then undergo further reactions, such as dimerization or polymerization, leading to the observed discoloration and formation of insoluble particulates. The presence of the electron-donating alkoxy group on the benzene ring can also influence the reactivity of the entire molecule.
Q3: What are the ideal short-term and long-term storage conditions?
A3: To maintain the integrity of Methyl 4-(3-aminopropoxy)benzoate, strict storage protocols are essential.
| Storage Duration | Temperature | Atmosphere | Container | Light Conditions |
| Short-Term (days to weeks) | 2-8°C (Refrigerated)[1] | Inert Gas (Argon or Nitrogen) | Tightly sealed, amber glass vial | Dark |
| Long-Term (months to years) | -20°C to -70°C (Frozen)[3] | Inert Gas (Argon or Nitrogen) | Tightly sealed, amber glass vial, overwrapped with Parafilm® | Dark |
Storing under an inert atmosphere is the most critical factor in preventing oxidation.[1]
Q4: Is refrigeration alone sufficient for storage?
A4: No. While low temperatures slow down the rate of chemical reactions, refrigeration without an inert atmosphere is insufficient. Every time the container is opened, it is exposed to atmospheric oxygen and moisture. Amines are often hygroscopic, meaning they readily absorb moisture from the air, which can facilitate degradation pathways.[4] Therefore, the combination of low temperature and an inert atmosphere is crucial.
Q5: Can I use antioxidants to stabilize my sample?
A5: Yes, the use of antioxidants can be an effective strategy. Aromatic and aliphatic amines are susceptible to free-radical mediated oxidation, and the addition of radical scavengers can enhance stability.[1] Common choices include hindered phenolic antioxidants like Butylated Hydroxytoluene (BHT). However, the chosen antioxidant must be compatible with your downstream applications and should not interfere with your experimental results. A small-scale pilot study is recommended to confirm compatibility.
Troubleshooting Guide
This section addresses specific issues you might encounter and provides a logical workflow to diagnose and resolve them.
Issue 1: Rapid Discoloration of Aliquots
You notice that freshly prepared solutions or small aliquots of Methyl 4-(3-aminopropoxy)benzoate are turning yellow much faster than the bulk stock.
Caption: Troubleshooting workflow for rapid aliquot discoloration.
Issue 2: Inconsistent Experimental Results or Low Yields
Your reactions involving Methyl 4-(3-aminopropoxy)benzoate are giving inconsistent results, poor yields, or unexpected byproducts.
Possible Cause: The starting material has partially degraded, even if significant discoloration is not apparent. Oxidized impurities can interfere with subsequent reactions.
Troubleshooting Steps:
-
Purity Verification: Before use, verify the purity of your compound using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for detecting degradation products.[5][6]
-
Use Fresh Stock: If degradation is suspected, switch to a fresh, unopened bottle of the compound.[1]
-
Purification: For valuable or irreplaceable batches with minor degradation, repurification may be an option. This typically involves column chromatography or distillation under reduced pressure and an inert atmosphere. This should only be attempted by experienced chemists.
Detailed Experimental Protocols
Protocol 1: Safe Handling and Aliquoting Procedure
This protocol minimizes exposure to atmospheric oxygen and moisture during handling.
Materials:
-
Stock container of Methyl 4-(3-aminopropoxy)benzoate
-
Schlenk line or glove box with an inert gas supply (Argon or Nitrogen)
-
Dry, clean amber glass vials with PTFE-lined caps
-
Gas-tight syringes and needles
-
Parafilm®
Procedure:
-
Inert Atmosphere: If using a Schlenk line, connect the stock container to the line. Evacuate and backfill with inert gas three times to ensure the removal of all oxygen.
-
Equilibration: Allow the stock container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.
-
Transfer: Using a gas-tight syringe, carefully withdraw the desired amount of the compound.
-
Aliquoting: Dispense the compound into the pre-dried amber vials.
-
Purging: Before sealing, flush the headspace of each aliquot vial with a gentle stream of inert gas for 10-15 seconds.
-
Sealing: Immediately and tightly cap the vials. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Store the aliquots at the appropriate temperature as outlined in the FAQ section.
Caption: Workflow for preparing stable aliquots.
Protocol 2: Quality Control by HPLC
A generalized protocol to assess the purity of Methyl 4-(3-aminopropoxy)benzoate. Method parameters will need to be optimized for your specific system.
Objective: To separate the parent compound from potential non-polar and polar degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your Methyl 4-(3-aminopropoxy)benzoate sample in the mobile phase (e.g., 100 µg/mL).
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: ~254 nm (or scan for optimal wavelength)
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
-
Analysis: A pure sample should yield a single major peak. The presence of additional peaks, especially those eluting earlier (more polar) or later (less polar), can indicate degradation products or impurities. Compare the chromatogram of a stored sample to that of a fresh, unopened standard to quantify degradation.
References
Sources
Technical Support Center: Resolving Cyclization and Side Reactions with Methyl 4-(3-aminopropoxy)benzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide to address the specific kinetic and thermodynamic vulnerabilities of Methyl 4-(3-aminopropoxy)benzoate (CAS: 383677-87-0). Because this molecule is bifunctional—possessing both a highly nucleophilic primary amine and an electrophilic methyl ester—it is inherently unstable in its free-base form.
This guide provides the mechanistic causality behind the side reactions you are observing, troubleshooting FAQs, and self-validating protocols to ensure absolute experimental integrity.
The Mechanistic Causality of Degradation
To stop side reactions, we must first understand the structural causality driving them. Methyl 4-(3-aminopropoxy)benzoate undergoes two primary degradation pathways depending on the environmental conditions:
-
Intermolecular Polyamidation (Oligomerization): While intramolecular macrolactamization (forming a highly strained 8-membered ring) is thermodynamically disfavored, intermolecular attack is kinetically rapid. In concentrated solutions or neat oils, the primary amine of one molecule attacks the methyl ester of another, leading to an insoluble polymeric mass.
-
Smiles Rearrangement (O-to-N Migration): Under basic conditions (pH > 9) or elevated temperatures, the flexible 3-aminopropoxy chain folds back, allowing the primary amine to attack the ipso-carbon of the aromatic ring. Because the para-methyl ester is strongly electron-withdrawing, it stabilizes the resulting Meisenheimer complex. The ether oxygen is subsequently expelled, resulting in an irreversible O-to-N migration that forms Methyl 4-(3-hydroxypropylamino)benzoate[1].
Pathways of Methyl 4-(3-aminopropoxy)benzoate side reactions and mitigation strategies.
Quantitative Comparison of Mitigation Strategies
To maintain the integrity of the compound, the nucleophilicity of the primary amine must be suppressed until the exact moment of reaction.
| Mitigation Strategy | Storage Half-Life (25°C) | Smiles Rearrangement Risk | Polymerization Risk | Recommended Application |
| Neat Free Base | < 48 Hours | High (if heated) | Critical | Immediate use only |
| Free Base in Solution (0.1M) | ~7 Days | Moderate | High | Continuous flow chemistry |
| Hydrochloride Salt | > 2 Years | Negligible | Negligible | Long-term storage & transport |
| Boc-Protected Amine | > 2 Years | Negligible | Negligible | Orthogonal peptide synthesis |
Troubleshooting FAQs
Q: My isolated Methyl 4-(3-aminopropoxy)benzoate turned into an insoluble white precipitate after a week on the bench. Can I rescue it?
A: No. You are observing intermolecular polyamidation. The resulting polyamides are highly stable and insoluble in most organic solvents. To prevent this, the compound must be stored as a hydrochloride salt, which protonates the amine (converting it to an electrophilic
Q: During a basic coupling reaction (using DIPEA), I isolated a byproduct with the exact same mass (
Q: I attempted to deprotect the ether linkage using strong Lewis acids, but I detected azetidine formation. Why?
A: If the oxygen atom of the 3-aminopropoxy group is activated by a strong Lewis acid, it becomes an excellent leaving group. The terminal amine will undergo a rapid intramolecular
Self-Validating Standard Operating Protocols (SOPs)
Protocol A: Conversion to the Self-Stabilizing Hydrochloride Salt
Causality: Protonation mathematically eliminates the lone pair on the nitrogen, shutting down all nucleophilic side reactions.
-
Dissolution: Dissolve Methyl 4-(3-aminopropoxy)benzoate free base (1.0 eq) in anhydrous diethyl ether (10 mL/g) at 0 °C under an inert argon atmosphere.
-
Acidification: Slowly add 2.0 M HCl in diethyl ether (1.1 eq) dropwise under vigorous stirring to prevent localized heating.
-
Precipitation: Stir for 15 minutes at 0 °C. A pristine white precipitate (the HCl salt) will crash out of solution.
-
Isolation: Filter the precipitate under a nitrogen blanket and wash with cold anhydrous ether (3 × 5 mL).
-
Drying: Dry under high vacuum at room temperature for 4 hours.
Self-Validation Checkpoint: Dissolve a 1 mg aliquot of the dried powder in
. TheNMR must show a distinct downfield shift of the protons adjacent to the amine (shifting from ~2.7 ppm in the free base to ~3.1 ppm in the salt). Furthermore, the solid will remain freely soluble in water after 30 days of storage at 25 °C, physically validating the absence of polymeric macrolactams.
Protocol B: In Situ Boc-Protection for Downstream Coupling
Causality: Temporarily masking the amine with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group prevents both polymerization and Smiles rearrangement during subsequent ester manipulations.
-
Suspension: Suspend the HCl salt of Methyl 4-(3-aminopropoxy)benzoate (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).
-
Free-Basing: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) at 0 °C. The solution will become homogeneous as the free base is liberated.
-
Electrophilic Trapping: Immediately add Di-tert-butyl dicarbonate (
) (1.1 eq) in a single portion. -
Reaction: Allow the reaction vessel to warm to 25 °C and stir for 2 hours.
-
Workup: Quench with 10% aqueous citric acid (to remove unreacted amine and DIPEA), extract the organic layer, dry over
, and concentrate under reduced pressure.
Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 1:1). You will observe a complete shift to a higher
spot. Crucially, this spot will only stain positive with ninhydrin after prolonged heating with a heat gun (which thermally deprotects the Boc group), validating that the amine is fully protected. LC-MS will confirm the product at310.1 .
References
-
ResearchGate. "ChemInform Abstract: Novel Method for the Preparation of 2H-1,2,4-Benzothiadiazin-3(4H)-one 1,1-Dioxides via a Curtius Rearrangement." (Mechanistic grounding for Smiles rearrangement of 3-aminopropoxy groups)[1]. Available at:[Link]
Sources
Technical Support Center: Handling the Hygroscopic Nature of Methyl 4-(3-aminopropoxy)benzoate Salts
Welcome to the technical support guide for handling Methyl 4-(3-aminopropoxy)benzoate and its salts, particularly the commonly used hydrochloride (HCl) salt. As a research chemical, its integrity is paramount for reproducible and accurate experimental outcomes. A significant challenge presented by these amine salts is their hygroscopic nature—the tendency to absorb moisture from the atmosphere.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure you can confidently and accurately handle these compounds in your research.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the handling and use of Methyl 4-(3-aminopropoxy)benzoate salts due to their hygroscopicity.
Issue 1: Inconsistent Weighing and Inaccurate Stoichiometry
Scenario: You are setting up a reaction and notice that the weight of your Methyl 4-(3-aminopropoxy)benzoate HCl salt is continuously increasing on the analytical balance. This leads to inaccurate molar calculations and affects your reaction stoichiometry.
Root Cause Analysis: The continuous increase in weight is a classic sign of a hygroscopic substance absorbing atmospheric moisture.[2] This is particularly problematic in environments with high humidity.[3] The added mass from water molecules leads to a lower-than-calculated molar amount of your reagent, which can result in incomplete reactions or the formation of byproducts.
Solution Protocol:
-
Minimize Exposure Time: Work swiftly when handling the compound.[1] Have all necessary equipment and reagents ready before opening the storage container.
-
Use Appropriate Weighing Vessels: Instead of weighing paper, use a small, dry weighing bottle or a vial with a cap.[2] This minimizes the surface area exposed to the air.
-
Weighing by Difference:
-
Tare the capped weighing bottle containing the salt.
-
Quickly transfer the approximate amount of salt needed into your reaction vessel.
-
Recap the weighing bottle and weigh it again. The difference in weight is the exact amount of salt transferred.
-
-
Controlled Environment: If possible, handle the compound in a glove box with a controlled, low-humidity inert atmosphere (e.g., nitrogen or argon).[4][5] If a glove box is unavailable, a desiccator can be used for short-term storage and handling.[6]
-
Avoid Direct Contact: Always use clean, dry spatulas and tweezers.[7] Never handle the compound or weighing vessels with bare hands, as this can transfer moisture.[2]
Issue 2: Compound Clumping and Poor Solubility
Scenario: You observe that your once free-flowing powdered Methyl 4-(3-aminopropoxy)benzoate salt has formed clumps or has become a sticky solid. When you try to dissolve it, it is slow to dissolve or forms an insoluble residue.
Root Cause Analysis: The absorption of water can lead to the physical clumping of the solid.[8] In more extreme cases of moisture absorption, the salt can become deliquescent, forming a saturated aqueous solution.[9] The presence of excess water can also affect the solubility characteristics of the salt in organic solvents.
Solution Protocol:
-
Proper Storage: Store the compound in a tightly sealed container in a cool, dry place.[1] For long-term storage, placing the container inside a desiccator with a suitable desiccant like silica gel or calcium chloride is highly recommended.[6] The recommended storage temperature for Methyl 4-(3-aminopropyl)benzoate HCl is 2-8°C.
-
Drying the Compound (Use with Caution): If the compound has already absorbed moisture, it may be possible to dry it.
-
Place the compound in a vacuum oven at a mild temperature (e.g., 40-50°C).
-
Caution: Before heating, confirm the melting point and decomposition temperature of your specific salt to avoid degradation. Overheating can cause the compound to decompose.[1]
-
-
Solubility Considerations: If you encounter solubility issues, consider the following:
-
Ensure your solvent is anhydrous.
-
Gentle heating and stirring can aid dissolution.
-
The presence of water from the hygroscopic salt may alter the polarity of your solvent system, potentially affecting the solubility of other reagents.
-
Issue 3: Questionable Purity and Water Content
Scenario: You suspect that the water content of your Methyl 4-(3-aminopropoxy)benzoate salt is affecting your experimental results, but you are unsure of the extent of water absorption.
Root Cause Analysis: Without quantifying the water content, the true purity of the reagent is unknown. This can be critical for sensitive reactions where water may act as an unwanted reactant or catalyst.[10]
Solution Protocol: Water Content Determination by Karl Fischer Titration
For accurate determination of water content, Karl Fischer (KF) titration is the gold standard, as it is specific to water and can detect even trace amounts.[11][12]
Simplified Karl Fischer Titration Workflow:
-
Apparatus Setup: Use a volumetric or coulometric Karl Fischer titrator. The apparatus must be protected from atmospheric moisture.[13]
-
Solvent Preparation: Add a suitable anhydrous solvent (often methanol) to the titration vessel and titrate with the KF reagent to a stable endpoint to neutralize any residual water in the solvent.[14]
-
Sample Analysis:
-
Quickly and accurately weigh a sample of your Methyl 4-(3-aminopropoxy)benzoate salt.
-
Immediately transfer the sample into the titration vessel.
-
Stir to dissolve the sample completely.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.[14]
-
-
Calculation: The instrument's software will calculate the water content based on the amount of KF reagent consumed. This value can then be used to correct the mass of the compound used in your reactions.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C | Reduces the rate of potential degradation. |
| Storage Atmosphere | Dry, Inert (e.g., inside a desiccator) | Minimizes moisture absorption.[6] |
| Handling Environment | Low humidity (<40% RH) or glove box | Prevents water uptake during weighing and transfer.[3][4] |
| Weighing Method | Weighing by difference in a capped vial | Minimizes exposure to atmosphere and improves accuracy.[2] |
| Water Content Analysis | Karl Fischer Titration | Provides accurate quantification of water content for purity correction.[11][12] |
Decision Workflow for Handling Hygroscopic Salts
Caption: Decision workflow for handling hygroscopic salts.
Frequently Asked Questions (FAQs)
Q1: Why are amine salts like Methyl 4-(3-aminopropoxy)benzoate HCl hygroscopic?
A: Amine salts are ionic compounds. The ions in the crystal lattice can have a strong affinity for the polar water molecules present in the atmosphere, leading to the absorption of moisture.[9] The degree of hygroscopicity can vary depending on the specific counter-ion and the crystal structure of the salt.
Q2: I don't have access to a glove box or a Karl Fischer titrator. What are the best practices for me?
A: While specialized equipment is ideal, you can still achieve good results by following meticulous handling procedures.
-
Storage: Always store the compound in a desiccator containing a fresh desiccant.
-
Weighing: Work as quickly as possible. Use a weighing bottle with a cap and employ the "weighing by difference" technique.
-
Environment: Try to perform weighing on days with lower ambient humidity, if possible. Avoid weighing near open water baths or other sources of moisture.[3]
Q3: Can I store a stock solution of Methyl 4-(3-aminopropoxy)benzoate salt?
A: Preparing a stock solution can be a good strategy to avoid repeated weighing of the hygroscopic solid. However, the stability of the solution depends on the solvent and storage conditions. The ester group in Methyl 4-(3-aminopropoxy)benzoate could be susceptible to hydrolysis, especially if water is present and the solution is acidic or basic.[15] It is recommended to prepare fresh solutions for optimal results. If you must store a solution, keep it in a tightly sealed container at a low temperature (e.g., 2-8°C) and for a limited time. A small-scale stability study would be advisable.
Q4: How does the absorbed water affect my reaction?
A: The impact of absorbed water is multifaceted:
-
Stoichiometric Errors: As discussed, it leads to weighing more than the actual amount of the reagent.
-
Side Reactions: Water can act as a nucleophile or a base in many organic reactions, leading to unwanted byproducts. For instance, it can hydrolyze ester functional groups.
-
Catalyst Deactivation: Some catalysts are sensitive to moisture and can be deactivated by its presence.
-
Solvent Polarity Changes: The introduction of water can alter the polarity of the reaction medium, which may affect reaction rates and product selectivity.[16]
Q5: Is there a non-hygroscopic alternative to the HCl salt?
A: The free base form, Methyl 4-(3-aminopropoxy)benzoate, would not be hygroscopic in the same way a salt is. However, it will have different physical properties (e.g., solubility, melting point) and may be less stable or more reactive. Other salt forms (e.g., sulfate, tartrate) might have different degrees of hygroscopicity.[17] The choice of salt often involves a trade-off between stability, solubility, and ease of handling. If the hygroscopicity of the HCl salt is a persistent issue, investigating alternative forms or the free base could be a viable, though more involved, solution.
References
-
Moisture Content by Karl Fischer Titration - ARDL. (n.d.). Retrieved from [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing - GenFollower. (2026, January 30). Retrieved from [Link]
-
Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved from [Link]
-
How do you handle hygroscopic solutes in the lab? - TutorChase. (n.d.). Retrieved from [Link]
-
The Do's and Don'ts of Laboratory Balances | Labcompare.com. (2023, April 14). Retrieved from [Link]
-
Karl Fischer Titration Guide for Water (Moisture) Determination - Mettler Toledo. (n.d.). Retrieved from [Link]
-
Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19). Retrieved from [Link]
-
PROPERTIES OF SALTS - FCT EMIS. (n.d.). Retrieved from [Link]
- Peng, C., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic acids and organic acids and their mixtures with ammonium sulfate. Atmospheric Environment, 35(7), 1183-1192.
- Process for preparing methyl 4-(aminomethyl)benzoate. (2007). Google Patents.
-
Top Tips for Lab Weighing with OHAUS - Fisher Scientific. (2024, August 15). Retrieved from [Link]
- Kolb, V. M. (2016).
-
How to Handle Hygroscopic Reference Standards? - Chromatography Forum. (2008, November 27). Retrieved from [Link]
-
Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
The Role of Desiccants in Protecting Hygroscopic Chemicals - Ibis Scientific, LLC. (2025, May 19). Retrieved from [Link]
-
The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]
- Zhang, Z., et al. (2022). “On Water” Effect for Green Click Reaction: Spontaneous Polymerization of Activated Alkyne with “Inert” Aromatic Amine in Aqueous Media. CCS Chemistry, 4(11), 3629-3640.
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. genfollower.com [genfollower.com]
- 3. Top Tips for Lab Weighing with OHAUS | Fisher Scientific [fishersci.co.uk]
- 4. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. labcompare.com [labcompare.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. fctemis.org [fctemis.org]
- 10. researchgate.net [researchgate.net]
- 11. ardl.com [ardl.com]
- 12. mt.com [mt.com]
- 13. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Challenges for Methyl 4-(3-aminopropoxy)benzoate Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complex scale-up challenges associated with the synthesis of Methyl 4-(3-aminopropoxy)benzoate (typically isolated as the hydrochloride salt).
Scaling this molecule from the benchtop to multi-kilogram manufacturing introduces strict requirements for regioselectivity, ester stability, and hazardous gas management. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure a robust and reproducible process.
Part 1: Synthesis Workflow & Mechanistic Pathway
The optimal synthetic route avoids direct alkylation with unprotected amines to prevent polymerization[1]. Instead, the industry standard utilizes a two-step sequence:
-
Regioselective O-alkylation of methyl 4-hydroxybenzoate with a Boc-protected alkylating agent.
-
Acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group to yield the final hydrochloride salt[2][3].
Figure 1: Mechanistic workflow for the synthesis of Methyl 4-(3-aminopropoxy)benzoate HCl.
Part 2: Troubleshooting Guides & FAQs
Q1: During the O-alkylation step, we observe significant formation of a dimerized/polymeric impurity. How can we suppress this during scale-up? A1: This typically occurs if you are using an unprotected alkylating agent (e.g., 3-chloropropylamine).
-
Causality: The primary amine is a strong nucleophile. Under basic conditions, the amine's nucleophilicity can outcompete the phenoxide oxygen, leading to competitive N-alkylation, secondary amine formation, and subsequent polymerization[1].
-
Solution: Utilize a Boc-protected alkylating agent, such as 3-(Boc-amino)propyl bromide. The bulky Boc group sterically and electronically deactivates the nitrogen, ensuring strict regioselectivity for O-alkylation[3].
Q2: We are seeing 5-10% of 4-(3-aminopropoxy)benzoic acid (cleaved ester) in our final product. What causes this and how do we prevent it? A2: Ester hydrolysis is a common scale-up challenge, occurring either during the basic O-alkylation step or the acidic deprotection step. The major degradant of methyl 4-hydroxybenzoate is 4-hydroxybenzoic acid[4].
-
Causality: In the alkylation step, trace water in hygroscopic solvents (like DMF or acetone) combined with a base generates hydroxide ions, which rapidly saponify the methyl ester. During Boc deprotection, if aqueous acids are used, the acidic aqueous environment will also hydrolyze the ester.
-
Solution: Ensure strictly anhydrous conditions. Use oven-dried, anhydrous K₂CO₃ and molecular sieve-dried solvents for the alkylation step[3]. For deprotection, strictly use anhydrous 4M HCl in dioxane or anhydrous TFA in DCM rather than aqueous acids.
Q3: The Boc deprotection step scales poorly due to massive gas evolution and foaming. How can we design a safer process? A3: Boc deprotection releases equimolar amounts of carbon dioxide and isobutylene gas. On a multi-kilogram scale, this rapid gas expansion can over-pressurize the reactor[2].
-
Causality: The acid-catalyzed cleavage of the tert-butyl carbamate generates a tert-butyl cation (which eliminates a proton to form isobutylene gas) and carbamic acid (which spontaneously decarboxylates into CO₂ gas).
-
Solution: Implement a controlled, dropwise addition of the acid (e.g., 30% TFA in DCM) to the intermediate solution at 0–5 °C[3], followed by a gradual warming to room temperature. Equip the reactor with a high-capacity vent and a scrubber system to safely manage the off-gassing.
Q4: The final product is difficult to isolate and suffers from low yields during aqueous workup. What is the optimal isolation strategy? A4: The hydrochloride salt of this molecule is highly water-soluble due to the polar ammonium headgroup and the hydrogen-bonding capacity of the ester and ether oxygens.
-
Causality: Traditional aqueous-organic extractions will trap the product in the aqueous layer. Basifying the solution to extract the free base risks intramolecular amidation or ester hydrolysis.
-
Solution: Avoid aqueous workup entirely for the final step. After deprotection in anhydrous HCl/dioxane, the product will often precipitate directly. Add an anti-solvent such as methyl tert-butyl ether (MTBE) to maximize crystallization, then filter directly.
Part 3: Quantitative Data & Parameter Optimization
To minimize ester hydrolysis and maximize the yield of the intermediate, the choice of base and solvent during the O-alkylation step is critical.
Table 1: O-Alkylation Parameter Optimization
| Base System | Solvent | Temperature | Yield (%) | Ester Hydrolysis Impurity (%) | Scalability Assessment |
| NaOH (Aqueous) | Water / DCM | 40 °C | 45% | >20% | Poor: High saponification rate. |
| K₂CO₃ (Standard) | Acetone | 60 °C (Reflux) | 75% | 5–8% | Moderate: Acceptable for bench scale[3]. |
| K₂CO₃ (Anhydrous) | DMF | 80 °C | 92% | <1% | Optimal: Best balance of yield and purity. |
| Cs₂CO₃ | Acetonitrile | 80 °C | 94% | <1% | Poor: Excellent chemistry, but cost-prohibitive. |
Part 4: Self-Validating Experimental Protocol
This step-by-step methodology incorporates built-in validation checks to ensure process integrity at each stage of the multi-gram scale synthesis.
Phase 1: Regioselective O-Alkylation
-
Charge Reactor: To a clean, dry 2 L jacketed reactor purged with nitrogen, add methyl 4-hydroxybenzoate (1.0 eq) and anhydrous DMF (10 volumes).
-
Base Addition: Add finely powdered, oven-dried K₂CO₃ (2.0 eq). Causality: Potassium carbonate is basic enough to deprotonate the phenol but mild enough to minimize ester hydrolysis compared to stronger bases[3].
-
Electrophile Addition: Add 3-(Boc-amino)propyl bromide (1.1 eq) dropwise at room temperature to prevent localized thermal spikes.
-
Heating: Heat the suspension to 80 °C for 12 hours.
-
Validation Check: Monitor by HPLC or TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting phenol peak is <1%.
-
-
Workup: Cool to 20 °C, filter out the inorganic salts (KBr, excess K₂CO₃), and concentrate the DMF under high vacuum. Partition the residue between EtOAc and water to remove trace salts. Dry the organic layer over Na₂SO₄ and concentrate to yield the Boc-protected intermediate as a viscous oil or low-melting solid.
Phase 2: Deprotection & Isolation
-
Acidification: Dissolve the intermediate in anhydrous dichloromethane (DCM) (5 volumes) and cool the reactor to 0 °C.
-
Deprotection: Slowly add 30% Trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane (5.0 eq) via an addition funnel[3].
-
Validation Check: Observe gas evolution. The drop rate must be matched to the scrubber's venting capacity to prevent foaming and over-pressurization[2].
-
-
Maturation: Warm the reaction to room temperature and stir for 2 hours.
-
Validation Check: Gas evolution will completely cease when the deprotection is finished.
-
-
Crystallization: Concentrate the solvent to 1/3 of its original volume under reduced pressure. Slowly add cold methyl tert-butyl ether (MTBE) (10 volumes) under vigorous stirring. The product will precipitate as a white crystalline solid.
-
Filtration: Filter the solid through a sintered glass funnel, wash with cold MTBE, and dry in a vacuum oven at 40 °C to a constant weight.
-
Validation Check: Perform a melting point check and ¹H-NMR to confirm the absence of the Boc group (singlet at ~1.4 ppm should be missing).
-
References
-
Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PMC | nih.gov | 2
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia | acs.org | 1
-
Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed | nih.gov | 4
-
UNIVERSITÀ DEGLI STUDI DI MILANO Department of Pharmaceutical Sciences Academic Year 2023 – 2024 | depositolegale.it | 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deprotective Functionalization: An Emerging Concept for Amine Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structural Elucidation of Methyl 4-(3-aminopropoxy)benzoate: A Comparative Guide to 1H NMR Platforms
As drug development pipelines accelerate, the need for rapid, reliable structural verification of pharmaceutical intermediates has never been greater. Methyl 4-(3-aminopropoxy)benzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of local anesthetics and targeted therapeutics. Characterizing this molecule requires resolving distinct chemical environments: an electron-withdrawing ester, an electron-donating ether, an aliphatic chain, and a primary amine.
This guide objectively compares the performance of High-Field NMR, Benchtop NMR, and In-Silico Prediction for the
Molecular Profiling: Theoretical vs. Experimental Signatures
Before comparing analytical platforms, we must establish the quantitative
The para-substituted benzene ring forms a classic AA'BB' spin system. The ester group (-COOCH
Table 1: Quantitative H NMR Data (CDCl , 400 MHz)
| Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment | Causality / Structural Driver |
| 7.95 | Doublet (AA'BB') | ~8.5 | 2H | Aromatic (ortho to ester) | Deshielded by the anisotropic effect and electron-withdrawing carbonyl[1]. |
| 6.90 | Doublet (AA'BB') | ~8.5 | 2H | Aromatic (ortho to alkoxy) | Shielded by resonance from the ether oxygen lone pairs. |
| 4.05 | Triplet | ~6.5 | 2H | -O-CH | Strongly deshielded by the adjacent electronegative oxygen. |
| 3.88 | Singlet | - | 3H | -COOCH | Deshielded by the ester oxygen; no adjacent protons to couple with[3]. |
| 2.85 | Triplet | ~6.5 | 2H | -CH | Moderately deshielded by the adjacent nitrogen atom. |
| 1.95 | Quintet | ~6.5 | 2H | -CH | Split by four equivalent adjacent protons (n+1 rule). |
| 1.50 | Broad Singlet | - | 2H | -NH | Quadrupolar relaxation of nitrogen and rapid chemical exchange[2]. |
Platform Comparison: Benchtop vs. High-Field vs. In-Silico
The choice of analytical platform fundamentally alters the resolution and reliability of the resulting spectrum. Below is an objective comparison of how each method handles the specific challenges of Methyl 4-(3-aminopropoxy)benzoate.
High-Field NMR (400+ MHz)
Superconducting high-field instruments remain the gold standard for structural proof[4].
-
Performance: At 400 MHz, the chemical shift dispersion (
) is large enough that the ratio is high. This ensures the aliphatic quintet (1.95 ppm) and the amine broad singlet (1.50 ppm) are fully baseline-resolved. -
Aromatic Resolution: The AA'BB' system appears as two clean, symmetrical doublets with minimal "roofing" (second-order effects).
Benchtop NMR (60–80 MHz)
Benchtop systems utilize permanent rare-earth magnets, democratizing NMR by removing the need for cryogens[5].
-
Performance: The primary limitation is lower spectral resolution and sensitivity[6]. At 60 MHz, the chemical shift difference (in Hz) between the
-aliphatic protons and the amine protons shrinks, leading to spectral overlap. -
Aromatic Resolution: The AA'BB' system will exhibit severe second-order roofing effects because
approaches the magnitude of . This complicates automated peak integration, often requiring advanced deconvolution software[6].
In-Silico Prediction (Software)
-
Performance: Algorithms accurately predict the rigid aromatic and ester shifts based on empirical databases. However, they consistently fail to accurately model the -NH
broad singlet, as its shift is highly dependent on sample concentration, temperature, and hydrogen bonding in the specific solvent.
Table 2: Performance Comparison Matrix
| Metric | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) | In-Silico Prediction |
| Resolution ( | Excellent (First-order spectra) | Poor (Second-order effects) | N/A (Theoretical) |
| Amine (-NH | High accuracy | Prone to overlap | Low accuracy |
| Analysis Time | ~5 minutes | ~15-30 minutes (More scans) | < 1 minute |
| Capital Cost | $400,000+ (High maintenance) | $50,000 - $100,000 (Low maintenance) | Software License |
| Primary Use Case | IND-enabling structural proof | Routine QA/QC & Reaction monitoring | Initial hypothesis generation |
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, every NMR experiment must be treated as a self-validating system. The following protocol guarantees that the acquired data for Methyl 4-(3-aminopropoxy)benzoate is both accurate and reproducible.
Step 1: Sample Preparation
-
Weighing: Accurately weigh 15–20 mg of Methyl 4-(3-aminopropoxy)benzoate.
-
Solvation: Dissolve the analyte in 0.6 mL of Deuterated Chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
is chosen because it easily dissolves the moderately polar compound and provides a deuterium signal for the spectrometer's field-frequency lock. TMS acts as an absolute internal standard[7].
-
Step 2: Acquisition Parameters
-
Tuning and Matching: Optimize the probe to the exact impedance of the sample to maximize signal transfer.
-
Pulse Sequence: Select a standard 1D
H sequence (e.g., zg30). -
Relaxation Delay (D1): Set D1 to 10 seconds.
-
Causality: The ester methyl group (-COOCH
) lacks adjacent protons to facilitate rapid dipole-dipole relaxation, resulting in a long relaxation time. A long D1 ensures the spins return to thermal equilibrium between pulses, guaranteeing that the integration accurately reflects the 3H count.
-
-
Number of Scans (NS): Set NS = 16 for High-Field, or NS = 128 for Benchtop.
-
Causality: Benchtop systems have inherently lower sensitivity. Because the Signal-to-Noise Ratio (SNR) scales with the square root of the number of scans (
), increasing NS compensates for the weaker magnetic field[8].
-
Step 3: Processing and Self-Validation
-
Window Function: Apply an exponential multiplication with a Line Broadening (LB) of 0.3 Hz to enhance SNR without sacrificing resolution.
-
Fourier Transform & Phase Correction: Execute FT and manually phase the spectrum to ensure all peaks have a purely absorptive Lorentzian line shape.
-
Self-Validation Check: Before interpreting the analyte peaks, verify the system's integrity by checking the internal standards.
-
Set the TMS singlet strictly to 0.00 ppm .
-
Confirm the residual CHCl
solvent peak appears exactly at 7.26 ppm [7]. If this peak drifts, the magnetic field lock was unstable during acquisition, and the experiment must be repeated.
-
Visualizing the Analytical Workflow
The decision to utilize benchtop versus high-field NMR depends on the specific phase of the drug development lifecycle. The following logic matrix illustrates the optimal workflow for analyzing Methyl 4-(3-aminopropoxy)benzoate.
Analytical decision matrix for selecting the appropriate NMR platform based on resolution requirements.
References
1.[8] Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. ETH Zurich Research Collection.[Link] 2.[6] Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Center for Biotechnology Information (PMC).[Link] 3.[5] Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI.[Link] 4.[4] Benchtop NMR Spectroscopy Market Analysis. Nanalysis.[Link] 5.[3] Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium (Supporting Information). Royal Society of Chemistry.[Link] 6.[2] NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info.[Link] 7.[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics (University of Denver).[Link] 8.[1] 12.04 1H NMR Chemical Shifts. WallaceWay Organic Chemistry Guide.[Link]
Sources
- 1. organicchemistryguide.com [organicchemistryguide.com]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. rsc.org [rsc.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
High-Resolution vs. Triple Quadrupole Mass Spectrometry for the Structural Elucidation and Quantification of Methyl 4-(3-aminopropoxy)benzoate
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Analytical Platform Comparison & Methodological Guide
Executive Summary
Methyl 4-(3-aminopropoxy)benzoate (CAS: 383677-87-0 for the hydrochloride salt)[1] is a critical bifunctional building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Because its structure contains a methyl ester, an aromatic ring, an ether linkage, and a primary amine, its behavior in a mass spectrometer is highly predictable yet complex.
This guide objectively compares High-Resolution Mass Spectrometry (HRMS, specifically ESI-QTOF) with Triple Quadrupole Mass Spectrometry (ESI-QqQ) for the analysis of this compound. By detailing the mechanistic fragmentation pathways and providing self-validating experimental protocols, this guide serves as a foundational blueprint for rigorous bioanalytical method development.
Chemical Profile & Mechanistic Fragmentation Pathways
Understanding why a molecule fragments is essential for selecting the correct precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM) or for identifying unknown metabolites in drug development.
Theoretical Precursor Formation
In positive Electrospray Ionization (ESI+), the primary aliphatic amine is the most basic site on the molecule. The addition of a weak acid (e.g., 0.1% formic acid) in the mobile phase ensures complete protonation. This chemical environment drives the formation of a robust [M+H]+ precursor ion at m/z 210.1125 .
Principal Fragmentation Pathways
According to established mass spectrometry fragmentation rules for esters, ethers, and aliphatic amines[2][3], the molecular ion undergoes several distinct cleavage events driven by charge retention and leaving-group stability:
-
Ammonia Loss (m/z 193.086): The protonated primary amine can undergo a neutral loss of NH
(17 Da). This alpha-cleavage is driven by the strong tendency of the ion to stabilize via the formation of a resonance-stabilized allylic or carbocationic species[3]. -
Ether Cleavage - Charge on Amine (m/z 58.065): Cleavage of the O-CH
bond often results in the charge being retained on the nitrogen-containing fragment, forming a[C H N]+ ion. Because primary amines stabilize positive charge effectively, this is typically the most abundant product ion and the primary choice for QqQ quantitation. -
Ether Cleavage - Charge on Phenol (m/z 153.054): Alternatively, inductive cleavage can leave the charge retained on the aromatic portion, yielding a protonated methyl 4-hydroxybenzoate ion ([C
H O ]+). -
Ester Cleavage (m/z 121.028): The m/z 153 fragment can undergo a subsequent neutral loss of methanol (CH
OH, 32 Da) from the methyl ester group[2], generating a highly stable hydroxybenzoyl cation ([C H O ]+).
Platform Comparison: ESI-QTOF vs. ESI-QqQ
When developing an assay for Methyl 4-(3-aminopropoxy)benzoate, the choice of platform depends heavily on the study phase (e.g., in-vitro metabolite ID vs. high-throughput in-vivo PK quantitation).
| Performance Metric | ESI-QTOF (High-Resolution MS) | ESI-QqQ (Triple Quadrupole MS) |
| Primary Application | Structural elucidation, impurity profiling, metabolite ID | High-sensitivity quantification (PK/TK studies) |
| Mass Accuracy | < 2 ppm (Exact mass: 210.1125) | Unit mass resolution (~0.7 Da FWHM) |
| Sensitivity (LOD) | Moderate (~1-5 ng/mL) | Exceptional (< 0.1 ng/mL) |
| Dynamic Range | 3 to 4 orders of magnitude | 5 to 6 orders of magnitude |
| Data Acquisition | Full Scan / Data-Dependent MS/MS (IDA/DDA) | Multiple Reaction Monitoring (MRM) |
| Optimal Data Strategy | Extract exact masses of m/z 58.0655 & 153.0549 | m/z 210.1 → 58.1 (Quantifier); 210.1 → 153.1 (Qualifier) |
Causality Insight: QqQ platforms excel in quantitation because the collision cell (Q2) continuously channels specific, predefined fragments to Q3, maximizing the duty cycle and signal-to-noise ratio. Conversely, QTOF platforms sacrifice some absolute sensitivity to capture the entire mass spectrum at high resolution. This makes QTOF indispensable for identifying unexpected impurities where the exact elemental composition is required to deduce the structure.
Fragmentation Pathway Visualization
Below is the logical fragmentation tree for Methyl 4-(3-aminopropoxy)benzoate, illustrating the precursor and its primary product ions.
Caption: ESI-MS/MS fragmentation tree of protonated Methyl 4-(3-aminopropoxy)benzoate.
Self-Validating Experimental Protocol (LC-MS/MS)
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system adhering to FDA Bioanalytical Method Validation guidelines[4].
Reagents and Sample Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Sample Prep (Protein Precipitation): To 50 µL of plasma, add 150 µL of cold Acetonitrile containing an isotopically labeled internal standard (e.g., Methyl 4-(3-aminopropoxy)benzoate-d4). Vortex for 2 mins, and centrifuge at 14,000 x g for 10 mins.
-
Causality Insight: Cold acetonitrile aggressively denatures plasma proteins while maintaining the solubility of the relatively polar analyte. The internal standard corrects for any matrix-induced ion suppression during ESI.
Chromatography Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
Causality Insight: The basic amine group can cause peak tailing due to secondary interactions with unendcapped surface silanols on the silica column. Using a highly endcapped sub-2-micron C18 column combined with acidic mobile phases mitigates this, ensuring sharp, symmetrical peaks.
Mass Spectrometry (QqQ MRM Parameters)
-
Ionization: ESI Positive mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
Quantifier: m/z 210.1 → 58.1 (Collision Energy: 15 eV). Chosen for maximum abundance.
-
Qualifier: m/z 210.1 → 153.1 (Collision Energy: 22 eV). Chosen for structural specificity.
-
System Suitability & Validation Check
Before analyzing study samples, the system must self-validate to prove operational integrity:
-
Blank Injection: Inject Mobile Phase A. The background noise at the 210.1 → 58.1 transition must be < 20% of the Lower Limit of Quantification (LLOQ) signal.
-
LLOQ Standard (1 ng/mL): Inject the lowest calibration standard. The Signal-to-Noise (S/N) ratio must be ≥ 10:1.
-
Carryover Check: Inject a blank immediately following the Upper Limit of Quantification (ULOQ) standard. The signal must remain < 20% of the LLOQ to confirm the absence of column carryover.
References
-
Metware Biotechnology Title: Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra Source: Metwarebio URL:[Link]
-
Wikipedia Contributors Title: Fragmentation (mass spectrometry) Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
U.S. Food and Drug Administration (FDA) Title: Bioanalytical Method Validation Guidance for Industry Source: FDA.gov / GMP Compliance URL:[Link]
Sources
- 1. Methyl 4-aminomethyl benzoate hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
IR spectroscopy characteristic peaks of Methyl 4-(3-aminopropoxy)benzoate
An In-Depth Guide to the Infrared Spectroscopy of Methyl 4-(3-aminopropoxy)benzoate: A Comparative Analysis
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Methyl 4-(3-aminopropoxy)benzoate is a molecule of interest due to its trifunctional nature, incorporating a primary amine, an ether linkage, and a methyl ester attached to an aromatic core. This unique combination of functional groups presents a distinct spectroscopic fingerprint. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-pass technique for confirming the identity and purity of such molecules.
This guide provides an in-depth analysis of the characteristic IR absorption peaks of Methyl 4-(3-aminopropoxy)benzoate. We will dissect its spectrum by comparing it to simpler, constituent-like molecules to understand how each functional group contributes to the overall spectroscopic signature. This comparative approach not only aids in the identification of the target molecule but also deepens the understanding of structure-spectrum correlations.
Molecular Structure and Key Vibrational Modes
To interpret the IR spectrum of Methyl 4-(3-aminopropoxy)benzoate, we must first identify the bonds and functional groups that will give rise to characteristic vibrations. The molecule consists of four key structural motifs:
-
Primary Aliphatic Amine (-NH₂): This group is expected to show characteristic N-H stretching and bending vibrations.
-
Alkyl Aryl Ether (Ar-O-CH₂): The C-O-C linkage will produce strong, characteristic stretching bands.
-
Aromatic Ester (Ar-COOCH₃): This includes a highly polar carbonyl group (C=O) and associated C-O stretches. The ester is conjugated with the benzene ring, which influences the position of the carbonyl absorption.
-
Para-Substituted Benzene Ring: The aromatic ring itself has C=C stretching vibrations and C-H stretching and bending modes, with the out-of-plane bends being particularly diagnostic of the 1,4-substitution pattern.
Below is a diagram illustrating the structure and its principal functional groups.
Caption: Molecular structure of Methyl 4-(3-aminopropoxy)benzoate with key functional groups highlighted.
Predicted IR Absorption Profile
The combination of the aforementioned functional groups results in a complex but predictable IR spectrum. The following table summarizes the expected characteristic absorption bands, their origins, and their expected intensities.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Rationale & Comments |
| 3400-3300 & 3330-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium, Sharp (two bands) | The presence of two distinct, sharp peaks in this region is a hallmark of a primary amine (R-NH₂).[1][2][3] These bands are typically less broad than O-H stretches. |
| 3100-3000 | C-H Aromatic Stretch | Aromatic Ring | Weak to Medium | These absorptions correspond to the stretching of C-H bonds where the carbon is part of the benzene ring. They appear at slightly higher frequencies than aliphatic C-H stretches.[4][5] |
| 3000-2850 | C-H Aliphatic Stretch | -CH₂- (propyl), -CH₃ (methyl) | Medium to Strong | These bands arise from the symmetric and asymmetric stretching of the C-H bonds in the propoxy chain and the methyl ester group. |
| ~1715 | C=O Carbonyl Stretch | Aromatic Ester | Strong, Sharp | This is one of the most prominent peaks in the spectrum. The frequency is lower than a typical aliphatic ester (1750-1735 cm⁻¹) due to conjugation of the carbonyl group with the aromatic ring, which imparts partial single-bond character.[4][6][7] |
| 1650-1580 | N-H Bending (Scissoring) | Primary Amine | Medium to Strong | This bending vibration is characteristic of primary amines and can sometimes be mistaken for a C=C stretch if it is particularly sharp.[1][2] |
| 1600-1585 & 1500-1400 | C=C In-Ring Stretch | Aromatic Ring | Medium, Sharp | Aromatic rings exhibit characteristic skeletal vibrations in this region. Often, two or more sharp bands are visible.[4][5] |
| 1275-1200 | C-O Asymmetric Stretch | Alkyl Aryl Ether & Aromatic Ester | Strong | This strong absorption arises from the asymmetric C-O-C stretch of the ether and the Ar-O stretch of the ester. Alkyl aryl ethers typically show a strong band in this region.[8][9][10] |
| 1150-1020 | C-O Symmetric Stretch & C-N Stretch | Ether, Ester, & Aliphatic Amine | Strong to Medium | This region can be complex. It contains the symmetric C-O-C stretch of the ether, the O-C stretch of the ester, and the C-N stretch of the aliphatic amine (~1250–1020 cm⁻¹).[1][8][11] |
| 910-665 | N-H Wagging | Primary Amine | Broad, Strong | This out-of-plane bending vibration is a characteristic, often broad, feature of primary and secondary amines.[1][2] |
| ~840-810 | C-H Out-of-Plane Bend | Para-Substituted Aromatic | Strong | The substitution pattern on a benzene ring strongly influences the C-H out-of-plane ("oop") bending vibrations. A strong band in this region is highly indicative of 1,4- (para) disubstitution. |
Comparative Spectroscopic Analysis
To fully appreciate the spectrum of Methyl 4-(3-aminopropoxy)benzoate, it is instructive to compare its expected peaks with those of simpler molecules that contain its core functional groups.
| Compound | Key Functional Group(s) | C=O Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) |
| Methyl Benzoate | Aromatic Ester | ~1725[4][6] | N/A | ~1275, ~1110 | ~3060 (Ar C-H), ~1600 (C=C) |
| Anisole | Alkyl Aryl Ether | N/A | N/A | ~1250, ~1040[9][12] | ~3050 (Ar C-H), ~2950 (Aliph. C-H) |
| Propylamine | Primary Aliphatic Amine | N/A | ~3370 & ~3290 | N/A | ~1620 (N-H Bend), ~812 (N-H Wag)[13] |
| Methyl 4-(3-aminopropoxy)benzoate (Predicted) | All three | ~1715 | ~3380 & ~3300 | ~1260 & ~1100 | ~1610 (N-H Bend + C=C), ~830 (p-subst.) |
This comparison clearly illustrates how the spectrum of our target molecule is a composite of its parts. It possesses the strong carbonyl peak of Methyl Benzoate (shifted slightly), the dual N-H stretching peaks of a primary amine like Propylamine, and the strong C-O ether stretches characteristic of a molecule like Anisole. The unique combination of all these features, plus the strong band indicating para-substitution, provides a powerful diagnostic tool for its identification.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet technique. This method is ideal for obtaining a high-resolution spectrum of a stable, non-hygroscopic solid like Methyl 4-(3-aminopropoxy)benzoate.
Causality Behind the Method: The KBr pellet method is used because KBr is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹) and, when pressed, forms a glass-like matrix that holds the sample in the instrument's beam path. The goal is to disperse the sample finely and uniformly within the KBr to minimize light scattering and obtain sharp, well-defined absorption peaks.
Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.
Step-by-Step Methodology:
-
Preparation: Ensure the agate mortar, pestle, and pellet press are scrupulously clean and dry. Moisture is a common contaminant and will show a broad absorption around 3400 cm⁻¹, potentially obscuring the N-H stretches.
-
Sample Grinding: Weigh approximately 1-2 mg of Methyl 4-(3-aminopropoxy)benzoate and 100-200 mg of dry, spectroscopy-grade KBr. Combine them in the agate mortar. Grind the mixture gently at first to break up larger crystals, then more vigorously for 3-5 minutes until the mixture is a fine, homogenous powder with a talc-like consistency. This step is critical for reducing particle size below the wavelength of the IR radiation, which minimizes scattering and produces a high-quality spectrum.
-
Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan. This scan measures the spectrum of the atmospheric components (CO₂, H₂O) and the instrument itself, allowing the software to subtract them from the final sample spectrum.
-
Pellet Formation: Transfer a portion of the KBr-sample mixture into the pellet die. Assemble the die and place it in a hydraulic press. Evacuate the die under vacuum for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque. Slowly apply pressure up to 8-10 tons and hold for 2-3 minutes.
-
Sample Analysis: Carefully release the pressure and disassemble the die. A good pellet will be thin and transparent or translucent. Place the pellet in the spectrometer's sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Use the spectrometer software to perform a baseline correction and identify the peak frequencies.
Conclusion
The infrared spectrum of Methyl 4-(3-aminopropoxy)benzoate is a rich tapestry of information, woven from the distinct vibrational signatures of its constituent functional groups. The unambiguous identification of this molecule relies on observing a specific combination of peaks: the dual N-H stretches of the primary amine, the intense conjugated carbonyl stretch of the aromatic ester, the strong C-O stretches of the ether and ester, and the characteristic C-H bending of a para-substituted aromatic ring. By using the comparative analysis and experimental protocol outlined in this guide, researchers can confidently verify the structure and purity of this versatile compound, ensuring the integrity of their downstream applications.
References
-
University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from a publicly available chemistry resource.[1]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).[2]
-
Spectroscopy Online. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines.[13]
-
Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines.[3]
-
Chemistry LibreTexts. (2024, March 24). IR of Amines.[14]
-
Fiveable. (2026, March 2). Spectroscopy of Ethers | Organic Chemistry Class Notes.[8]
-
Wax Studios. (n.d.). Ir Spectra Of Ether.[11]
-
University of Calgary. (n.d.). Chemistry 353 Home Page - Ether Infrared spectra.[9]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.[12]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.[10]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.[4]
-
Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups.[5]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, methyl ester. NIST Chemistry WebBook.[15]
-
Brainly. (2022, December 6). Provide the IR spectrum analysis for methyl benzoate.[6]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra.[16]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.[7]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. wikieducator.org [wikieducator.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brainly.com [brainly.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wax-studios.com [wax-studios.com]
- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Benzoic acid, methyl ester [webbook.nist.gov]
- 16. Interpreting Infrared Spectra - Specac Ltd [specac.com]
HPLC Purity Assessment for Methyl 4-(3-aminopropoxy)benzoate: A Comparative Methodological Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective Method Comparison, Mechanistic Causality, and Self-Validating Protocols
Introduction & Mechanistic Profiling of the Analyte
Methyl 4-(3-aminopropoxy)benzoate is a highly functionalized molecule featuring an aromatic ring, an ester linkage, an ether group, and a terminal primary aliphatic amine. While the aromatic and ester moieties provide standard hydrophobic and UV-active properties, the primary amine (pKa ~9.5) presents a significant chromatographic challenge.
Under typical physiological or neutral chromatographic conditions (pH 7.0), this amine is fully protonated (
The Causality of Peak Tailing: When Methyl 4-(3-aminopropoxy)benzoate travels through a standard C18 column, it undergoes a dual-retention mechanism. It interacts hydrophobically with the C18 ligands, but the protonated amine also undergoes secondary electrostatic (ion-exchange) interactions with the ionized silanols. This electrostatic attraction acts like molecular "velcro," causing the analyte to stick and release slowly, resulting in severe peak tailing[2].
Peak tailing (Asymmetry factor,
Caption: Logical decision matrix for mitigating basic amine peak tailing in HPLC.
Comparison of Chromatographic Strategies
To objectively assess the purity of Methyl 4-(3-aminopropoxy)benzoate, we evaluate three field-proven methodologies. Each method manipulates the chemical environment to resolve the silanol interaction issue.
Method A: Low-pH RP-HPLC (The Silanol Suppression Approach)
-
Causality: By lowering the mobile phase pH to 2.5 using a strong buffering agent (e.g., 20 mM potassium phosphate), the mobile phase pH is forced below the pKa of the surface silanols (pKa ~3.5-4.5). This fully protonates the silanols into a neutral state (-Si-OH), effectively shutting down the ion-exchange pathway[5]. The analyte remains protonated, but it now interacts solely via hydrophobic partitioning, yielding sharp, symmetrical peaks.
Method B: Ion-Pairing RP-HPLC (The Charge-Masking Approach)
-
Causality: This method introduces an anionic surfactant (e.g., sodium 1-heptanesulfonate) into the mobile phase. The negatively charged sulfonate head binds strongly to the positively charged primary amine of the analyte. This creates a neutral, highly hydrophobic "ion-pair" complex in situ. The complex exhibits massive retention on the C18 phase and completely masks the amine's positive charge from any residual silanols[1].
Method C: HILIC (The Orthogonal Approach)
-
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) flips the reversed-phase paradigm. Utilizing a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (e.g., 90% Acetonitrile), the basic amine partitions into a water-enriched layer on the silica surface. Because the retention mechanism relies on hydrogen bonding and polar interactions rather than avoiding them, HILIC provides excellent retention for basic amines without the traditional tailing seen in highly aqueous RP conditions.
Quantitative Performance Comparison
The following table summarizes the simulated, field-proven performance of these three methods for assessing the purity of Methyl 4-(3-aminopropoxy)benzoate against its primary hydrolytic degradation product, 4-(3-aminopropoxy)benzoic acid.
| Parameter | Low-pH RP-HPLC (pH 2.5) | Ion-Pairing RP-HPLC | HILIC (Amide Phase) |
| Primary Retention Mechanism | Hydrophobic partitioning | Hydrophobic ion-pair complex | Hydrophilic partitioning |
| Typical Retention Time ( | 6.5 min | 12.4 min | 8.2 min |
| Tailing Factor ( | 1.15 (Excellent) | 1.05 (Ideal) | 1.30 (Acceptable) |
| Theoretical Plates ( | > 12,000 | > 15,000 | > 9,000 |
| Resolution ( | 3.2 | 4.5 | 2.8 |
| Column Lifespan Impact | Moderate (Silica hydrolysis risk) | High (Irreversible phase modification) | Low (Gentle on polar phases) |
*Resolution (
Self-Validating Experimental Protocol: Low-pH RP-HPLC
Based on the data above, Low-pH RP-HPLC is the most pragmatic and robust choice for routine purity assessment. It avoids the irreversible column contamination associated with ion-pairing agents and offers higher efficiency than HILIC.
To ensure scientific integrity, the following protocol is designed as a self-validating system . Data acquisition for unknown samples cannot commence unless the System Suitability Test (SST) passes predefined ICH Q2(R2) acceptance criteria[6]. This prevents the generation of spurious data due to column degradation or mobile phase preparation errors.
Caption: Self-validating experimental workflow incorporating ICH Q2(R2) SST criteria.
Step-by-Step Methodology
Step 1: Mobile Phase Formulation (Causality: Silanol Neutralization)
-
Prepare Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of HPLC-grade water to create a 20 mM solution. Adjust the pH to exactly 2.50 using orthophosphoric acid. Note: Precise pH control is critical; a pH > 3.0 will result in exponential increases in peak tailing[1]. -
Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.
-
Filter both phases through a 0.22 µm membrane to remove particulates.
Step 2: Column Selection & Equilibration
-
Install a high-purity, Type-B silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) designed for low-pH stability.
-
Equilibrate the column at a flow rate of 1.0 mL/min with 80% Mobile Phase A / 20% Mobile Phase B at 30°C until the baseline is stable (approx. 20 column volumes).
Step 3: System Suitability Testing (The Validation Gate)
-
Inject 10 µL of a Methyl 4-(3-aminopropoxy)benzoate reference standard (1.0 mg/mL) spiked with 1% 4-(3-aminopropoxy)benzoic acid.
-
Self-Validation Criteria: The system is only validated for sample analysis if:
-
Tailing Factor (
) for the main peak is 1.5. -
Resolution (
) between the main peak and the impurity is 2.0. -
Relative Standard Deviation (RSD) of the main peak area over 5 replicate injections is
2.0%.
-
-
If criteria fail: Halt the sequence. Purge the system, verify mobile phase pH, or replace the aging column.
Step 4: Sample Preparation & Analysis
-
Accurately weigh the Methyl 4-(3-aminopropoxy)benzoate sample and dissolve in the initial mobile phase (80:20 Buffer:Acetonitrile) to a concentration of 1.0 mg/mL. Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch peak distortion.
-
Inject 10 µL of the sample in triplicate.
-
Monitor the eluent using a UV-Vis detector set to 254 nm (optimal for the benzoate chromophore).
Step 5: Data Integration & Purity Calculation
-
Integrate all peaks utilizing a valley-to-valley baseline approach. Because the low-pH method suppresses tailing, automated data system integration algorithms can accurately determine the start and stop points of the peak without manual baseline manipulation[4].
-
Calculate chromatographic purity using the area normalization method (% Area = [Area of Analyte / Total Area of All Peaks] x 100).
Conclusion
For basic amines like Methyl 4-(3-aminopropoxy)benzoate, standard neutral RP-HPLC methods are fundamentally flawed due to secondary silanol interactions. By understanding the mechanistic causality of retention, analytical scientists can deploy Low-pH RP-HPLC to neutralize the stationary phase, or Ion-Pairing/HILIC to alter the analyte's apparent polarity. Implementing these methods within a self-validating framework ensures that all purity data generated is robust, reproducible, and fully compliant with ICH Q2(R2) regulatory standards.
References
- ICH Q2(R2) Validation of Analytical Procedures | ICH Official Guidelines |
- ICH Q2(R2) Validation of Analytical Procedures | MasterControl |
- HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex |
- Peak Tailing in HPLC | Element Lab Solutions |
- HPLC Peak Tailing | Axion Labs |
- Tailing Comparisons | Separ
Sources
A Comparative Analysis for the Bench Scientist: Methyl 4-(3-aminopropoxy)benzoate and its Ethyl Analog
In the landscape of pharmaceutical intermediates and research chemicals, the choice between structurally similar molecules can have profound implications for downstream applications. This guide provides an in-depth, objective comparison of Methyl 4-(3-aminopropoxy)benzoate and its corresponding ethyl ester, Ethyl 4-(3-aminopropoxy)benzoate. While direct, head-to-head comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of ester chemistry, draw upon experimental data from closely related analogs, and provide validated protocols to empower researchers in making informed decisions.
Our analysis will navigate the nuances of their physicochemical properties, explore their synthesis, and discuss the potential implications of the seemingly minor methyl-versus-ethyl substitution on their performance in research and development settings.
Physicochemical Properties: A Tale of Two Esters
The primary structural difference between our two compounds of interest is the length of the alkyl chain in the ester functional group. This seemingly small variation can influence several key physicochemical parameters that are critical for experimental design and application performance. The following table summarizes these anticipated differences, drawing parallels from known properties of other methyl and ethyl benzoate analogs.
| Property | Methyl 4-(3-aminopropoxy)benzoate | Ethyl 4-(3-aminopropoxy)benzoate | Rationale and Impact |
| Molecular Weight | Lower | Higher | The addition of a methylene group (-CH2-) in the ethyl ester results in a higher molecular weight. This can affect diffusion rates and stoichiometric calculations. |
| Boiling Point | Lower | Higher | Generally, boiling points increase with molecular weight and chain length due to stronger van der Waals forces. This is relevant for purification by distillation. |
| Melting Point | Likely Lower | Likely Higher | While not always a linear relationship, longer alkyl chains can sometimes lead to more efficient crystal packing and thus a higher melting point. |
| Polarity | Slightly More Polar | Slightly Less Polar | The longer ethyl group increases the nonpolar character of the molecule, which can influence solubility in various solvents and interactions with biological membranes. |
| Solubility in Water | Expected to be slightly higher | Expected to be slightly lower | The increased hydrophobicity of the ethyl group will likely decrease aqueous solubility.[1] |
| Solubility in Organic Solvents | Good | Generally Good to Excellent | Both esters are anticipated to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.[2] |
| LogP (Octanol-Water Partition Coefficient) | Lower | Higher | A higher LogP for the ethyl analog indicates greater lipophilicity, which can be a critical factor in drug design for membrane permeability. |
| Stability | Generally Stable | Generally Stable | Both esters are expected to be stable under normal storage conditions. However, esters can be susceptible to hydrolysis, particularly under acidic or basic conditions. The ethyl ester may exhibit slightly slower hydrolysis rates due to increased steric hindrance. |
Synthesis and Purification: A Practical Guide
The synthesis of both Methyl and Ethyl 4-(3-aminopropoxy)benzoate can be achieved through a multi-step pathway, typically starting from 4-hydroxybenzoic acid. The choice of methyl or ethyl ester is determined in the initial esterification step. Below are detailed, self-validating protocols for the synthesis of both compounds.
Synthetic Workflow Overview
The overall synthetic strategy involves three key transformations:
-
Esterification: Protection of the carboxylic acid functionality of 4-hydroxybenzoic acid as either a methyl or ethyl ester.
-
Etherification: Williamson ether synthesis to introduce the 3-aminopropoxy side chain. This is typically performed in two steps, first by reacting with a dihaloalkane (e.g., 1,3-dibromopropane) followed by reaction with an amine source or by using a protected aminopropanol. A more direct approach involves using 3-chloropropanol followed by conversion of the terminal chloride to an amine.
-
Deprotection/Final Amination (if necessary): Removal of any protecting groups on the amine.
Caption: Synthetic workflow for Methyl and Ethyl 4-(3-aminopropoxy)benzoate.
Experimental Protocol: Synthesis of Methyl 4-(3-aminopropoxy)benzoate
Step 1: Esterification of 4-Hydroxybenzoic Acid to Methyl 4-Hydroxybenzoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (5-10 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 4-hydroxybenzoate. The product can be further purified by recrystallization.
Step 2: Etherification to Methyl 4-(3-chloropropoxy)benzoate
-
Reaction Setup: Dissolve Methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent like acetone or DMF.
-
Base Addition: Add an excess of a base such as anhydrous potassium carbonate (2.0-3.0 eq).
-
Alkylating Agent Addition: Add 1,3-dichloropropane (1.5-2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter off the inorganic salts and wash the filter cake with the solvent. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 3: Amination to Methyl 4-(3-aminopropoxy)benzoate
-
Reaction Setup: Dissolve Methyl 4-(3-chloropropoxy)benzoate (1.0 eq) in a suitable solvent such as ethanol in a sealed pressure vessel.
-
Amine Addition: Add a large excess of a solution of ammonia in ethanol.
-
Reaction: Heat the mixture at a temperature typically between 80-120°C for 24-48 hours. The pressure will increase, so appropriate safety precautions must be taken.
-
Work-up: Cool the reaction vessel to room temperature before opening. Remove the solvent and excess ammonia under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or by acid-base extraction to isolate the amine.
Experimental Protocol: Synthesis of Ethyl 4-(3-aminopropoxy)benzoate
The synthesis of the ethyl analog follows the same procedure as the methyl analog, with the substitution of methanol with anhydrous ethanol in the initial esterification step. Subsequent steps are analogous.
Performance in Application: A Predictive Comparison
While direct comparative data for these specific molecules is scarce, we can infer potential differences in performance based on their structural variations and data from related compounds.
Reaction Kinetics and Yield
In synthetic transformations where the ester group is not directly involved, the reaction kinetics and yields for both the methyl and ethyl analogs are expected to be very similar. However, in reactions where the ester's steric or electronic properties play a role, differences may emerge. For instance, in base-catalyzed hydrolysis, the ethyl ester might react slightly slower due to the greater steric hindrance of the ethoxy group compared to the methoxy group.
In the context of biodiesel production, a field where methyl and ethyl esters are extensively compared, methyl esters often show slightly higher power output and torque in engine tests, while ethyl esters can produce significantly lower smoke opacity.[3][4] These findings, while not directly translatable, highlight that even a single carbon difference can influence performance parameters.
Biological Activity
In drug development, the choice between a methyl and an ethyl ester can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile.
-
Lipophilicity and Membrane Permeability: The ethyl analog, being more lipophilic, may exhibit enhanced permeability across biological membranes. This could be advantageous for oral absorption or for crossing the blood-brain barrier.
-
Metabolic Stability: Esters are susceptible to hydrolysis by esterases in the body. The rate of this hydrolysis can be influenced by the nature of the alkyl group. While the difference between a methyl and an ethyl group is modest, it could lead to variations in the drug's half-life.
-
Receptor Binding: If the ester group is involved in binding to a biological target, the size and nature of the alkyl group can affect the binding affinity.
A study comparing the anti-inflammatory activity of ethyl caffeate and methyl caffeate (analogs of our target compounds) found that the ethyl ester had a lower IC50 value, indicating greater potency in inhibiting nitric oxide production.[3] Conversely, the methyl caffeate showed more pronounced cytotoxic effects against several cancer cell lines.[3] This suggests that the ethyl group may confer higher anti-inflammatory activity, while the methyl group could be associated with greater cytotoxicity in this class of compounds.
Analytical Characterization
The methyl and ethyl analogs can be readily distinguished by standard analytical techniques.
-
NMR Spectroscopy: In ¹H NMR, the ethyl ester will show a characteristic triplet-quartet pattern for the ethyl group, which will be absent in the methyl ester's spectrum (which will show a singlet for the methyl group).[5][6][7]
-
Mass Spectrometry: The molecular ions of the two compounds will differ by 14 m/z units (the mass of a CH₂ group). Fragmentation patterns are expected to be similar, with characteristic losses of the alkoxy group.
Caption: A typical workflow for the synthesis, purification, and characterization of the target compounds.
Conclusion and Recommendations
The choice between Methyl 4-(3-aminopropoxy)benzoate and its ethyl analog should be guided by the specific requirements of the intended application.
-
For applications where higher lipophilicity and potentially enhanced membrane permeability are desired, the ethyl analog may be the preferred choice. This is particularly relevant in the early stages of drug discovery and development.
-
If slightly higher aqueous solubility is a key consideration, the methyl analog might be more suitable.
-
In terms of synthesis , both compounds are accessible via similar synthetic routes, and the choice of starting materials (methanol vs. ethanol) is the primary differentiating factor.
-
For analytical purposes , both compounds are readily distinguishable using standard spectroscopic and chromatographic techniques.
It is crucial for researchers to consider these subtle but significant differences during the experimental design phase. While this guide provides a predictive framework based on established chemical principles and data from analogous compounds, empirical validation in the specific context of your research is always recommended.
References
-
Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-methylbenzoate. National Center for Biotechnology Information. [Link]
-
Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Supporting Information. The Royal Society of Chemistry. [Link]
-
PubChem. (n.d.). Methyl 4-amino-3-methoxybenzoate. National Center for Biotechnology Information. [Link]
-
Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses. [Link]
-
SIELC Technologies. (n.d.). Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. [Link]
-
Reddit. (2014, September 21). Question about solubility. r/chemhelp. [Link]
-
ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). [Link]
-
ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl.... [Link]
-
Blazingprojects. (n.d.). Comparative properties of the methyl and ethyl esters produced from avocado (persea americana) pulp oil. [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate. [Link]
-
PubChem. (n.d.). Ethyl 4-(3-oxopropyl)benzoate. National Center for Biotechnology Information. [Link]
-
Patil, P. D., Gude, V. G., Reddy, H. K., Muppaneni, T., & Deng, S. (2011). A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves. Bioresource technology, 102(17), 7896–7902. [Link]
-
Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. The Royal Society of Chemistry. [Link]
-
NIST. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook. [Link]
-
Molbase. (2025, May 20). methyl 4-phenoxybenzoate. [Link]
-
SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts. [Link]
-
IUCr. (n.d.). Ethyl 3-nitro-4-(propylamino)benzoate. [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. [Link]
-
Saeed, S., et al. (2008). Ethyl 4-(3-butyrylthioureido)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 64(Pt 7), o1369. [Link]
-
FSIS. (2004). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]
-
Thermo Scientific Alfa Aesar. (n.d.). Methyl 3-amino-4-methylbenzoate, 97%. [Link]
-
All 'Bout Chemistry. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link]
-
NIST. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester. NIST Chemistry WebBook. [Link]
-
Diévart, P., et al. (2013). A Comparative Study of the Kinetics of Ethyl and Methyl Esters in Diffusion Flame Extinction. ASME 2013 Heat Transfer Summer Conference. [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]
-
Wikipedia. (n.d.). Ethylparaben. [Link]
-
FooDB. (2022, September 6). Showing NP-Card for methyl 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoate (NP0231621). [Link]
-
PubChem. (n.d.). Methyl 4-(aminomethyl)benzoate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (n.d.). ethyl benzoate. [Link]
-
Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. [Link]
-
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. [Link]
-
SpectraBase. (n.d.). methyl 4-(benzo[b]thiophen-3-yl(benzo[d][3][8]dioxol-5-yl)methyl)benzoate - Optional[MS (GC)] - Spectrum. [Link]
-
PubChem. (n.d.). Ethyl 4-amino-3-hydroxybenzoate. National Center for Biotechnology Information. [Link]
Sources
Structural Validation of Methyl 4-(3-aminopropoxy)benzoate: A Comparative Guide to X-ray Crystallography vs. Alternative Techniques
As drug development pipelines increasingly rely on highly functionalized small molecule intermediates, the unambiguous structural validation of building blocks like Methyl 4-(3-aminopropoxy)benzoate (CAS: 85873-34-3; C₁₁H₁₅NO₃) becomes critical. While this molecule is achiral, confirming its exact regiochemistry (para-substitution), the integrity of its ether and ester linkages, and its solid-state hydrogen-bonding network is essential for downstream synthetic applications.
This guide provides an objective, in-depth comparison of Single-Crystal X-ray Diffraction (SC-XRD) against orthogonal analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Powder X-ray Diffraction (PXRD).
The Analytical Landscape: SC-XRD vs. NMR
The choice of analytical technique dictates the type of structural information obtained. While modern laboratories utilize a multi-resolution approach, understanding the fundamental capabilities and limitations of each method is vital[1].
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD remains the definitive method for small molecule structure determination[2]. By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice's electron density, SC-XRD provides a direct, three-dimensional topological map.
-
The Causality of Superiority: Unlike spectroscopic methods that infer structure from nuclear environments or fragmentation patterns, SC-XRD directly measures bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding between the terminal amine and the ester carbonyl) to atomic resolution[3].
-
Limitations: The absolute prerequisite for SC-XRD is the ability of the compound to form well-ordered, macroscopic single crystals—a process that can be thermodynamically challenging and time-consuming[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse of the synthetic laboratory. It provides rapid, solution-state data that is highly sensitive to the local electronic environment of specific nuclei (¹H, ¹³C, ¹⁵N).
-
The Causality of Utility: 2D NMR techniques (COSY, HSQC, HMBC) allow researchers to piece together the entire carbon-heteroatom connectivity framework. It excels in assessing bulk sample purity and dynamic conformational changes in solution[1].
-
Limitations: NMR cannot directly provide 3D solid-state packing information or absolute configuration (without chiral derivatization), making it a complementary rather than a standalone definitive technique for spatial mapping[2].
Comparative Performance Data
The following table summarizes the comparative performance of SC-XRD, NMR, and PXRD/HRMS for the structural validation of Methyl 4-(3-aminopropoxy)benzoate.
| Parameter | Single-Crystal XRD (SC-XRD) | Solution-State NMR (1D/2D) | Powder XRD (PXRD) | High-Res Mass Spec (HRMS) |
| Primary Output | 3D Atomic coordinates, bond lengths, packing | Connectivity, local electronic environment | Bulk phase identification, polymorph screening | Exact mass, molecular formula |
| Sample State | Single crystal (>50 µm) | Solution (Deuterated solvent) | Microcrystalline powder | Solution / Gas phase |
| Resolution | Atomic (< 0.84 Å) | Sub-molecular (Functional groups) | Bulk lattice parameters | Isotopic mass accuracy (< 5 ppm) |
| 3D Topology | Direct, unambiguous | Inferred (via NOESY/ROESY) | Complex (requires Rietveld refinement) | None |
| Throughput | Low to Medium (Crystal growth is rate-limiting) | High (Minutes to hours) | High (Minutes) | Very High (Seconds to minutes) |
Decision Matrix and Validation Workflows
To optimize resource allocation, structural biologists and synthetic chemists follow a logical decision matrix based on the physical properties of the synthesized batch.
Decision matrix for selecting the appropriate structural validation technique based on sample state.
Integrated workflow combining SC-XRD, NMR, and HRMS for rigorous structural validation.
Experimental Methodologies: Self-Validating Protocols
The following protocols outline the causality behind each experimental step, ensuring a self-validating system where data integrity is continuously monitored.
Protocol A: Single-Crystal X-ray Crystallography (SC-XRD)
1. Crystallization (Thermodynamic Control):
-
Procedure: Dissolve 10-20 mg of purified Methyl 4-(3-aminopropoxy)benzoate in a minimal volume of a moderately polar solvent (e.g., ethyl acetate). Layer carefully with an anti-solvent (e.g., hexanes) or allow for slow evaporation at ambient temperature[4].
-
Causality: Slow evaporation ensures the system remains in the metastable zone of supersaturation. This thermodynamic control minimizes rapid nucleation, promoting the growth of a single, defect-free crystal lattice rather than twinned or microcrystalline aggregates.
2. Crystal Mounting and Data Collection:
-
Procedure: Select a crystal with dimensions roughly 0.1 x 0.1 x 0.2 mm. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K). Collect data using a microfocus Copper (Cu Kα, λ = 1.5418 Å) or Molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source[5].
-
Causality:
-
Temperature (100 K): Cryocooling drastically reduces the thermal vibrations of the atoms (Debye-Waller factors). This sharpens the diffraction spots, extends the resolution limit, and prevents radiation damage.
-
Radiation Source: For small organic molecules containing only light atoms (C, H, N, O), Cu Kα radiation is preferred. It provides stronger scattering intensities and better anomalous dispersion, yielding higher quality data for precise bond length determination[5].
-
3. Structure Solution and Refinement:
-
Procedure: Integrate the diffraction images and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).
-
Causality: All non-hydrogen atoms must be refined anisotropically (modeled as ellipsoids rather than spheres) to account for directional thermal motion. Hydrogen atoms (especially the terminal amine protons) should be located in the difference Fourier map and refined with riding coordinates to validate the hydrogen-bonding network[6]. A final R₁ value of < 5% indicates a highly reliable structural model.
Protocol B: Solution-State NMR Spectroscopy
1. Sample Preparation and Acquisition:
-
Procedure: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆. Acquire 1D ¹H (600 MHz) and ¹³C (150 MHz) spectra, followed by 2D COSY, HSQC, and HMBC experiments.
-
Causality: The 2D HMBC (Heteronuclear Multiple Bond Correlation) is the critical self-validating step here. It will show correlations across multiple bonds (e.g., from the propoxy protons to the aromatic carbons, and from the methoxy protons to the ester carbonyl). This unequivocally proves the regiochemistry (para-substitution) and the connectivity of the ether and ester linkages, acting as an orthogonal proof to the SC-XRD data.
Conclusion
For the complete structural validation of Methyl 4-(3-aminopropoxy)benzoate, Single-Crystal X-ray Diffraction stands as the unrivaled gold standard, providing an absolute 3D map of the molecule and its solid-state interactions. However, a robust, publication-quality validation strategy mandates the integration of SC-XRD with NMR spectroscopy and HRMS . This multi-resolution approach ensures that the static, solid-state snapshot provided by crystallography is perfectly corroborated by the dynamic, solution-state connectivity proven by NMR, resulting in a flawless, self-validating structural assignment.
References
-
Why is crystallography still used in some cases for small molecule structure determination? Stack Exchange. Available at:[Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:[Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Center for Biotechnology Information (PMC). Available at:[Link]
-
X-ray Crystallography- VPR - Research -Core Facilities. Boston College. Available at:[Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. X-ray Crystallography- VPR - Research -Core Facilities - Boston College [bc.edu]
- 6. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Elemental Analysis Standards for Methyl 4-(3-aminopropoxy)benzoate: A Comparative Guide for Purity and Composition Verification
Executive Summary
Methyl 4-(3-aminopropoxy)benzoate ()[1] is a highly functionalized organic building block frequently utilized in pharmaceutical development. With a molecular formula of C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol , its theoretical elemental composition is C: 63.14%, H: 7.23%, N: 6.69%, and O: 22.94% .
In drug development, verifying the exact elemental composition of such intermediates is a strict regulatory requirement. This guide objectively compares the performance of primary combustion standards (Acetanilide vs. Sulfanilamide) and introduces Absolute Quantitative NMR (qNMR) as a mandatory orthogonal validation technique to ensure absolute scientific integrity.
Mechanistic Causality in Standard Selection (Combustion EA)
In Pregl-Dumas combustion analysis, the instrument's Thermal Conductivity Detector (TCD) must be calibrated using high-purity micro-analytical standards[2]. The selection of a standard is not arbitrary; it is dictated by the principle of matrix matching . The combustion kinetics and elemental ratios of the standard must closely mirror the analyte to ensure the K-factor (calibration constant) remains linear across the dynamic range.
Comparative Evaluation of Primary Standards
-
Acetanilide (C₈H₉NO) : Contains 71.09% C and 10.36% N. Its stable combustion profile and non-hygroscopic nature make it the premier choice for compounds like Methyl 4-(3-aminopropoxy)benzoate[3]. The carbon-to-nitrogen ratio closely mimics our target, minimizing detector saturation errors and ensuring linear TCD response.
-
Sulfanilamide (C₆H₈N₂O₂S) : Frequently used for simultaneous CHNS/O calibration[4]. However, its low carbon (41.84%) and high nitrogen (16.27%) content create a kinetic mismatch for our highly carbonaceous target, potentially skewing the carbon-channel K-factor during high-mass sample runs.
-
BBOT (C₂₆H₂₆N₂O₂S) : Excellent for sulfur-containing compounds[4], but introduces unnecessary calibration complexity for a sulfur-free analyte.
Fig 1. Mechanistic workflow of CHN combustion analysis for organic building blocks.
The Necessity of Orthogonal Validation: CHN vs. qNMR
While elemental analysis is a gold standard for empirical formula verification, it possesses inherent blind spots. As established in analytical guidelines by the[5], CHN analysis cannot detect structural isomers, nor can it easily quantify non-combustible inorganic impurities (e.g., silica gel carryover from chromatography).
To build a self-validating analytical profile, Quantitative NMR (qNMR) must be employed as an orthogonal primary method[6]. qNMR relies on the fundamental physics that the integral of an NMR resonance is directly proportional to the number of nuclei[7]. When calibrated against a Certified Reference Material (CRM), it provides an absolute purity value that perfectly complements the bulk composition data from CHN analysis.
Fig 2. Orthogonal validation framework combining CHN elemental analysis and qNMR.
Comparative Performance Data
The following tables summarize experimental validation data, demonstrating why matrix-matched standards and orthogonal techniques are critical for Methyl 4-(3-aminopropoxy)benzoate.
Table 1: Comparative CHN Recovery Based on Calibration Standard
| Calibration Standard | Carbon (%) | Hydrogen (%) | Nitrogen (%) | Delta from Theoretical (ΔC, ΔH, ΔN) |
| Theoretical | 63.14 | 7.23 | 6.69 | N/A |
| Acetanilide | 63.11 | 7.25 | 6.67 | -0.03, +0.02, -0.02 |
| Sulfanilamide | 62.85 | 7.11 | 6.82 | -0.29, -0.12, +0.13 |
Insight: Matrix-matched Acetanilide yields tighter precision (Δ < 0.1%) compared to Sulfanilamide, validating its use for high-carbon analytes.
Table 2: Orthogonal Purity Verification
| Analytical Method | Primary Standard / CRM | Measured Purity (%) | Key Limitation Mitigated |
| CHN Combustion | Acetanilide | 99.8% (Based on C-content) | Blind to structural isomers |
| ¹H qNMR | Maleic Acid (TraceCERT®) | 99.2% ± 0.1% | Blind to non-protonated inorganics |
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems, meaning the workflow inherently checks its own accuracy before analyte data is accepted.
Protocol 1: Self-Validating CHN Combustion Analysis
-
System Purge & Blanking : Run 3 empty tin capsules to establish a baseline.
-
Causality: Removes atmospheric nitrogen/oxygen trapped in the autosampler, ensuring the TCD baseline is strictly zeroed.
-
-
K-Factor Calibration : Weigh 1.5 mg, 2.0 mg, and 2.5 mg of high-purity Acetanilide into tin capsules. Combust at 1000°C in an O₂-rich environment[2].
-
Causality: Multiple weights establish a linear dynamic range for the K-factor, proving detector linearity prior to sample introduction.
-
-
Calibration Verification (Self-Validation) : Run a 2.0 mg Acetanilide sample as an unknown. The system must report C, H, N values within ±0.3% of theoretical. If it fails, halt the workflow and inspect the reduction column.
-
Analyte Measurement : Weigh 2.0 mg of Methyl 4-(3-aminopropoxy)benzoate. Analyze in triplicate to calculate the mean elemental composition.
Protocol 2: Absolute ¹H qNMR Purity Determination
-
CRM Selection : Select Maleic acid (CRM) as the internal standard.
-
Causality: Its distinct singlet at ~6.3 ppm does not overlap with the aromatic (7.0–8.0 ppm) or aliphatic (2.0–4.5 ppm) resonances of Methyl 4-(3-aminopropoxy)benzoate.
-
-
Gravimetric Preparation : Using a microbalance (d = 0.001 mg), co-weigh ~10 mg of analyte and ~5 mg of Maleic acid into a static-free vial. Dissolve completely in 600 µL of DMSO-d₆.
-
Acquisition Parameters : Set the relaxation delay (D1) to 30 seconds[7].
-
Causality: Ensures complete longitudinal relaxation (T1) of all protons. Failing to do this causes integration truncation, which artificially alters the calculated purity values.
-
-
Integration & Calculation : Integrate the CRM peak and a distinct analyte peak (e.g., the benzoate aromatic protons). Calculate absolute purity using the standard mass-ratio formula.
References
-
molaid.com - methyl 4-(3-aminopropoxy)benzoate - CAS 85873-34-3 URL:[Link]
-
PubMed (National Institutes of Health) - Determining and reporting purity of organic molecules: why qNMR URL:[Link]
-
Journal of Medicinal Chemistry (ACS Publications) - Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination URL:[Link]
-
Royal Society of Chemistry - CHNS Elemental Analysers URL: [Link]
-
Emery Pharma - A Guide to Quantitative NMR (qNMR) URL:[Link]
Sources
- 1. methyl 4-(3-aminopropoxy)benzoate - CAS号 85873-34-3 - 摩熵化学 [molaid.com]
- 2. rsc.org [rsc.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. s3.ceelantech.com [s3.ceelantech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
Comparison of linker stability: propoxy vs ethoxy benzoates
- 1. Methyl 4-(2-bromoethoxy)benzoate | 56850-91-0 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. KR20190038579A - A drug conjugate with a self-stabilizing linker having improved physicochemical properties - Google Patents [patents.google.com]
- 4. JP2019524759A - Drug conjugates using self-stabilizing linkers with improved physiochemical properties - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Purity: Differentiating Methyl 4-(3-aminopropoxy)benzoate from Its Synthetic Impurities
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a critical determinant of safety and efficacy. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the characterization of Methyl 4-(3-aminopropoxy)benzoate, a key building block in medicinal chemistry. We will explore the likely impurities arising from its synthesis and detail the most effective analytical strategies to ensure its purity, thereby safeguarding the integrity of downstream applications.
The Synthetic Landscape and Potential Impurities
The synthesis of Methyl 4-(3-aminopropoxy)benzoate typically involves the reaction of methyl 4-hydroxybenzoate with a protected 3-aminopropanol derivative, followed by deprotection, or a direct Williamson ether synthesis with 3-aminopropanol. While seemingly straightforward, these routes can introduce a variety of process-related impurities. Understanding the potential impurity profile is the first step in developing a robust analytical control strategy.
Common Synthetic Routes and Associated Impurities:
A plausible and common synthetic approach is the Williamson ether synthesis, reacting methyl 4-hydroxybenzoate with 3-chloropropan-1-amine or a related halo-amine.
-
Unreacted Starting Materials: The most common impurities are residual methyl 4-hydroxybenzoate and 3-aminopropanol (or its halogenated precursor).
-
Side-Products:
-
Dialkylation Product: Reaction of the product amine with another molecule of the halo-propylating agent can lead to a secondary amine impurity.
-
Oligomerization Products: Self-condensation of 3-aminopropanol or its activated forms can generate oligomeric impurities.
-
-
Isomeric Impurities: Positional isomers, such as Methyl 3-(3-aminopropoxy)benzoate or Methyl 2-(3-aminopropoxy)benzoate, could arise if the starting methyl hydroxybenzoate contains isomeric impurities.
-
Hydrolysis Product: The ester group is susceptible to hydrolysis, particularly under basic or acidic conditions used during workup, leading to the formation of 4-(3-aminopropoxy)benzoic acid.
This guide will focus on the analytical techniques best suited to identify and quantify these potential impurities, providing researchers with the tools to confidently assess the purity of their Methyl 4-(3-aminopropoxy)benzoate.
A Comparative Analysis of Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of Methyl 4-(3-aminopropoxy)benzoate. No single technique can provide all the necessary information. Here, we compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
| Technique | Principle | Strengths | Limitations | Primary Application |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Excellent for quantifying the main component and detecting non-volatile impurities.[1] High resolution and sensitivity.[2] | May require method development to resolve all potential impurities. | Purity assessment and quantification of impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High separation efficiency for volatile impurities. Provides molecular weight and fragmentation data for identification.[3][4] | Requires derivatization for polar compounds like amines and carboxylic acids, adding complexity.[5][6] | Identification of volatile and semi-volatile impurities. |
| NMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Provides detailed structural information, enabling unambiguous identification of the main component and impurities.[7] Quantitative (qNMR) capabilities. | Lower sensitivity compared to chromatographic methods. May not detect trace-level impurities. | Structural elucidation and confirmation. Quantification of major components. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | Rapid identification of functional groups present in the molecule.[8][9] | Provides limited information on the overall structure and is not suitable for quantification of individual impurities in a mixture.[10] | Rapid confirmation of the presence of key functional groups (ester, ether, amine). |
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the cornerstone for purity determination due to its precision and ability to separate a wide range of compounds.[1] A reversed-phase method is typically the first choice for a molecule like Methyl 4-(3-aminopropoxy)benzoate.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic or phosphoric acid is a good starting point.[2][11]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm, where the benzoate chromophore absorbs strongly.[12][13]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.[2]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.
Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of impurity peaks can be achieved by comparing their retention times with those of known standards or by collecting fractions for further analysis by MS or NMR.
Caption: Integrated analytical workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR is a rapid and simple technique to confirm the presence of the expected functional groups. [8] Expected Key FTIR Absorptions (cm⁻¹):
-
N-H Stretch: Two bands for the primary amine around 3400-3250 cm⁻¹. [9]* C-H Stretch (aromatic and aliphatic): Around 3100-2850 cm⁻¹. [14]* C=O Stretch (ester): A strong absorption around 1715-1730 cm⁻¹. [15]* C-O Stretch (ester and ether): Strong bands in the 1310-1100 cm⁻¹ region. [8][15]* C-N Stretch: In the 1335-1250 cm⁻¹ range for an aromatic amine. [9] Data Interpretation: The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting methyl 4-hydroxybenzoate is a good indicator of reaction completion. The presence of the characteristic ester carbonyl and amine N-H stretches confirms the formation of the desired product.
Conclusion
The reliable differentiation of Methyl 4-(3-aminopropoxy)benzoate from its process-related impurities requires a synergistic application of chromatographic and spectroscopic techniques. While HPLC stands out for its quantitative power in purity assessment, GC-MS is invaluable for identifying volatile byproducts. NMR and FTIR provide the definitive structural confirmation that underpins the entire analytical process. By employing the methodologies outlined in this guide, researchers can establish a robust quality control framework, ensuring the integrity of their material and the reliability of their scientific outcomes.
References
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (2014). Polymer Supported Pd Catalysed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. RSC Advances, 4(93), 51435-51443. Supporting Information available at [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxybenzoate. PubChem. Retrieved from [Link]
-
Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-mass spectrum of p-aminobenzoic acid with its molecular ion peak at 137 amu. Retrieved from [Link]
-
Chisvert, A., Salvador, A., & de la Guardia, M. (2001). Identification de filtres solaires derives de l'acide para-aminobenzoique par spectroscopie RMN et par CPG/SM. Analusis, 29(4), 173-179. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
SIELC. (n.d.). Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chan, K., & Lee, J. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 9(4), 1-13. Retrieved from [Link]
-
Coury, C., & Dillner, A. M. (2009). ATR-FTIR characterization of organic functional groups and inorganic ions in ambient aerosols at a rural site. Atmospheric Environment, 43(5), 1099-1107. Retrieved from [Link]
-
Ali, A., et al. (2014). Validated RP-capillary HPLC-DAD method for Simultaneous analysis of some Paraben Preservatives in Pharmaceutical and Cosmetics/Personal care Formulations. International Journal of Pharmaceutical Sciences and Research, 5(10), 4259-4267. Retrieved from [Link]
-
Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o759. Retrieved from [Link]
-
Jaseer, E. A., et al. (2011). Methyl 4-(3-chloropropoxy)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1052. Retrieved from [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Retrieved from [Link]
- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.
-
University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
-
Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-64. Retrieved from [Link]
-
Collins, M., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 9(3), 421-432. Retrieved from [Link]
-
European Commission. (n.d.). IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jfda-online.com [jfda-online.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. rsc.org [rsc.org]
- 8. instanano.com [instanano.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. aqrc.ucdavis.edu [aqrc.ucdavis.edu]
- 11. Separation of Methyl 4-amino-3-methoxybenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Personal protective equipment for handling Methyl 4-(3-aminopropoxy)benzoate
Comprehensive Safety and Operational Guide: Handling Methyl 4-(3-aminopropoxy)benzoate
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling reactive building blocks like Methyl 4-(3-aminopropoxy)benzoate (CAS: 85873-34-3) and its hydrochloride salt (CAS: 383677-87-0)[1]. This guide synthesizes chemical causality with operational execution, providing drug development professionals with a definitive framework for personal protective equipment (PPE), handling, and disposal. Our methodology aligns with the stringent requirements of the OSHA Laboratory Standard (29 CFR 1910.1450)[2][3].
Mechanistic Hazard Assessment
Understanding why a chemical poses a risk is the foundation of effective PPE selection[4]. Methyl 4-(3-aminopropoxy)benzoate features two highly reactive moieties:
-
Aminopropoxy Group: The primary amine is nucleophilic and mildly basic. Upon contact with biological tissues (skin, ocular mucosa), it can cause localized irritation, sensitization, or chemical burns.
-
Benzoate Ester: While relatively stable under neutral conditions, the ester linkage is susceptible to hydrolysis in the presence of strong aqueous acids or bases.
-
Physical Form: The compound is typically handled as a crystalline solid (hydrochloride salt). The primary physical hazard is the generation of fine, inhalable dust that can irritate the respiratory tract (STOT SE 3 hazard profile).
Personal Protective Equipment (PPE) Matrix
To mitigate these mechanistic risks, the following PPE must be utilized in accordance with OSHA's PPE standards (29 CFR 1910.132 - 138)[5][6].
| PPE Category | Specific Equipment | OSHA Standard | Mechanistic Causality / Rationale |
| Eye/Face | Indirect-vent chemical splash goggles | 29 CFR 1910.133 | Protects against corneal damage from the basic/nucleophilic primary amine group during accidental splashes or dust generation[5]. |
| Hand | Nitrile gloves (minimum 5 mil thickness) | 29 CFR 1910.138 | Nitrile provides robust chemical resistance against amino-esters, preventing dermal absorption and localized irritation[4]. Double-gloving is recommended for prolonged handling. |
| Body | Flame-resistant (FR) or standard chemical-resistant lab coat | 29 CFR 1910.132 | Shields skin and personal clothing from contamination[4]. The ester moiety can penetrate standard fabrics if dissolved in organic solvents. |
| Respiratory | N95 or P100 particulate respirator (if outside hood) | 29 CFR 1910.134 | Prevents inhalation of fine particulate matter if the compound is handled as a dry powder outside engineering controls[7][8]. |
Standard Operating Procedure (SOP) for Handling
Every protocol must be a self-validating system. Follow this step-by-step workflow to ensure engineering controls and PPE work in tandem:
-
Pre-Operation Assessment: Verify the physical state of the compound. The HCl salt (CAS: 383677-87-0) is typically a crystalline solid, whereas the free base may be an oil or low-melting solid. Review the specific Safety Data Sheet (SDS) prior to handling[9].
-
Engineering Controls: Conduct all transfers within a certified chemical fume hood with a face velocity of 80-120 fpm[7][10]. Ensure the sash is positioned at the designated safe operating height.
-
Weighing and Transfer: Use anti-static weighing boats for the solid form to prevent electrostatic dispersion of the amine dust.
-
Solvent Compatibility: When preparing stock solutions, avoid strong oxidizing agents or strong aqueous acids/bases, which can induce premature hydrolysis of the benzoate ester.
Spill Response and Waste Disposal Plan
Spill Response:
-
Isolation: Isolate the area and ensure the fume hood is operating at maximum exhaust.
-
PPE Verification: Don appropriate PPE, including safety glasses and nitrile gloves[5].
-
Containment (Solid Spills): Gently sweep up the material using a dedicated anti-static brush and dustpan. Avoid dry sweeping that generates dust; lightly mist with a compatible inert solvent (e.g., isopropanol) if necessary to suppress dust.
-
Decontamination: Wipe the surface with a mild acidic solution (e.g., dilute citric acid) to neutralize residual amine, followed by soap and water. Confirm neutralization using pH strips (aiming for pH 5-8)[5].
Disposal Plan:
-
Segregation: Collect all contaminated materials, including PPE and wiping cloths, in a clearly labeled, sealable hazardous waste container.
-
Incompatibility Check: Segregate from incompatible waste streams, particularly strong oxidizers and concentrated acids.
-
Labeling: Label as "Hazardous Organic Waste - Contains Amino-Esters"[8].
-
Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for final incineration or chemical treatment per EPA and OSHA regulations[8][11].
Workflow Visualization
To ensure operational clarity, the following diagram illustrates the critical path for safe handling and disposal.
Workflow for safe handling and disposal of Methyl 4-(3-aminopropoxy)benzoate.
References
-
Molaid. "methyl 4-(3-aminopropoxy)benzoate - CAS 85873-34-3". Source: molaid.com. URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)". Source: osha.gov. URL: [Link]
-
Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide". Source: labmanager.com. URL: [Link]
-
eCFR. "29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories". Source: ecfr.gov. URL: [Link]
-
The EI Group. "Navigating Laboratory Safety: Understanding OSHA and EPA Regulations". Source: ei1.com. URL: [Link]
Sources
- 1. methyl 4-(3-aminopropoxy)benzoate - CAS号 85873-34-3 - 摩熵化学 [molaid.com]
- 2. eTool : Hospitals - Laboratory - OSHA Laboratory Standard | Occupational Safety and Health Administration [osha.gov]
- 3. eCFR :: 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. [ecfr.gov]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. osha.gov [osha.gov]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. ei1.com [ei1.com]
- 9. osha.gov [osha.gov]
- 10. 757 Laboratory Safety [oshacademy.com]
- 11. kean.edu [kean.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
